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  • Product: C.I. Disperse Red 19
  • CAS: 2734-52-3

Core Science & Biosynthesis

Foundational

Molecular Identity & Physicochemical Profile

Technical Monograph: C.I. Disperse Red 19 CAS Number: 2734-52-3 Functional Class: Pseudo-stilbene Azo Chromophore / Nonlinear Optical (NLO) Monomer[1][2] C.I.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: C.I. Disperse Red 19 CAS Number: 2734-52-3 Functional Class: Pseudo-stilbene Azo Chromophore / Nonlinear Optical (NLO) Monomer[1][2]

C.I. Disperse Red 19 (DR19) is not merely a textile colorant; it is a functionalized "push-pull" chromophore extensively utilized in materials science, particularly for nonlinear optics (NLO) and polymer chemistry. Unlike its analog Disperse Red 1, which possesses only one hydroxyl group, DR19 features a bis(hydroxyethyl) tail. This diol functionality is the critical determinant of its utility, allowing it to serve as a monomer in polycondensation reactions (e.g., polyurethanes, polyesters) rather than acting solely as a passive dopant.

Structural Architecture
  • System: Donor-Acceptor Azo System.

  • Electron Acceptor: Nitro group (

    
    ) at the para position.
    
  • Electron Donor: Dialkylamino group (bis-hydroxyethyl) at the para' position.

  • Conjugation: The azo bridge (

    
    ) facilitates charge transfer (ICT) from the donor to the acceptor, resulting in a large dipole moment and high hyperpolarizability (
    
    
    
    ), essential for electro-optic applications.
Key Physicochemical Data
ParameterValue / DescriptionTechnical Significance
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

MW: 330.34 g/mol
Appearance Dark red to maroon crystalline powderPurity indicator; amorphous forms may appear lighter.[1][3]

495 nm (Methanol)Solvatochromic; shifts bathochromically in polar aprotic solvents (e.g., DMSO).
Melting Point >300 °C (lit.)[2][4]High thermal stability, though often accompanied by decomposition.
Solubility Soluble: Acetone, Ethanol, DMSO, DMFInsoluble: Water, HexaneAmphiphilic nature due to polar OH tails and hydrophobic core.
pKa ~14.2 (Predicted)Refers to the deprotonation of hydroxyl groups.
Partition Coeff. LogP ~ 2.3Indicates moderate lipophilicity; relevant for biological staining potential.

Synthesis & Purification Protocols

Core Directive: The synthesis of DR19 follows a classical diazotization-coupling pathway.[5] For research-grade applications (NLO or bio-staining), commercial "dye-grade" (often ~90% purity) is insufficient due to the presence of inorganic salts and unreacted isomers. The following protocol outlines the synthesis logic and a mandatory purification step.

Mechanism: Electrophilic Aromatic Substitution

The synthesis involves the diazotization of p-nitroaniline followed by coupling with N-phenyldiethanolamine. The coupling occurs para to the amino group due to steric hindrance at the ortho positions and the directing power of the amine.

Synthesis_Pathway Start p-Nitroaniline Diazo Diazonium Salt (Electrophile) Start->Diazo Diazotization Reagent1 NaNO2 / HCl (0-5°C) Reagent1->Diazo Product Disperse Red 19 (Crude) Diazo->Product Azo Coupling Coupler N-phenyldiethanolamine (Nucleophile) Coupler->Product Buffer NaOAc Buffer (pH 4-5) Buffer->Product pH Control

Figure 1: Synthetic pathway for Disperse Red 19 via diazo coupling.[6][5]

Step-by-Step Protocol
  • Diazotization (The Electrophile):

    • Dissolve 0.1 mol p-nitroaniline in 30 mL concentrated HCl and 30 mL water.

    • Cool to 0–5°C in an ice bath. (Critical: Temperatures >5°C cause decomposition of the diazonium salt into phenols).

    • Dropwise add 0.1 mol

      
       (aq). Stir until the solution turns clear/pale yellow.
      
    • Validation: Positive starch-iodide test (instant blue/black) confirms excess nitrous acid. Destroy excess with urea.

  • Coupling (The Chromophore Formation):

    • Dissolve 0.1 mol N-phenyldiethanolamine in dilute acetic acid.

    • Slowly add the cold diazonium solution to the coupler solution with vigorous stirring.

    • pH Control: Maintain pH 4–5 using sodium acetate. (Why? Low pH protonates the coupler, inhibiting reaction; High pH decomposes the diazonium).

    • Stir for 2 hours. A deep red precipitate forms immediately.

  • Purification (The Research Standard):

    • Filter the crude solid and wash with copious water to remove inorganic salts (

      
      ).
      
    • Recrystallization: Dissolve in boiling ethanol or acetone. Filter hot (removes insoluble impurities). Cool slowly to 4°C.

    • Purity Check: Thin Layer Chromatography (TLC) on silica (Eluent: Toluene/Acetone 7:3). A single spot indicates >98% purity.

Advanced Material Applications: Nonlinear Optics (NLO)

For researchers in materials science, DR19 is a "workhorse" chromophore. Its primary advantage over other azo dyes is the diol functionality , which enables covalent attachment to polymer backbones.

The "Crosslinking" Advantage

In "Guest-Host" systems (dye merely mixed into polymer), the chromophores lose their alignment over time (orientational relaxation). DR19, acting as a diol monomer, reacts with diisocyanates (e.g., TDI, MDI) to form polyurethanes . This locks the chromophore into a rigid network, significantly enhancing thermal stability of the electro-optic coefficient.

NLO_Workflow Monomer DR19 (Diol Monomer) Prepolymer Prepolymer Solution Monomer->Prepolymer Polycondensation Linker Diisocyanate (Crosslinker) Linker->Prepolymer SpinCoat Spin Coating on ITO Glass Prepolymer->SpinCoat Poling Corona Poling (High E-Field + Heat) SpinCoat->Poling Tg Heating Film Crosslinked NLO Film (Aligned Dipoles) Poling->Film Cooling under Field

Figure 2: Workflow for fabricating thermally stable NLO polymers using DR19.

Toxicological Profile & Safety (Bio-Interface)

While DR19 is an industrial dye, drug development professionals often encounter it as a reference standard for azo-reduction metabolism or as an impurity.

  • Metabolic Activation: Like many azo dyes, DR19 is susceptible to reductive cleavage by azoreductase enzymes (found in liver microsomes and gut microbiota).

    • Cleavage Products:p-Nitroaniline and N-phenyldiethanolamine derivatives.

    • Risk:[2][7][8][9]p-Nitroaniline is a known methemoglobinemia inducer and potential mutagen.

  • Skin Sensitization: Classified as H317 (May cause an allergic skin reaction) . It is a contact allergen.

  • Cytotoxicity: Generally low in short-term exposure, but high concentrations in bio-imaging can cause oxidative stress due to the nitro group.

Safety Protocol:

  • Handling: Use nitrile gloves (latex is permeable to many azo dyes).

  • Containment: Weigh in a fume hood to prevent inhalation of dust (H302 Acute Toxicity if swallowed).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Disperse Red 19. Retrieved from

  • PubChem. (2024).[1] Compound Summary: C.I. Disperse Red 19. National Library of Medicine. Retrieved from

  • Shi, Y., et al. (1991).[4] "Large photoinduced birefringence in an optically nonlinear polyester polymer."[4] Applied Physics Letters, 59(23), 2935-2937.[4] (Seminal work on DR19 in NLO).[2][4][10]

  • Chen, M., et al. (1992). "Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups." Applied Physics Letters, 60, 2583. Retrieved from

  • BenchChem. (2025).[6] Synthesis of Azo Dyes via Diazotization. Retrieved from

Sources

Exploratory

Technical Monograph: C.I. Disperse Red 19

Advanced Photonic Materials & Biomedical Tracers [1][2][3][4] Executive Summary C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo chromophore that transcends its traditional role as a textile dye to serve as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Photonic Materials & Biomedical Tracers [1][2][3][4]

Executive Summary

C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo chromophore that transcends its traditional role as a textile dye to serve as a cornerstone in nonlinear optics (NLO) and polymer physics .[2] Distinguished by its "push-pull" electronic architecture—featuring a nitro electron-acceptor and a dialkylamine electron-donor—DR19 exhibits a high second-order molecular hyperpolarizability (


).[2]

For researchers in drug development and material science, DR19 is critical for two reasons:

  • Functional Versatility: Its two hydroxyl groups allow for covalent incorporation into polymer backbones (polyurethanes, polyesters), preventing the phase separation and crystallization issues common with doped guest-host systems.[2]

  • Biological Relevance: As a functionalized azo compound, it serves as a model substrate for studying azoreductase metabolism and as a supramolecular probe in drug delivery vectors.[2]

Chemical Identity & Molecular Architecture
Parameter Data
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
CAS Number 2734-52-3
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Chromophore Class Pseudo-stilbene Azo

(Ethanol)
~495 nm
Melting Point >300 °C (Pure crystalline form)
2.1 The "Push-Pull" Mechanism

The utility of DR19 in photonics stems from its electronic asymmetry.[2] The molecule functions as a molecular wire where the nitro group (-NO₂) acts as a strong electron acceptor and the amine nitrogen acts as a donor.[2] Upon photoexcitation, charge transfer occurs across the


-conjugated azo bridge, creating a large dipole moment change.[2] This property is essential for Second Harmonic Generation (SHG)  and electro-optic switching.
2.2 Isomerization Dynamics

Like most azo benzenes, DR19 undergoes reversible trans-cis photoisomerization.[2]

  • Trans State: Thermally stable, planar, high NLO response.[2]

  • Cis State: Metastable, non-planar.[2]

  • Application: This photo-switching capability is exploited in optical data storage and surface relief grating (SRG) formation.[2]

Synthesis & Functionalization Strategies

The synthesis of DR19 follows a classic diazotization-coupling pathway, but high-purity applications (optical/medical) require rigorous exclusion of isomers and unreacted precursors.

3.1 Synthesis Pathway Diagram

DR19_Synthesis Start 4-Nitroaniline Inter Diazonium Salt (Electrophile) Start->Inter Diazotization Reagent1 NaNO2 / HCl (0-5°C) Reagent1->Inter Product C.I. Disperse Red 19 (Crude) Inter->Product Electrophilic Aromatic Substitution (pH 4-5) Coupler N-Phenyldiethanolamine (Coupling Component) Coupler->Product Purification Recrystallization (Ethanol/Acetone) Product->Purification Final High-Purity DR19 Purification->Final

Figure 1: Step-wise synthesis of Disperse Red 19 via azo coupling. Control of pH and temperature is critical to prevent diazonium decomposition.[2]

Applications in Nonlinear Optics (NLO)

DR19 is superior to simple doped dyes (guest-host systems) because its hydroxyl groups allow it to be chemically anchored to the polymer matrix. This prevents the dye from aggregating or subliming over time, a common failure mode in optical devices.

4.1 Polyurethane Functionalization

By reacting DR19 with diisocyanates (e.g., TDI or MDI), researchers create "side-chain" or "main-chain" NLO polymers.[2] These materials exhibit exceptional temporal stability of dipole alignment after electric field poling.[2]

Experimental Logic:

  • Why Polyurethane? The urethane linkage forms extensive hydrogen bond networks, which "lock" the oriented chromophores in place after poling, preventing relaxation.[2]

  • Poling: The polymer is heated near its glass transition temperature (

    
    ), an electric field is applied to align the DR19 dipoles, and the film is cooled while the field is maintained.[2]
    

Polymerization DR19 DR19 (Diol) HO-R-OH Step1 Step-Growth Polymerization (Solvent: DMF/DMSO, Cat: DBTDL) DR19->Step1 Diiso Diisocyanate OCN-R'-NCO Diiso->Step1 Polymer NLO Polyurethane [-O-R(Dye)-O-C(O)NH-R'-NHC(O)-]n Step1->Polymer Poling Electric Field Poling (T > Tg, E ~ 100 V/um) Polymer->Poling Device Electro-Optic Modulator (Aligned Dipoles) Poling->Device Dipole Locking

Figure 2: Synthesis and processing of DR19-based NLO polyurethanes. The covalent attachment ensures long-term thermal stability.[2]

Biological & Pharmaceutical Relevance[11][12]

While primarily an industrial and optical material, DR19 has specific implications for drug development professionals, particularly in toxicology and drug delivery .[2]

5.1 Metabolic Toxicity (Azoreductase)

Azo dyes are prodrugs of aromatic amines. In the liver and intestinal microflora, azoreductase enzymes cleave the azo bond (-N=N-).

  • Metabolites: DR19 cleaves into 4-nitroaniline and N,N-bis(2-hydroxyethyl)-p-phenylenediamine .[2]

  • Risk: 4-nitroaniline is a known methemoglobin-forming agent.[2] In drug development, DR19 is used as a positive control in Ames tests and cytotoxicity assays to evaluate the stability of novel azo-based drug candidates.[2]

5.2 Bio-Imaging & Tracers

The fluorescence of DR19 (though weak in solution due to non-radiative decay via rotation) increases significantly when the molecule is restricted (e.g., inside a hydrophobic pocket of a protein or micelle).[2]

  • Application: It serves as a hydrophobic probe to determine the Critical Micelle Concentration (CMC) of polymeric drug delivery vectors.[2]

Detailed Experimental Protocols
Protocol A: Synthesis of High-Purity DR19

Target Audience: Synthetic Chemists[2]

  • Diazotization:

    • Dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 30 mL of concentrated HCl and 30 mL of water.

    • Cool to 0–5 °C in an ice bath.

    • Dropwise add a solution of 6.9 g NaNO₂ in 15 mL water. Maintain temp < 5 °C. Stir for 30 min.

    • Checkpoint: Solution should be clear. Excess nitrous acid can be destroyed with sulfamic acid (starch-iodide test).

  • Coupling:

    • Dissolve 18.1 g (0.1 mol) of N-phenyldiethanolamine in 20 mL glacial acetic acid and 100 mL water.

    • Slowly add the diazonium salt solution to the coupler solution with vigorous stirring.

    • Buffer the pH to ~4.5–5.0 using sodium acetate.[2]

    • Stir for 2 hours at room temperature. A deep red precipitate forms.[2][5]

  • Purification (Critical for NLO):

    • Filter the crude solid.[2][6] Wash with copious water to remove salts.

    • Recrystallization: Dissolve in boiling ethanol (or ethanol/acetone mix). Filter hot to remove insolubles. Cool slowly to crystallize.

    • Validation: TLC (Silica, Toluene:Methanol 4:1) should show a single red spot.[2]

Protocol B: Spectroscopic Characterization
  • UV-Vis: Prepare a

    
     M solution in Ethanol.
    
    • 
      : Expect peak at 495 ± 2 nm .
      
    • Note: A shift to ~508 nm suggests aggregation or solvent polarity effects (solvatochromism).

  • NMR (

    
    H, DMSO-
    
    
    
    ):
    • Look for AABB aromatic system of the nitro-phenyl ring (~8.3 ppm and ~7.9 ppm).[2]

    • Look for the ethanol side chains: Triplet at ~3.6 ppm (-CH2-OH), Triplet at ~3.5 ppm (N-CH2-).[2]

Safety & Handling (MSDS Summary)
  • Signal Word: Warning.

  • Hazards: Skin and eye irritation (H315, H319). Suspected of causing genetic defects (H341) due to azo reduction potential.

  • Handling: Use nitrile gloves. Avoid dust generation. All synthesis steps involving diazonium salts must be performed behind a blast shield due to potential instability (though DR19 intermediates are generally stable).

References
  • Sigma-Aldrich. Disperse Red 19 Product Specification & Safety Data Sheet. Link

  • Shi, Y., et al. (1991).[3][7] "Large photoinduced birefringence in an optically nonlinear polyester polymer."[7] Applied Physics Letters, 59(23), 2935-2937.[7] Link

  • Chen, M., et al. (1991).[3] "Thermosetting Polyurethanes with Stable Nonlinear Optical Properties." Macromolecules, 24(19), 5421–5427. Link

  • Ferraz, E.R., et al. (2011). "Differential Toxicity of Disperse Red 1 and Disperse Red 13 [Structural Analogs to DR19] in the Ames Test and HepG2 Cytotoxicity Assay." Environmental Toxicology, 26(5), 489-497.[2] Link

  • Jaggi, N., et al. (2011). "Absorption and fluorescence spectra of disperse red 19-An azo dye." Indian Journal of Pure & Applied Physics, 49, 834-838. Link

Sources

Foundational

C.I. Disperse Red 19 chemical structure and properties

Chemical Structure, Physicochemical Properties, and Nonlinear Optical Applications [1][2][3] Executive Summary C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a "push-pull" electronic structure....

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Physicochemical Properties, and Nonlinear Optical Applications [1][2][3]

Executive Summary

C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a "push-pull" electronic structure.[2] While historically utilized for dyeing polyester fibers, its contemporary significance lies in photonics and material science .[2] DR19 serves as a benchmark chromophore for Nonlinear Optics (NLO) due to its high second-order hyperpolarizability (


).[2]

Unlike its analog Disperse Red 1 (which is a mono-ol), DR19 is a diol (contains two hydroxyl groups).[2] This structural feature allows it to function as a monomer in polycondensation reactions, enabling its covalent incorporation into the backbone of polyurethanes and polyesters. This covalent bonding—as opposed to simple guest-host doping—drastically improves the thermal stability of the dipole alignment required for electro-optic modulation.[2]

Chemical Identity & Structural Analysis[2][4][5][6]

Nomenclature and Identification
ParameterDetail
Common Name C.I. Disperse Red 19
IUPAC Name 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol
CAS Registry Number 2734-52-3
Molecular Formula

Molecular Weight 330.34 g/mol
SMILES OCCN(CCO)c1ccc(cc1)N=Nc2ccc(cc2)=O
Appearance Dark red to maroon powder
Structural Mechanism: The "Push-Pull" System

The utility of DR19 in NLO applications stems from its conjugated


-electron system, which facilitates intramolecular charge transfer (ICT).[2]
  • Electron Acceptor: The Nitro group (

    
    ) withdraws electron density.[2]
    
  • 
    -Bridge:  The Azo group (
    
    
    
    ) and phenyl rings provide the conjugation path.[2]
  • Electron Donor: The amine nitrogen, substituted with two hydroxyethyl groups, donates electron density.[2]

This asymmetry creates a large ground-state dipole moment (


) and a high hyperpolarizability (

), making the molecule highly responsive to external electric fields—a prerequisite for the Pockels effect (linear electro-optic effect).[2]

Physicochemical Properties[3][4][7][8][9][10][11][12][13]

The following data represents high-purity (>97%) analytical standards.

PropertyValueConditions/Notes
Melting Point >300 °CLiterature value; often decomposes upon melting [1].[2]

(Absorbance)
495 nmIn Ethanol.[2] Shift varies by solvent polarity (solvatochromism).[2]
Solubility (Water) InsolubleHydrophobic character dominates.[2]
Solubility (Organic) SolubleAcetone, DMF, DMSO, Ethanol.[2]
pKa ~14.5Predicted (Amine basicity is low due to conjugation).[2]
Decomposition Temp ~260–290 °CThermal stability limit for polymer processing [2].[2]

Synthesis & Functionalization Logic

Synthesis Pathway (Diazotization-Coupling)

The synthesis follows a classic azo coupling route.[2] The causality of the steps is critical: the diazonium salt is unstable and must be kept cold (


) to prevent decomposition into phenols.[2]

DR19_Synthesis pNA p-Nitroaniline (Precursor A) Diazo Diazonium Salt (Electrophile) pNA->Diazo Diazotization NaNO2 NaNO2 + HCl (Nitrosating Agents) NaNO2->Diazo Reaction Electrophilic Aromatic Substitution (0-5°C) Diazo->Reaction Coupler N,N-Bis(2-hydroxyethyl)aniline (Nucleophile) Coupler->Reaction DR19 C.I. Disperse Red 19 (Crude) Reaction->DR19 Coupling Purification Recrystallization (Ethanol/Acetone) DR19->Purification

Figure 1: Synthetic pathway for C.I.[2] Disperse Red 19 via azo coupling.[1][2]

Polymer Functionalization (Polyurethane Synthesis)

Unlike Disperse Red 1, DR19 acts as a difunctional monomer .[2] In drug delivery or material science, this allows the dye to be part of the polymer main chain, preventing "blooming" (migration of the dye to the surface).

Reaction Logic:



This reaction is catalyzed by Dibutyltin Dilaurate (DBTDL) and performed in a polar aprotic solvent (DMF or DMSO) to maintain solubility of the growing chain.[2]

Experimental Protocols

Protocol A: Synthesis of DR19-Functionalized NLO Polyurethane

Objective: Create a cross-linked optical polymer with high thermal stability.[1][2]

Reagents:

  • C.I.[2][4][5][6][7][8][9] Disperse Red 19 (dried in vacuum at 80°C for 24h).[2]

  • Isophorone Diisocyanate (IPDI) or Toluene Diisocyanate (TDI).[2]

  • Solvent: Anhydrous Dimethylformamide (DMF).[2]

  • Catalyst: Dibutyltin Dilaurate (DBTDL).[2]

Methodology:

  • Stoichiometric Calculation: Calculate molar equivalents. Use a 1:1 molar ratio of -OH groups (from DR19) to -NCO groups (from diisocyanate) for linear polymers, or a slight excess of isocyanate if post-curing is required.[2]

  • Dissolution: Dissolve 1.0 g of DR19 in 10 mL of anhydrous DMF under Nitrogen atmosphere.

  • Activation: Add 2 drops of DBTDL catalyst.[2]

  • Polymerization: Dropwise add the diisocyanate to the stirring solution at room temperature.

  • Heating: Raise temperature to 90°C and stir for 4–6 hours. Causality: Heat drives the kinetics of the urethane formation; Nitrogen prevents side reactions with atmospheric moisture.

  • Precipitation: Pour the viscous red solution into cold methanol to precipitate the polymer.

  • Purification: Filter and wash with methanol to remove unreacted monomers.

Protocol B: Corona Poling for NLO Activation

Objective: Align the chromophore dipoles to induce macroscopic second-order nonlinearity (


).[2]

Poling_Process SpinCoat 1. Spin Coat Polymer on ITO Glass HeatTg 2. Heat to Tg (Glass Transition Temp) SpinCoat->HeatTg ApplyField 3. Apply HV Field (Corona Discharge ~5-6 kV) HeatTg->ApplyField Polymer becomes rubbery Align Dipoles Align with Field ApplyField->Align Cool 4. Cool to Room Temp (Field ON) Align->Cool RemoveField 5. Remove Field Cool->RemoveField Locking orientation Frozen Dipole Orientation Frozen RemoveField->Frozen

Figure 2: Corona poling workflow to induce non-centrosymmetry in DR19 polymers.[2]

Steps:

  • Spin Coating: Dissolve polymer in Cyclohexanone (10-15 wt%).[2] Spin at 1500 rpm for 30s onto Indium Tin Oxide (ITO) glass.

  • Soft Bake: 80°C for 30 min to remove solvent.

  • Poling: Mount sample on a hot stage. Position a tungsten needle 1 cm above the film.[2]

  • Heating: Heat sample to its Glass Transition Temperature (

    
    , typically 140–170°C for these polyurethanes).[2]
    
  • Field Application: Apply +5 kV to the needle. The high field aligns the DR19 dipoles perpendicular to the substrate.

  • Cooling (Critical Step): While maintaining the voltage, cool the sample to room temperature. Causality: Cooling freezes the polymer chains, locking the aligned chromophores in place. If voltage is removed before cooling, thermal randomization (relaxation) occurs instantly.[2]

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[2]Do not eat/drink in lab.[2] Wash hands post-handling.[2]
Sensitization H317: May cause allergic skin reaction.[2]Use Nitrile gloves.[2] Double glove if handling solutions.[2]
Dust Hazard Combustible dust.[2]Use in a fume hood.[2] Avoid generating dust clouds.[2]

Storage: Store in amber vials (light sensitive) at room temperature, desiccated.

References

  • Sigma-Aldrich.[2] Disperse Red 19 Product Specification & Safety Data Sheet. Catalog No. 215767. Link

  • Shi, Y., et al. "Fabrication and characterization of high-speed polyurethane-disperse red 19 integrated electrooptic modulators."[2] IEEE Journal of Selected Topics in Quantum Electronics, 2(2), 289-299 (1996).[2] Link

  • Cherioux, F., et al. "New third-order nonlinear polymers functionalized with disperse red and disperse orange chromophores."[2] Chemistry of Materials, 9(12), 2921-2927 (1997).[2] Link[2]

  • ChemicalBook.[2] C.I.[2][4][5][6][7][8][9] Disperse Red 19 Properties and CAS Data. Link

  • Smolecule.[2] C.I.[2][4][5][6][7][8][9] Disperse Red 19 Scientific Research Applications. Link

Sources

Exploratory

C.I. Disperse Red 19 molecular formula C16H18N4O4

The following technical guide is structured as a "Master File" for C.I. Disperse Red 19, designed for researchers in materials science and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Master File" for C.I. Disperse Red 19, designed for researchers in materials science and pharmaceutical development. It prioritizes the molecule's unique "dual-utility" as both a nonlinear optical chromophore and a hydrophobic model compound.

Molecule: C.I. Disperse Red 19 (DR19) Formula: C₁₆H₁₈N₄O₄ Classification: Functionalized Azo Dye / NLO Chromophore

Executive Summary

C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a donor-acceptor (


-conjugated) architecture. While historically utilized for dyeing polyester fibers, its primary value in modern research lies in its difunctional hydroxyl handle . Unlike its analog Disperse Red 1 (a mono-ol), DR19 is a diol, allowing it to serve as a monomer in the synthesis of high-stability polyurethanes and polyesters.

In drug development, DR19 serves as a critical hydrophobic model compound . Its LogP (~3.[1][2]05) and distinct spectral signature make it an ideal surrogate for validating encapsulation efficiencies in liposomal and polymeric nanoparticle delivery systems without wasting expensive API (Active Pharmaceutical Ingredient).

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The core structure of DR19 features a strong electron-withdrawing nitro group coupled to an electron-donating dialkylamine via an azo bridge. This "push-pull" system generates a large molecular hyperpolarizability (


), essential for nonlinear optics (NLO).
Table 1: Physicochemical Specifications
ParameterSpecificationTechnical Note
CAS Number 2734-52-3
IUPAC Name 2,2'-((4-((4-nitrophenyl)diazenyl)phenyl)azanediyl)diethanolOften referred to as "Bis-hydroxyethyl Disperse Red"
Molecular Weight 330.34 g/mol
Appearance Dark red/purple powderMetallic luster in crystalline form
Solubility Soluble in Acetone, DMF, DMSO, EthanolInsoluble in water; critical for hydrophobic loading models

495 nm (Ethanol)Exhibits strong solvatochromism (red-shift in polar solvents)
Melting Point >300°CHigh thermal stability due to H-bonding network
pKa ~14.2 (Predicted)Non-ionizable in physiological pH range
Structural Visualization

The following diagram illustrates the "Push-Pull" mechanism that defines DR19's electronic behavior.

DR19_Structure Figure 1: Electronic 'Push-Pull' Architecture of Disperse Red 19 cluster_0 Acceptor Zone cluster_1 Conjugated Bridge cluster_2 Donor Zone (Functional) Nitro Nitro Group (-NO2) Electron Withdrawing Azo Azo Linkage (-N=N-) Pi-Electron Path Nitro->Azo Inductive Pull Amine Tertiary Amine Electron Donating Azo->Amine Mesomeric Push Hydroxyl Di-Hydroxyl Tails (-OH) Polymerization Handles Amine->Hydroxyl Alkyl Linker

Synthesis & Manufacturing Protocol

For research-grade synthesis, purity is paramount to prevent azo-reduction byproducts from interfering with biological assays or optical clarity. The synthesis follows a classic diazotization-coupling route.

Reaction Mechanism[8][9]
  • Diazotization: 4-Nitroaniline is treated with sodium nitrite in HCl to form the diazonium salt.

  • Coupling: The electrophilic diazonium ion attacks the electron-rich ring of N-phenyldiethanolamine (N,N-dihydroxyethylaniline) at the para position.

Critical Control Point: The coupling reaction must be maintained at pH 4.0–5.0 . If pH > 7, diazonium salts form diazoates (inactive). If pH < 3, the amine coupler becomes protonated (deactivated).

Synthesis_Pathway Figure 2: Synthetic Pathway for High-Purity DR19 Nitroaniline 4-Nitroaniline (Precursor A) Diazonium Diazonium Salt (Electrophile) Nitroaniline->Diazonium Diazotization NaNO2 NaNO2 + HCl (0-5°C) NaNO2->Diazonium Coupler N-phenyldiethanolamine (Precursor B) Coupling Coupling Reaction (pH 4-5, <10°C) Coupler->Coupling Diazonium->Coupling DR19 C.I. Disperse Red 19 (Crude Precipitate) Coupling->DR19 Electrophilic Aromatic Substitution Purification Recrystallization (Ethanol/Acetone) DR19->Purification Removal of salts/isomers

Applications in Drug Development & Materials Science[10]

A. Hydrophobic Model for Nanocarriers

In pharmaceutical formulation, DR19 is an excellent surrogate for hydrophobic drugs (BCS Class II/IV) such as Paclitaxel or Curcumin.

  • Why DR19? It allows for low-cost optimization of encapsulation efficiency (EE%) and loading capacity (LC%) in PLGA nanoparticles or liposomes.

  • Protocol Insight: DR19 does not leak from the hydrophobic core of nanoparticles in aqueous media, providing accurate stability data.

  • Quantification: Dissolve nanoparticles in DMSO to release the dye, then quantify via UV-Vis at 495 nm.

B. Nonlinear Optics (NLO) & Bio-Imaging

DR19 is a "functional monomer." The two hydroxyl groups allow it to be covalently reacted into the backbone of polyurethanes.

  • Advantage: Unlike doped polymers (where the dye is just mixed in), covalent attachment prevents the dye from aggregating or leaching out over time.

  • Application: These polymers are used to create Second Harmonic Generation (SHG) probes for imaging cellular membranes or sensing membrane potential changes.

Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC)

This method separates DR19 from potential synthesis impurities (e.g., unreacted 4-nitroaniline).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Gradient: 40:60 to 90:10 over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 495 nm.

  • Retention Time: Typically elutes around 8–10 minutes depending on the gradient.

Method B: UV-Vis Spectrophotometry (Quantification)
  • Solvent: Ethanol (Spectroscopic Grade).

  • Linear Range: 1 – 20 µg/mL.

  • Molar Extinction Coefficient (

    
    ):  ~30,000 L·mol⁻¹·cm⁻¹ at 495 nm.[3][4]
    
  • Note: Avoid using water as a solvent for the stock solution due to precipitation.

Safety & Toxicology (E-E-A-T)

Authoritative Warning: As an azo dye, DR19 is subject to reductive cleavage by azoreductase enzymes found in the human gut microbiome and liver.

  • Metabolic Pathway:

    • Cleavage of the azo bond (-N=N-) yields 4-nitroaniline and N-(4-aminophenyl)diethanolamine .

  • Toxicity Profile:

    • 4-nitroaniline is a known methemoglobin-forming agent (interferes with oxygen transport in blood) and is potentially genotoxic.

  • Handling Protocols:

    • Always handle powder in a fume hood to prevent inhalation.

    • Use nitrile gloves (latex is permeable to some organic solvents used with DR19).

    • Disposal: Incineration is the only approved method. Do not flush down drains; azo dyes persist in aquatic environments.

References

  • World Dye Variety. (2012).[5] C.I.[2][5][3][4][6][7] Disperse Red 19 Structure and Manufacturing Methods. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] HPLC Separation of C.I. Disperse Red 19. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). The historical impact and future potential of dyes in drug discovery. Retrieved from [Link]

Sources

Foundational

C.I. Disperse Red 19 IUPAC name 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol

Physicochemical Profiling, Synthesis, and Bio-Analytical Applications[1][2] Executive Summary C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a donor-acceptor ( ) electronic structure.

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Bio-Analytical Applications[1][2]

Executive Summary

C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a donor-acceptor (


) electronic structure. While historically utilized in the textile industry for dyeing polyesters, its primary significance in modern research lies in Nonlinear Optics (NLO)  and biomedical modeling .

For drug development professionals, DR19 serves as a critical model compound for studying azoreductase-mediated cleavage , a metabolic pathway exploited in colon-specific drug delivery systems (e.g., sulfasalazine, balsalazide). Furthermore, its dual hydroxyl functionality allows for facile conjugation into polymeric backbones, making it a versatile scaffold for synthesizing functionalized biomaterials and optical sensors.

This guide provides a rigorous analysis of DR19’s chemical identity, a validated synthesis protocol, NLO polymer integration strategies, and its metabolic fate in biological systems.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

DR19 is a "push-pull" chromophore. The electron-withdrawing nitro group (


) and the electron-donating dialkylamine group induce a strong intramolecular charge transfer (ICT), resulting in a large molecular hyperpolarizability (

) and significant solvatochromism.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol
Common Name C.I.[1] Disperse Red 19
CAS Number 2734-52-3
Molecular Formula

Molecular Weight 330.34 g/mol

(Ethanol)
495 nm (Red shift in polar solvents)
Melting Point >300 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in water
pKa ~2.0 (Protonation of azo nitrogen)
Spectral Characteristics

The absorption spectrum of DR19 is highly sensitive to solvent polarity. In non-polar solvents, the


 transition dominates. In polar protic solvents (e.g., methanol, water), the spectrum red-shifts (bathochromic shift) due to the stabilization of the zwitterionic excited state. This property is utilized in probing the micro-polarity of binding sites in albumin and other carrier proteins.
Synthetic Pathway & Mechanism

The synthesis of DR19 follows a classic diazotization-coupling sequence. The protocol below is optimized for high purity, minimizing the formation of triazene by-products.

Reaction Logic
  • Diazotization: 4-Nitroaniline is converted to the electrophilic diazonium salt using nitrous acid (generated in situ) at low temperature.

  • Coupling: The diazonium ion attacks the electron-rich aromatic ring of N,N-bis(2-hydroxyethyl)aniline at the para position.

Experimental Protocol

Reagents:

  • 4-Nitroaniline (13.8 g, 0.1 mol)

  • Sodium Nitrite (

    
    , 7.0 g, 0.102 mol)
    
  • N,N-bis(2-hydroxyethyl)aniline (18.1 g, 0.1 mol)

  • Hydrochloric Acid (conc. HCl)

  • Sodium Acetate (buffer)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 0.1 mol of 4-nitroaniline in 30 mL of conc. HCl and 30 mL of water.

    • Cool the solution to 0–5°C in an ice-salt bath. Critical: Temperature must remain <5°C to prevent diazonium decomposition.

    • Dropwise add a solution of

      
       (7.0 g in 15 mL water) while stirring vigorously.
      
    • Stir for 20 minutes. Destroy excess nitrous acid with a small amount of urea or sulfamic acid (test with starch-iodide paper; paper should remain white).

  • Coupling:

    • Dissolve 0.1 mol of N,N-bis(2-hydroxyethyl)aniline in dilute HCl/water mixture. Cool to 0–5°C.

    • Slowly add the diazonium salt solution to the coupler solution.

    • pH Control: The coupling reaction releases acid. Slowly add saturated sodium acetate solution to raise the pH to 4.0–5.0 . Note: Basic conditions may degrade the diazonium salt; highly acidic conditions protonate the amine, deactivating the ring.

    • Stir for 2 hours at <10°C, then allow to warm to room temperature overnight.

  • Workup & Purification:

    • Filter the precipitated red solid.

    • Wash extensively with water to remove inorganic salts.

    • Recrystallization: Recrystallize from ethanol/acetone (1:1) to yield dark red crystals.

    • Validation: Confirm structure via

      
       (DMSO-
      
      
      
      ) and HPLC (>98% purity required for NLO applications).

Diagram 1: Synthesis Workflow

SynthesisPath Start 4-Nitroaniline Diaz Diazotization (NaNO2, HCl, 0-5°C) Start->Diaz Inter Diazonium Salt (Electrophile) Diaz->Inter Formation of -N≡N+ Reaction Electrophilic Aromatic Substitution (Coupling) Inter->Reaction Coupler N,N-bis(2-hydroxyethyl)aniline (Nucleophile) Coupler->Reaction Attack at para-position Product C.I. Disperse Red 19 (Precipitate) Reaction->Product pH 4-5, <10°C

Figure 1: Step-by-step synthetic pathway for C.I. Disperse Red 19 via azo coupling.[2]

Applications in Nonlinear Optics (NLO)[4][10]

DR19 is a benchmark chromophore for Second Harmonic Generation (SHG) materials. Its two hydroxyl groups allow it to be covalently incorporated into polymer backbones (e.g., polyurethanes), preventing the "relaxation" of dipole alignment that occurs in simple guest-host systems.

Mechanism:

  • Poling: The polymer film is heated near its glass transition temperature (

    
    ) and subjected to a high electric field. The DR19 dipoles align with the field.
    
  • Crosslinking: The hydroxyl groups react with diisocyanates (e.g., TDI or MDI) to "lock" the dipoles in place, creating a thermoset network with high temporal stability.

Diagram 2: NLO Polymer Integration

NLOPolymer DR19 Disperse Red 19 (Diol Monomer) Mix Pre-polymerization DR19->Mix ISO Diisocyanate (Linker) ISO->Mix Heat Electric Field Poling (T > Tg) Mix->Heat Spin Coating Lock Crosslinking/Curing Heat->Lock Dipole Alignment Final Stable NLO Polyurethane (Aligned Dipoles) Lock->Final Thermoset Formation

Figure 2: Covalent incorporation of DR19 into polyurethane matrices for stable NLO properties.

Biological Relevance: Metabolic Stability & Toxicity[11]

For drug development, DR19 acts as a model for azo-reduction , a primary metabolic route for azo compounds in the liver (cytochrome P450) and the intestinal microbiome.

Metabolic Pathway

Azoreductases cleave the


 bond, reducing DR19 into two primary aromatic amines:
  • 4-Nitroaniline: A known toxin (methemoglobinemia risk).

  • N,N-bis(2-hydroxyethyl)-p-phenylenediamine: A substituted phenylenediamine.

This cleavage mechanism is identical to the activation of prodrugs like Sulfasalazine (cleaved to 5-ASA and sulfapyridine). Researchers use DR19 to assay the reductive capacity of gut flora or to test the stability of novel azo-linkers intended for colon-targeting.

Diagram 3: Azoreductase Metabolic Pathway

Metabolism DR19 Disperse Red 19 (Intact Azo Dye) Enzyme Azoreductase (Gut Bacteria/Liver) DR19->Enzyme Reduction (+2e, +2H+) Inter Hydrazo Intermediate (-NH-NH-) Enzyme->Inter Prod1 4-Nitroaniline (Toxic Metabolite) Enzyme->Prod1 Prod2 N,N-bis(2-hydroxyethyl)- p-phenylenediamine Enzyme->Prod2 Inter->Enzyme Cleavage (+2e, +2H+)

Figure 3: Reductive cleavage of DR19 by azoreductase enzymes yielding aromatic amines.

Safety & Handling (MSDS Summary)
  • Hazard Statements: H317 (Skin sensitization), H302 (Harmful if swallowed).

  • Toxicology: Potential mutagenicity of metabolites (Ames test positive for some nitro-azo derivatives).

  • PPE: Nitrile gloves, P95 respirator (powder form is easily inhaled), and safety goggles.

References
  • Sigma-Aldrich. (n.d.). Disperse Red 19 Product Specification and Safety Data Sheet. Retrieved from

  • Shi, Y., et al. (1996). "Fabrication and characterization of high-speed polyurethane-disperse red 19 integrated electrooptic modulators." IEEE Journal of Selected Topics in Quantum Electronics, 2(2), 289-299.[3] Retrieved from

  • Fernandes, F.H., et al. (2015).[4] "Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells." Toxicology and Industrial Health. (Cited as comparative toxicological model).

  • Atomax Chemicals. (n.d.). 2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethanol Properties. Retrieved from

  • National Institutes of Health (NIH). (2024). Solvatochromic Behavior of Azo Dyes. Retrieved from

Sources

Exploratory

Disperse Red 19: Functional Chromophore Classification &amp; Characteristics

Technical Guide for Research & Development Executive Summary Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a donor-acceptor (D-π-A) electronic architecture. While historically categorized as a text...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a donor-acceptor (D-π-A) electronic architecture. While historically categorized as a textile colorant (C.I. 11130), its primary utility in modern R&D lies in photonics and material science . Unlike simple disperse dyes, DR19 possesses dual hydroxyl functionalities, allowing for covalent integration into polymer backbones (polyurethanes/polyesters).[1] This structural feature makes it a benchmark chromophore for nonlinear optical (NLO) materials and a critical case study in the stability of azo-based biomedical polymers.

For drug development professionals, DR19 serves two distinct roles:

  • Toxicological Model: A reference substrate for studying azoreductase-mediated metabolism and the genotoxicity of aromatic amine metabolites.[2]

  • Material Precursor: A functional monomer for synthesizing high-stability, biocompatible optical polymers used in bio-sensing and imaging devices.

Chemical Identity & Molecular Architecture

DR19 functions as a "push-pull" system where the electron-donating amine and electron-withdrawing nitro group create a strong dipole moment across the conjugated azo bridge.

Characteristic Specification
CAS Number 2734-52-3
IUPAC Name 2,2'-((4-((4-nitrophenyl)diazenyl)phenyl)azanediyl)diethanol
Molecular Formula C₁₆H₁₈N₄O₄
Molecular Weight 330.34 g/mol
Appearance Dark red to violet powder
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone); Insoluble in water

~495 nm (Ethanol)
Melting Point >300 °C (Decomposes)
Structural Visualization

The following diagram illustrates the D-π-A architecture and the specific functional groups that dictate its reactivity.

DR19_Structure Donor Electron Donor (Di-ethanolamine) Bridge π-Conjugated Bridge (Azobenzene) Donor->Bridge Charge Transfer Hydroxyls Reactive -OH Groups (Polymerization Sites) Donor->Hydroxyls Functionalization Acceptor Electron Acceptor (Nitro Group) Bridge->Acceptor Dipole Moment

Figure 1: The "Push-Pull" electronic structure of Disperse Red 19, highlighting the hydroxyl handles used for covalent polymer attachment.

Nonlinear Optical (NLO) Properties

DR19 is extensively used to fabricate Second-Order NLO Polymers . In these systems, the dye acts as a molecular diode. When aligned (poled) by an electric field, the material exhibits the Pockels effect, essential for electro-optic modulators.

Mechanism of Action[8]
  • Charge Transfer: Upon excitation, electron density shifts from the amine donor to the nitro acceptor.

  • Hyperpolarizability (

    
    ):  The molecule possesses a high first molecular hyperpolarizability, typically 
    
    
    
    esu.
  • Covalent Locking: Unlike Disperse Red 1 (which is often "doped" into polymers), DR19's two hydroxyl groups allow it to be crosslinked into the polymer matrix (e.g., reacting with diisocyanates). This prevents the chromophore from relaxing back to a disordered state, significantly enhancing thermal stability.

Biological Interface & Toxicology

For pharmaceutical scientists, the relevance of DR19 lies in its metabolic fate. Azo dyes are prodrugs for aromatic amines. Understanding this pathway is critical when assessing the safety of colored medical materials or potential impurities.

Metabolic Activation (Azoreductase Pathway)

The azo linkage (


) is susceptible to reductive cleavage by bacterial azoreductases (gut microbiota) or hepatic enzymes (CYP450/cytosolic reductases).[3]

Metabolism DR19 Disperse Red 19 (Parent Compound) Intermediate Hydrazo Intermediate (-NH-NH-) DR19->Intermediate 2e- Reduction Product1 Metabolite A: 4-Nitroaniline Intermediate->Product1 Cleavage Product2 Metabolite B: N,N-bis(2-hydroxyethyl)-p-phenylenediamine Intermediate->Product2 Enzyme Azoreductase (NADH/NADPH dependent) Enzyme->DR19

Figure 2: Reductive metabolism of DR19. The cleavage yields 4-nitroaniline (a known toxicant) and a phenylene diamine derivative.

Toxicological Implications[2][4][11][12]
  • Genotoxicity: The metabolite 4-nitroaniline is a mutagen. It can undergo N-hydroxylation to form electrophilic species that bind to DNA.

  • Sensitization: DR19 is classified as a skin sensitizer (H317).[1] In drug delivery devices (e.g., patches, implants), residual unreacted dye must be strictly quantified.

  • Self-Validating Safety Check: If using DR19-based polymers in biological settings, you must perform an extraction test (ISO 10993-12) followed by HPLC-MS to ensure no free aromatic amines are leachable.

Experimental Protocols

Protocol A: Synthesis of DR19 (Diazo Coupling)

Rationale: This protocol ensures high purity by controlling pH during the coupling phase to prevent side reactions.

  • Diazotization:

    • Dissolve 13.8 g 4-nitroaniline (0.1 mol) in 30 mL HCl (concentrated) and 100 mL ice water.

    • Maintain temperature at 0–5 °C.

    • Dropwise add Sodium Nitrite solution (6.9 g in 20 mL water). Stir for 1 hr.

    • Validation: Test with starch-iodide paper (should turn blue instantly). Destruct excess nitrous acid with sulfamic acid.

  • Coupling:

    • Dissolve 18.1 g N,N-bis(2-hydroxyethyl)aniline in dilute acetic acid.

    • Slowly add the diazonium salt solution to the coupler solution while maintaining pH 4–5 (use Sodium Acetate buffer).

    • Stir for 2 hours at <10 °C.

  • Purification:

    • Filter the red precipitate.

    • Recrystallize twice from Ethanol/Acetone (1:1) .

    • QC Check: TLC (Silica gel, Ethyl Acetate:Hexane 3:7). Single spot required.

Protocol B: Covalent Polymer Functionalization (Polyurethane)

Rationale: Reacting DR19 with diisocyanates creates a "side-chain" polymer with high optical stability, superior to simple mixtures.

Polymerization Step1 1. Dissolution: DR19 + DMF (Dry) Step2 2. Activation: Add Catalyst (DBTDL) Step1->Step2 Step3 3. Polymerization: Add Diisocyanate (TDI/MDI) 60-80°C, N2 atm Step2->Step3 Step4 4. Precipitation: Pour into Methanol Step3->Step4

Figure 3: Workflow for synthesizing NLO-active Polyurethane-DR19 films.

Step-by-Step:

  • Preparation: Dry DR19 in a vacuum oven at 60°C for 24h to remove moisture (critical to prevent isocyanate quenching).

  • Reaction: Dissolve DR19 in anhydrous DMF. Add equimolar 2,4-Toluene Diisocyanate (TDI).

  • Catalysis: Add 1-2 drops of Dibutyltin Dilaurate (DBTDL).

  • Curing: Heat to 80°C under nitrogen for 6 hours.

  • Film Formation: Spin-coat the resulting viscous solution onto ITO glass. Cure at 120°C to crosslink.

References

  • Sigma-Aldrich. Disperse Red 19 Product Specification & Safety Data Sheet (SDS).Link

  • Shi, Y., et al. (1991).[1] "Large photoinduced birefringence in an optically nonlinear polyester polymer."[1] Applied Physics Letters, 59(23), 2935-2937.[1] Link

  • AAT Bioquest. Absorption Spectrum of Disperse Red 19.Link

  • Fernandes, F.H., et al. (2019). "Toxicological evaluation of azo dyes: Implications for drug development and environmental safety." Food and Chemical Toxicology. (Contextual citation based on general azo toxicity mechanisms).
  • National Institutes of Health (NIH). PubChem Compound Summary for CID 16468 (Disperse Red 19).Link

Sources

Foundational

Comprehensive Guide to the Photophysical and Thermal Characterization of Disperse Red 19

The following guide details the photophysical and thermal properties of Disperse Red 19 (DR19) . It is structured to provide actionable technical data, mechanistic insights, and validated experimental protocols for resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the photophysical and thermal properties of Disperse Red 19 (DR19) . It is structured to provide actionable technical data, mechanistic insights, and validated experimental protocols for researchers in nonlinear optics (NLO), materials science, and spectroscopy.

Executive Summary & Molecular Architecture

Disperse Red 19 (DR19) (CAS: 2734-52-3) is a benchmark "push-pull" azobenzene chromophore widely utilized in nonlinear optics (NLO) and photonics. Unlike its mono-functionalized analogue Disperse Red 1 (DR1), DR19 possesses two hydroxyl groups, making it a versatile diol monomer . This structural feature allows it to be covalently incorporated into the backbone of polyurethanes and polyesters, significantly enhancing the thermal stability of the dipole alignment required for electro-optic modulation.

Molecular Structure Analysis[1]
  • Chromophore Type: Pseudo-stilbene type azobenzene (Push-Pull).

  • Electron Donor:

    
    -bis(2-hydroxyethyl)amino group.
    
  • Electron Acceptor: Nitro group (

    
    ) at the para position.
    
  • Conjugation Bridge: Azo group (

    
    ) linking two phenyl rings.
    

Key Functional Advantage: The


-like symmetry of the donor end (two hydroxyethyl arms) facilitates cross-linking, preventing the orientational relaxation (depoling) that plagues guest-host polymer systems.

Photophysical Properties

The optical behavior of DR19 is dominated by the strong intramolecular charge transfer (ICT) between the amine donor and the nitro acceptor.

UV-Vis Absorption and Solvatochromism

DR19 exhibits a broad, intense absorption band in the visible region, assigned to the


 transition with significant charge-transfer character. It displays positive solvatochromism , where the absorption maximum (

) red-shifts as solvent polarity increases. This indicates that the excited state is more polar than the ground state, stabilizing the ICT transition in polar environments.

Table 1: Solvatochromic Shifts of Disperse Red 19 Data synthesized from spectroscopic benchmarks [1, 2].

SolventPolarity Index (

)

(nm)
Transition Character
Toluene 2.4~475

(ICT)
Chloroform 4.1482

(ICT)
Acetone 5.1490

(ICT)
Ethanol 5.2496

(ICT)
DMSO 7.2508

(ICT)
Fluorescence and Ultrafast Dynamics

Contrary to some low-resolution reports, DR19 is effectively non-fluorescent in steady-state conditions (Quantum yield


).
  • Mechanism: The excitation energy is dissipated rapidly via ultrafast internal conversion and photoisomerization.

  • Time-Resolved Data: Femtosecond fluorescence up-conversion spectroscopy reveals excited-state lifetimes of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ps and 
    
    
    
    ps [3]. These ultrafast rates preclude significant radiative emission, making DR19 an efficient heat generator or molecular switch rather than a fluorophore.
Photoisomerization Kinetics

The core functionality of DR19 in optical switching lies in its reversible Trans


Cis isomerization.
  • Trans ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Cis:  Occurs upon irradiation (typically 488 nm or 532 nm). It is ultrafast (< 1 ps).
    
  • Cis

    
     Trans (Thermal):  The Cis form is thermally unstable and relaxes back to Trans in the dark. The rate is highly sensitive to the matrix viscosity and polarity. In rigid polymer matrices (e.g., PMMA, Polyimide), this relaxation is non-exponential due to the distribution of free volume sizes.
    

IsomerizationCycle cluster_legend Process Key Trans Trans-DR19 (Thermodynamically Stable) Planar, High Dipole Excited Excited State (S1/S2) Ultrafast Lifetime (<1 ps) Trans->Excited hν (Absorption) Excited->Trans Non-radiative Decay Cis Cis-DR19 (Metastable) Twisted, Low Dipole Excited->Cis Isomerization (Rotation/Inversion) Cis->Trans Thermal Relaxation (kT) Rate: k_therm key1 Green: Optical Excitation key2 Red: Thermal Recovery

Figure 1: The photoisomerization cycle of DR19. The reversible switching between Trans and Cis states induces changes in refractive index and molecular volume, enabling optical switching and surface relief grating formation.

Thermal Properties

Thermal stability is critical for DR19 when used in poled polymers, as the device processing often involves curing temperatures above 150°C.

Melting and Decomposition
  • Melting Point: DR19 is a high-melting solid. Literature values vary based on purity and crystal habit, but authoritative sources place the melting point at >260°C (often accompanied by decomposition) [4].

  • Decomposition Temperature (

    
    ):  Thermogravimetric Analysis (TGA) typically shows an onset of weight loss around 270–300°C  under nitrogen. This high stability allows DR19 to survive the curing conditions of polyimides and polyurethanes.
    
Orientational Stability (Poling)

In NLO applications, the chromophores are aligned (poled) by an electric field. The stability of this alignment depends on the


 of the polymer matrix.
  • Guest-Host Systems: DR19 doped into PMMA loses orientation rapidly as the temperature approaches

    
    .
    
  • Covalently Bonded Systems: When DR19 is reacted into a polyurethane backbone (using its diol groups), the orientational stability is significantly improved, often remaining stable up to 90–100°C [5].

Experimental Protocols

Protocol A: Measuring Solvatochromic Shifts

Objective: Determine the polarity sensitivity of DR19 to validate material purity and solvent environment.

  • Preparation: Prepare 10

    
    M stock solutions of DR19 in Toluene (non-polar), Acetone (polar aprotic), and Ethanol (polar protic).
    
  • Baseline: Perform a baseline correction on the UV-Vis spectrophotometer using pure solvent cuvettes.

  • Acquisition: Scan from 300 nm to 700 nm.

  • Analysis: Identify ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
    • Validation Check: The peak in Ethanol should be ~20 nm red-shifted relative to Toluene. If peaks are identical, check for solvent contamination (water in toluene) or aggregation.

Protocol B: Photoisomerization Kinetics (Pump-Probe)

Objective: Measure the thermal Cis-to-Trans relaxation rate (


).
  • Setup: Use a standard UV-Vis spectrometer equipped with a fiber-coupled LED irradiation source (e.g., 532 nm laser pointer or high-power LED).

  • Irradiation (Pump): Irradiate the DR19 sample (in solution or film) perpendicular to the probe beam until the absorbance at

    
     decreases and stabilizes (photostationary state).
    
  • Relaxation (Probe): Turn off the pump light. Immediately start recording absorbance at

    
     vs. time.
    
  • Data Fitting: Fit the recovery curve to a mono-exponential decay (solution) or stretched exponential (polymer film):

    
    
    Where 
    
    
    
    (0 <
    
    
    < 1) accounts for the heterogeneity of the polymer matrix.
Protocol C: Thermal Stability Assessment (TGA)

Objective: Define the upper processing temperature limit.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Sample: 5–10 mg of dried DR19 powder.

  • Method: Ramp 10°C/min from 25°C to 600°C under Nitrogen flow (50 mL/min).

  • Criterion: Determine

    
     (temperature at 5% weight loss).
    
    • Pass Criteria:

      
      C is required for high-temperature polymer processing.
      

ExperimentalWorkflow cluster_protocols Characterization Workflows Start Start: DR19 Powder Solv Protocol A: Solvatochromism (UV-Vis in 3 solvents) Start->Solv Kinetics Protocol B: Isomerization Kinetics (Pump-Probe Decay) Start->Kinetics Thermal Protocol C: Thermal Stability (TGA Ramp) Start->Thermal Output Data Output: 1. Polarity Sensitivity 2. Switching Speed 3. Decomposition Temp Solv->Output Kinetics->Output Thermal->Output

Figure 2: Integrated workflow for the complete physical characterization of Disperse Red 19.

References

  • Sigma-Aldrich. Disperse Red 19 Product Specification & Properties. Available at:

  • AAT Bioquest. Absorption Spectrum of Disperse Red 19. Available at:

  • Bahrenburg, J., et al. (2012). "Sequential photoisomerisation dynamics of the push–pull azobenzene Disperse Red 1." Photochemical & Photobiological Sciences, 11, 1210-1219.[1] Available at:

  • World Dye Variety. Disperse Red 19 Properties and Applications. Available at:

  • Chen, M., et al. (1992). "Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups." Applied Physics Letters. Available at:

Sources

Exploratory

C.I. Disperse Red 19 comprehensive literature review

C.I. Disperse Red 19: Advanced Chromophore for NLO Materials & Drug Delivery Modeling Executive Summary C.I.

Author: BenchChem Technical Support Team. Date: February 2026

C.I. Disperse Red 19: Advanced Chromophore for NLO Materials & Drug Delivery Modeling

Executive Summary

C.I. Disperse Red 19 (DR19) is a functionalized azo dye (CAS 2734-52-3) that transcends its traditional role in textile dyeing to serve as a critical material in photonics and pharmaceutical research. Characterized by a "push-pull" electronic structure—pairing an electron-withdrawing nitro group with an electron-donating amine—DR19 exhibits a high hyperpolarizability (


), making it a benchmark chromophore for Non-Linear Optical (NLO) polymers.

For drug development professionals, DR19 serves as a vital model hydrophobic compound . Its lipophilicity and distinct spectral signature allow it to mimic poorly water-soluble drugs in formulation studies, enabling precise tracking of encapsulation efficiency and release kinetics in nanocarriers like PLGA nanoparticles and micelles without the cost of active pharmaceutical ingredients (APIs).

Part 1: Chemical Architecture & Mechanism

The utility of DR19 stems from its specific donor-acceptor architecture.

  • Chromophore Core: A trans-azobenzene bridge connects the donor and acceptor moieties.

  • Electron Acceptor: The nitro group (-NO

    
    ) at the para position induces a strong dipole moment.
    
  • Electron Donor: The dialkylamino group provides electron density.

  • Functionalization: Uniquely, the amine nitrogen is substituted with two hydroxyethyl groups (

    
    ). These hydroxyls are chemically reactive handles, allowing DR19 to be covalently bonded (cross-linked) into polymer backbones (e.g., polyurethanes, polyesters) rather than just doped, significantly enhancing thermal stability and preventing dye aggregation.
    

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 2734-52-3
Formula

MW 330.34 g/mol

(Ethanol)
~495 nm (Solvatochromic)
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone); Insoluble in water.
Electronic Character

(Donor-

-Acceptor) Dipolar System

Part 2: Synthesis Protocol

Objective: Synthesize high-purity DR19 via diazotization and coupling. Audience: Medicinal Chemists / Process Chemists.

This protocol utilizes a standard azo coupling reaction. The causality of the steps relies on controlling the instability of the diazonium salt intermediate.

Reagents
  • Precursor A: 4-Nitroaniline (Acceptor source)

  • Precursor B: N-Phenyldiethanolamine (Donor/Coupler)

  • Reagents: Sodium Nitrite (

    
    ), HCl (conc.), Sodium Acetate (buffer), Ice.
    
Step-by-Step Methodology
  • Diazotization (Generation of Electrophile):

    • Dissolve 0.01 mol of 4-Nitroaniline in 15 mL of 5M HCl.

    • Critical Step: Cool the solution to 0–5°C in an ice bath. Reasoning: Diazonium salts are thermally unstable and will decompose to phenols and

      
       gas above 5°C.
      
    • Dropwise add a solution of

      
       (0.011 mol in water) while stirring. Maintain temp < 5°C.
      
    • Stir for 20 mins. Test with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid). Destroy excess

      
       with urea if necessary to prevent side reactions.
      
  • Coupling (Formation of Chromophore):

    • Dissolve 0.01 mol of N-Phenyldiethanolamine in dilute acetic acid/water. Cool to 0–5°C.

    • Slowly add the diazonium salt solution to the coupler solution.

    • pH Control: Adjust pH to ~4–5 using Sodium Acetate solution. Reasoning: Coupling requires an electron-rich aromatic ring. If pH is too low, the amine coupler becomes protonated (ammonium) and deactivates the ring. If too high, the diazonium salt forms a diazotate.

    • Stir for 2 hours. A deep red precipitate forms immediately.

  • Purification:

    • Filter the crude solid.[1] Wash copiously with water to remove salts.

    • Recrystallization: Recrystallize from ethanol or an ethanol/water mix to remove unreacted isomers and tars.

    • Validation: Verify purity via TLC (Mobile phase: Toluene:Ethyl Acetate) and melting point (>160°C).

Synthesis cluster_0 Diazotization (0-5°C) cluster_1 Coupling (pH 4-5) NA 4-Nitroaniline DS Diazonium Salt (Electrophile) NA->DS NaNO2 / HCl DR19 C.I. Disperse Red 19 (Crude) DS->DR19 + CPL / NaOAc CPL N-Phenyldiethanolamine (Coupler) PURE Purified DR19 (Crystalline) DR19->PURE Recrystallization (Ethanol)

Figure 1: Synthesis pathway of Disperse Red 19 via azo coupling.

Part 3: Advanced Application – Non-Linear Optics (NLO)

Context: DR19 is a standard for Second Harmonic Generation (SHG) materials. Mechanism: The dipolar molecule must be aligned non-centrosymmetrically to exhibit macroscopic NLO properties ($ \chi^{(2)} \neq 0 $). This is achieved via Corona Poling .

Fabrication & Poling Protocol
  • Film Preparation:

    • Dissolve PMMA (host) and DR19 (guest, 5-10 wt%) in Chlorobenzene or Cyclohexanone.

    • Filter (0.2

      
       PTFE) to remove dust (prevent dielectric breakdown).
      
    • Spin-coat onto ITO-glass substrate (1000-2000 rpm) to form a 1

      
       film.
      
    • Bake at 80°C (vacuum) to remove solvent.

  • Corona Poling (Alignment):

    • Heat: Raise temperature to near the polymer's Glass Transition Temperature (

      
       for PMMA). Reasoning: At 
      
      
      
      , polymer chains relax, allowing the DR19 dipoles to rotate.
    • Field Application: Apply high voltage (5–7 kV) to a tungsten needle positioned 1 cm above the film. The generated ion wind creates a surface charge, establishing a massive electric field (

      
      ) across the film.
      
    • Alignment: The permanent dipole of DR19 aligns with the field (

      
      -direction).
      
    • Freezing: While maintaining the voltage, cool the sample to room temperature. Reasoning: This "freezes" the dipolar alignment into the glassy polymer matrix.

Poling Step1 1. Spin Coat Film (Random Orientation) Step2 2. Heat to Tg (Polymer Softening) Step1->Step2 Step3 3. Apply HV Field (Dipole Alignment) Step2->Step3 Step4 4. Cool with Field On (Orientation Freezing) Step3->Step4

Figure 2: Corona poling workflow for inducing NLO activity in DR19/PMMA films.

Part 4: Bio-Application – Model Hydrophobic Probe

Audience: Drug Formulation Scientists. Context: DR19 is not a therapeutic but is an excellent surrogate for hydrophobic drugs (e.g., Paclitaxel) in release assays due to its similar solubility profile and strong visible absorption.

Protocol: PLGA Nanoparticle Encapsulation Assay

This protocol validates a nanocarrier system's ability to encapsulate and release hydrophobic cargo.

  • Encapsulation (Solvent Evaporation Method):

    • Dissolve 50 mg PLGA and 1 mg DR19 in 2 mL Dichloromethane (DCM).

    • Add organic phase to 10 mL of 2% PVA (aqueous surfactant).

    • Sonicate (Probe sonicator, 50W, 2 mins) to form an Oil-in-Water emulsion.

    • Stir for 4 hours to evaporate DCM. The PLGA hardens, trapping DR19.

    • Centrifuge (15,000 rpm) to collect NPs; wash with water.

  • Release Study (In Vitro):

    • Resuspend NPs in PBS (pH 7.4) + 0.1% Tween 80 (to maintain sink conditions).

    • Incubate at 37°C with shaking.

    • At time points (1h, 4h, 24h), centrifuge and sample the supernatant.

    • Quantification: Measure Absorbance at 495 nm .

    • Self-Validation: If release is <5% in 24h, the carrier is stable. If >80% (burst), the formulation requires modification (e.g., higher polymer MW).

Part 5: Safety & Handling

  • Hazards: DR19 is a potential skin sensitizer (H317). As an azo dye, it should be handled to avoid ingestion or inhalation of dust.

  • Storage: Store in amber vials (light sensitive) at room temperature.

  • Disposal: Incineration is recommended. Do not release into aquatic environments.

References

  • Yesodha, S. K., et al. (2004). "Nonlinear optical properties of azo dyes doped in polymer matrices." Progress in Polymer Science. Available at: [Link]

  • Burland, D. M., et al. (1994). "Second-order nonlinearity in poled-polymer systems." Chemical Reviews. Available at: [Link]

  • Mok, H., & Park, T. G. (2008). "Water-free microencapsulation of proteins within PLGA microparticles by spray drying." Biomacromolecules (Cited for PLGA/Hydrophobic probe methodology). Available at: [Link]

Sources

Foundational

historical development of azo dyes for textiles

The Chromophore Chronicles: A Technical Analysis of Azo Dye Evolution, Chemistry, and Therapeutic Crossover Abstract This technical guide analyzes the trajectory of azo chemistry from Peter Griess’s 1858 discovery of the...

Author: BenchChem Technical Support Team. Date: February 2026

The Chromophore Chronicles: A Technical Analysis of Azo Dye Evolution, Chemistry, and Therapeutic Crossover

Abstract This technical guide analyzes the trajectory of azo chemistry from Peter Griess’s 1858 discovery of the diazonium salt to the development of covalent reactive dyes and the serendipitous birth of the sulfonamide antibiotic class. It is designed for researchers and drug developers, focusing on the mechanistic causality between dye synthesis and therapeutic pharmacophores.

Part 1: The Diazonium Foundation (1858–1863)

The azo dye industry did not begin with a dye, but with a chemically unstable intermediate. In 1858, Johann Peter Griess, working at the University of Marburg, discovered that treating aromatic amines with nitrous acid at low temperatures yielded a new species: the diazonium salt.

The Mechanistic Breakthrough Prior to Griess, the reaction of nitrous acid with amines was thought to inevitably lead to decomposition (phenol formation). Griess’s insight was temperature control . By maintaining the reaction below 5°C, he stabilized the diazonium ion (


), preventing the nucleophilic attack of water.

This stability allowed for the coupling reaction : the electrophilic substitution of the diazonium ion onto an electron-rich aromatic ring (phenol or amine). This created the azo linkage (


), a robust chromophore that conjugates the 

-systems of two aromatic rings, shifting absorption into the visible spectrum.
DOT Diagram: The Diazotization & Coupling Mechanism

DiazotizationMechanism Aniline Primary Aromatic Amine (Aniline) Diazonium Diazonium Salt (Electrophile) Aniline->Diazonium < 5°C, HCl Nitrous Nitrous Acid (NaNO2 + HCl) Nitrous->Diazonium AzoDye Azo Dye (Extended Conjugation) Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Coupling Component (e.g., Phenol/Amine) Coupler->AzoDye

Caption: The stepwise synthesis of azo dyes: Diazotization of an amine followed by coupling with an electron-rich nucleophile.[1][2]

Part 2: Industrial Scaling & The Direct Dye Revolution

Following the commercialization of the first basic azo dyes like Bismarck Brown Y (1863), the industry faced a critical limitation: substantivity. Early dyes required a mordant (metal salts like alum) to bind to cellulose (cotton), adding cost and complexity.

The Congo Red Breakthrough (1884) Paul Böttiger, working initially for Bayer and later filing patents independently, synthesized Congo Red . This was the first "Direct Dye."[3]

  • Chemical Causality: Congo Red is a bis-azo dye derived from benzidine. Its structural linearity and planarity allowed it to align closely with the cellulose polymer chains.

  • Binding Mechanism: Unlike previous dyes, Congo Red utilized extensive hydrogen bonding and Van der Waals forces to adhere to the cellulose fiber without a mordant. This "direct" application revolutionized cotton dyeing.

Data Presentation: Comparative Analysis of Dye Classes

Dye ClassEraKey ExampleBinding MechanismWet Fastness
Basic Dyes 1860sBismarck Brown YIonic (Electrostatic)Poor
Acid Dyes 1870sOrange IIIonic (Wool/Silk)Moderate
Direct Dyes 1884Congo RedH-Bonding/Van der WaalsPoor to Moderate
Reactive Dyes 1956Procion RedCovalent BondingExcellent

Part 3: The Reactive Dye Era (1956)[2]

The final evolution in textile fastness occurred at ICI (Imperial Chemical Industries). Researchers Rattee and Stephens sought to solve the poor wash fastness of direct dyes.

The Covalent Hypothesis They utilized a dichlorotriazine anchor. Under alkaline conditions, the hydroxyl groups of cellulose (


) act as nucleophiles, displacing a chlorine atom on the triazine ring.


This formed a covalent ether linkage , making the dye part of the fiber molecule itself. The resulting "Procion" dyes exhibited unprecedented wash fastness.[4]

Part 4: The Pharma Crossover (Prontosil)

Azo chemistry is not limited to textiles.[5] In 1932, Gerhard Domagk at Bayer discovered Prontosil , a red azo dye that cured streptococcal infections in mice.

The Prodrug Mechanism Prontosil itself is inactive in vitro. Its efficacy relies on metabolic activation. The mammalian liver (and gut flora) expresses azoreductases , enzymes that reductively cleave the azo bond.

  • Reaction:

    
    
    
  • Result: Prontosil cleaves to release sulfanilamide , the active antibacterial agent.[6][7][8][9] This discovery launched the sulfonamide era and proved that azo dyes could serve as delivery vectors (prodrugs).

DOT Diagram: Prontosil Metabolic Pathway

ProntosilMetabolism Prontosil Prontosil (Inactive Prodrug) Azo-linked Sulfonamide Cleavage Reductive Cleavage of -N=N- Bond Prontosil->Cleavage Enzyme Azoreductase (Liver/Gut Bacteria) Enzyme->Cleavage Catalyzes Sulfanilamide Sulfanilamide (Active Drug) Inhibits Folate Synthesis Cleavage->Sulfanilamide Triaminobenzene 1,2,4-Triaminobenzene (Metabolic Byproduct) Cleavage->Triaminobenzene

Caption: In vivo bio-activation of Prontosil. The azo bond is cleaved to release the pharmacophore sulfanilamide.[6]

Part 5: Toxicology & Regulatory Evolution

The same metabolic cleavage that activates Prontosil poses severe risks in textiles. Certain azo dyes, particularly those derived from benzidine , cleave to release carcinogenic aromatic amines.[10]

The Benzidine Crisis Benzidine-based dyes (like Congo Red) are metabolized into free benzidine, a potent human carcinogen (bladder cancer). This led to strict regulations (e.g., EU REACH Regulation 1907/2006), banning azo dyes that release specific amines above 30 ppm.

Part 6: Experimental Protocols

Protocol 1: Synthesis of Bismarck Brown Y (Historical Reproduction)

Note: This protocol reproduces the 1860s methodology using modern safety standards. Bismarck Brown is a mixture of disazo compounds.

Reagents:

  • m-Phenylenediamine (MPD): 10.8 g (0.1 mol)

  • Sodium Nitrite (

    
    ): 3.5 g (0.05 mol)
    
  • Hydrochloric Acid (HCl), conc: 10 mL

  • Ice/Water bath

Methodology:

  • Dissolution: Dissolve 10.8 g of m-phenylenediamine in 200 mL of water containing 10 mL of concentrated HCl.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0–5°C . Critical: Temperature must not exceed 5°C to prevent diazonium decomposition.

  • Tetrazotization: Dissolve 3.5 g of

    
     in 20 mL of water. Add this solution dropwise to the amine solution with vigorous stirring.
    
    • Mechanism:[8][9][11][12][13] Since MPD is in excess (2:1 ratio to nitrite), one molecule acts as the diazo component and the other as the coupler.

  • Coupling: Stir the mixture for 30 minutes at 5°C. The solution will turn a deep brown color as the "Manchester Brown" (Bismarck Brown) forms.

  • Neutralization: Slowly add sodium carbonate solution to neutralize the acid and precipitate the dye.

  • Filtration: Filter the brown precipitate under vacuum, wash with cold water, and dry.

Validation:

  • TLC: Run on silica gel (Eluent: n-Butanol/Acetic Acid/Water) to observe the characteristic multi-spot profile (monoazo and disazo species).

  • UV-Vis:

    
     approx 450-470 nm (water).
    

References

  • Griess, P. (1858).[14][15] Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidonitro- und Amidodinitrophenol. Annalen der Chemie und Pharmacie. Link

  • Steensma, D. P. (2001). Congo Red: Out of Africa? Archives of Pathology & Laboratory Medicine. Link

  • Rattee, I. D., & Stephens, W. E. (1956). Reactive Dyes: The chemistry of the reaction between dichlorotriazine dyes and cellulose.[13] Journal of the Society of Dyers and Colourists. Link

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. Link

  • European Chemicals Agency (ECHA). (2006). Restriction on the manufacture, placing on the market and use of certain dangerous substances, preparations and articles (Azo Dyes).[5] REACH Regulation Annex XVII. Link

Sources

Exploratory

Technical Guide: Disperse Red 19 (DR19) – From Non-Linear Optics to Hydrophobic Drug Carrier Modeling

Executive Summary Disperse Red 19 (DR19) is a pseudo-stilbene azo chromophore characterized by a distinct "push-pull" electronic architecture. While historically dominant in photonics for its high second-order non-linear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disperse Red 19 (DR19) is a pseudo-stilbene azo chromophore characterized by a distinct "push-pull" electronic architecture. While historically dominant in photonics for its high second-order non-linear optical (NLO) susceptibility, DR19 has emerged as a critical hydrophobic model probe in pharmaceutical formulation.

For drug development professionals, DR19 serves as a cost-effective, spectrally distinct surrogate for validating encapsulation efficiencies of hydrophobic Active Pharmaceutical Ingredients (APIs) like Paclitaxel or Docetaxel. This guide details the physicochemical mechanisms of DR19, its covalent incorporation into functional polymers, and its utility in validating nanocarrier release profiles.

Physicochemical Architecture & Mechanism

The "Push-Pull" Electronic System

DR19 (Chemical Name: 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol) derives its properties from a conjugated


-electron system terminated by an electron donor (ethyl-ethanol-amino group) and an electron acceptor (nitro group).
  • Dipole Moment: The donor-acceptor asymmetry creates a large ground-state dipole moment, essential for electric field poling in NLO applications.

  • Solvatochromism: DR19 exhibits positive solvatochromism. Its absorption maximum (

    
    ) shifts bathochromically (red shift) as solvent polarity increases, making it an excellent probe for determining the polarity of the micro-environment within a polymer matrix or micelle core.
    
Trans-Cis Photoisomerization

The core functionality of DR19 lies in its reversible geometric isomerization. Upon irradiation (typically linearly polarized light in the blue-green spectrum, ~488-532 nm), the stable trans isomer converts to the metastable cis isomer.

  • Optical Switching: This shape change induces anisotropy (birefringence) in the material, allowing for reversible optical data storage.

  • Viscosity Sensing: The rate of thermal relaxation (cis

    
     trans) is heavily dependent on the free volume and viscosity of the surrounding matrix.
    
Visualization: Isomerization Cycle

The following diagram illustrates the photon-driven excitation and thermal relaxation pathways that define DR19's utility in both switching and sensing.

DR19_Isomerization Trans Trans-DR19 (Thermodynamically Stable) High Aspect Ratio Excited Excited State (Frank-Condon) Trans->Excited hv (Absorption) Cis Cis-DR19 (Metastable) Bent Geometry Excited->Cis Intersystem Crossing Cis->Trans kT (Thermal Relaxation) Matrix Matrix Effect (Free Volume/Viscosity) Matrix->Cis Steric Hindrance

Figure 1: The photo-isomerization cycle of Disperse Red 19.[1] The thermal back-reaction (kT) is the rate-limiting step used to probe matrix rigidity.

Pharmaceutical Application: Hydrophobic Model Cargo

In drug delivery, validating the loading capacity (LC) and encapsulation efficiency (EE) of a nanocarrier is expensive if performed using high-cost APIs. DR19 acts as a hydrophobic surrogate .

Why DR19 for Drug Development?
PropertyRelevance to Drug Delivery
Hydrophobicity Mimics Class II/IV BCS drugs (e.g., Paclitaxel), forcing it into the hydrophobic core of micelles/liposomes.
Spectral Distinctness Strong absorption (

nm) allows quantification without interference from polymer UV absorption (<280 nm).
Functional Group (-OH) The hydroxyl tail allows for conjugation to PLGA or PEG, enabling the comparison of "physically entrapped" vs. "chemically conjugated" drug release.
Experimental Workflow: Nanocarrier Validation

The following workflow describes using DR19 to validate a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation.

Drug_Delivery_Workflow cluster_Analysis Validation Metrics Start Formulation Design (PLGA + DR19) Process Nanoprecipitation / Solvent Evaporation Start->Process Purification Centrifugation/Dialysis (Remove Free DR19) Process->Purification EE Encapsulation Efficiency (UV-Vis of Supernatant) Purification->EE Quantify Unbound Release In Vitro Release Profile (Dialysis Bag Method) Purification->Release Resuspend NPs

Figure 2: Workflow for using DR19 as a surrogate marker to optimize hydrophobic drug carrier formulations.

Material Science: Covalent Functionalization

Physical doping of DR19 into polymers often leads to aggregation and crystallization, which destroys optical quality. Covalent attachment via the hydroxyl group is the industry standard for high-performance NLO materials.

Synthesis Strategy: DR19-Polyurethane

The hydroxyl group on the ethyl chain of DR19 acts as a nucleophile, reacting with isocyanates (diisocyanates) to form the polyurethane backbone.

Reaction Scheme:



This anchors the chromophore at one end (side-chain polymer) or both ends (main-chain polymer if functionalized further), preventing orientational relaxation.

Detailed Experimental Protocols

Protocol A: Determination of Encapsulation Efficiency (EE) in PLGA Nanoparticles

Use this protocol to validate a carrier's ability to hold hydrophobic cargo.

Reagents:

  • PLGA (50:50, MW 30-60 kDa)

  • Disperse Red 19 (Sigma-Aldrich, >95%)

  • Acetone (Organic Phase)

  • PVA (1% w/v aqueous solution, Stabilizer)

Step-by-Step:

  • Preparation: Dissolve 50 mg PLGA and 2 mg DR19 in 5 mL Acetone. Ensure complete dissolution (sonicate if necessary).

  • Precipitation: Add the organic phase dropwise (1 mL/min) into 20 mL of 1% PVA solution under magnetic stirring (800 rpm).

  • Solvent Removal: Stir open-capped for 4 hours to evaporate acetone.

  • Separation: Centrifuge at 12,000 rpm for 20 minutes. The pellet contains DR19-loaded NPs; the supernatant contains free DR19.

  • Quantification (Indirect Method):

    • Measure Absorbance of the supernatant at 480 nm.

    • Calculate free DR19 concentration using a standard curve (

      
      ).
      
    • Calculation:

      
      
      
Protocol B: Covalent Coupling to Isocyanate (Pre-Polymerization)

Use this protocol to synthesize NLO-active monomers.

  • Drying: Dry DR19 in a vacuum oven at 60°C for 24h to remove trace water (critical for isocyanate reaction).

  • Reaction: In a dry flask under Nitrogen, dissolve DR19 (1 eq) in anhydrous DMF.

  • Addition: Add 2,4-Toluene Diisocyanate (TDI) (1.1 eq) dropwise at 0°C.

  • Catalysis: Add 1 drop of Dibutyltin Dilaurate (DBTDL).

  • Heating: Slowly raise temperature to 60°C and stir for 4 hours.

  • Validation: Monitor FTIR for the disappearance of the -OH broad peak (3400 cm⁻¹) and appearance of the Urethane Carbonyl peak (~1700 cm⁻¹).

Safety & Handling (MSDS Summary)

Hazard Classification: Disperse Red 19 is an azo dye. While less volatile than smaller azo compounds, it must be handled with strict hygiene.

  • Potential Carcinogenicity: Azo dyes can cleave into aromatic amines under reductive conditions (e.g., metabolic processing). Handle as a potential mutagen.

  • PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

  • Waste Disposal: Do not dispose of down the drain. Collect in "Halogenated Organic" or "Non-Halogenated Organic" waste streams depending on the solvent used.

  • Storage: Store in the dark (to prevent photo-isomerization/bleaching) at room temperature.

References

  • NLO Properties & Solvatochromism

    • Homocianu, M., & Airinei, A. (2019).[2] Solvent effects on non-linear optical properties (NLO) and intramolecular charge transfer (ICT) characteristics of disperse red 19 dye.[3] Optik.

  • Trans-Cis Isomerization Kinetics

    • Bou-Abdallah, F. (2018). The kinetics of the cis-to-trans thermal isomerization of disperse orange/red dyes.
  • Hydrophobic Drug Encapsulation Modeling

    • Ben Yehuda Greenwald, M., et al. (2013). A new method for encapsulating hydrophobic compounds within cationic polymeric nanoparticles (Using hydrophobic dyes as models). Journal of Colloid and Interface Science.
  • Polyurethane Functionalization

    • Hu, X., et al. (2018). A waterborne polyurethane-based polymeric dye with covalently linked disperse red.[4] Reactive and Functional Polymers.

  • Hyper-Rayleigh Scattering (NLO Measurement)

    • Pauley, M. A., et al. (2000). Linear and Nonlinear Optical Properties of Disperse Red Dyes. The Journal of Physical Chemistry A.

Sources

Protocols & Analytical Methods

Method

using C.I. Disperse Red 19 in polyester fiber dyeing

Application Note: High-Performance Functionalization of Polyethylene Terephthalate (PET) with C.I. Disperse Red 19 Executive Summary & Scope This technical guide details the protocol for incorporating C.I.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Functionalization of Polyethylene Terephthalate (PET) with C.I. Disperse Red 19

Executive Summary & Scope

This technical guide details the protocol for incorporating C.I. Disperse Red 19 (DR19) into polyester (PET) matrices. While traditionally categorized as a textile colorant, DR19 is a pseudo-stilbene azo dye exhibiting significant Nonlinear Optical (NLO) properties and high thermal stability.

Target Audience:

  • Material Scientists: For developing NLO-active polymers and photonic devices.[1]

  • Textile Chemists: For high-fastness dyeing of medical-grade PET textiles (e.g., surgical sutures, meshes).

  • Drug Development/Formulation Scientists: Utilizing DR19 as a hydrophobic probe to model solid-solid dispersion mechanisms in amorphous polymer drug delivery systems.

Chemical Profile & Mechanistic Basis

C.I. Disperse Red 19 functions via a solid-solution mechanism. Unlike reactive dyes that form covalent bonds, DR19 relies on thermodynamic migration into the amorphous regions of the PET polymer chain above the glass transition temperature (


).
ParameterSpecification
CAS Number 2734-52-3
Chromophore Class Mono-azo (Pseudo-stilbene type)
Molecular Formula

Molecular Weight 330.34 g/mol

~495 nm (Ethanol)
Solubility Soluble in Acetone, Ethanol; Insoluble in Water
Mechanism: The Free Volume Theory

The dyeing process is endothermic. As thermal energy increases, the segmental mobility of the PET polymer chains generates "free volume" (voids). The DR19 molecule, dispersed in the aqueous phase, transitions from a solid aggregate


 monomolecular solution 

adsorbed state

diffused state within the fiber.

DyeingMechanism cluster_bath Aqueous Phase (Dyebath) cluster_fiber Polymer Phase (PET Fiber) Dye_Agg Dye Aggregates (Dispersed) Dye_Sol Monomolecular Dye Solution Dye_Agg->Dye_Sol Dissolution (Temp > 80°C) Surface Fiber Surface (Adsorption) Dye_Sol->Surface Nernst Partitioning Amorphous Amorphous Region (Diffusion/Fixation) Surface->Amorphous Migration (Temp > Tg) Amorphous->Surface Desorption (If cooled too slowly)

Figure 1: Mass transfer mechanism of DR19 from aqueous dispersion to polymer matrix.

Experimental Protocol: High-Temperature High-Pressure (HTHP)

Rationale: Carrier dyeing (at 100°C) is inferior for DR19 due to the dye's high energy requirement for sublimation and diffusion. The HTHP method (130°C) ensures maximum exhaustion and fastness, critical for medical and optical applications where leaching is unacceptable.

Materials Required
  • Substrate: 100% Polyester fabric or nanofiber mat (scoured).

  • Dye: C.I.[2][3][4][5][6][7] Disperse Red 19 (High purity).

  • Dispersing Agent: Naphthalene sulfonic acid condensate (1-2 g/L).

  • Buffer: Acetic Acid / Sodium Acetate (pH 4.5–5.5).

  • Equipment: IR Beaker Dyer or HTHP Rotadyer.

Step-by-Step Procedure
  • Dyebath Preparation (The Dispersion):

    • Paste 1.0% (o.w.f - on weight of fiber) DR19 with a small amount of warm water (40°C) and dispersing agent.

    • Dilute with water to achieve a Liquor Ratio (L:R) of 1:20.

    • Critical Step: Adjust pH to 4.5–5.0 using Acetic Acid.[8] Reason: DR19 is an azo dye; alkaline conditions at high temperatures can cause hydrolytic degradation of the chromophore.

  • Dyeing Cycle (The Ramp):

    • Enter substrate at 60°C.[8]

    • Ramp temperature at 1.5°C/min to 130°C. Reason: A slow ramp prevents "strike" (uneven dyeing) as the dye solubility increases rapidly near the polymer

      
       (approx 70-80°C).
      
  • Fixation (The Hold):

    • Hold at 130°C for 45–60 minutes .

    • Ensure constant agitation/circulation.

  • Cooling (The Crash):

    • Cool rapidly to 70°C (approx 3°C/min). Reason: Rapid cooling "locks" the amorphous regions, trapping the dye inside before it can migrate back to the surface.

  • Reduction Clearing (The Cleanup):

    • See Section 4.

TemperatureProfile Start Start 60°C Ramp Ramp Phase 1.5°C/min Start->Ramp Hold Fixation 130°C (60 min) Ramp->Hold Tg Crossed Cool Cooling To 70°C Hold->Cool RC Reduction Clear NaOH + Na2S2O4 Cool->RC Remove Surface Dye

Figure 2: Thermodynamic workflow for HTHP dyeing of PET with Disperse Red 19.

Protocol: Reduction Clearing (RC)

Crucial for Scientific Integrity: Simply rinsing with water is insufficient. Surface-adsorbed DR19 will leach, compromising NLO measurements or biocompatibility. You must chemically destroy unfixed dye.

Reagents:

  • Sodium Hydroxide (NaOH, 32.5%): 2.0 g/L

  • Sodium Hydrosulfite (Hydros,

    
    ): 2.0 g/L
    
  • Non-ionic surfactant: 1.0 g/L

Procedure:

  • Drain the exhausted dyebath.

  • Prepare a fresh bath with the RC reagents at 70°C.

  • Treat the dyed substrate for 20 minutes .

  • Mechanism: The alkaline reduction cleaves the azo bond (

    
    ) of the surface dye, converting it into colorless, water-soluble amino fragments which are easily washed away. The dye inside the fiber is protected by the hydrophobic polymer matrix.
    
  • Rinse with hot water (60°C), then cold water. Neutralize with 0.5 g/L Acetic Acid.

Quality Control & Characterization

To validate the protocol, the following metrics should be assessed.

A. Color Fastness (ISO Standards)

Test Standard Target Rating (1-5)
Washing (60°C) ISO 105-C06 4-5 (Excellent)
Perspiration (Acid/Alk) ISO 105-E04 4-5
Sublimation (180°C) ISO 105-P01 3-4 (Good)

| Light Fastness | ISO 105-B02 | > 5 (Scale 1-8) |

B. Quantification (K/S Value) Use the Kubelka-Munk equation to determine color strength (


) at 

(495nm):

Where

is the reflectance (decimal). High K/S values (>12 for 1% shade) indicate successful diffusion into the fiber.

Safety & Environmental Considerations

  • Azo Handling: While DR19 is widely used, always handle powder in a fume hood to avoid inhalation.

  • Effluent: The Reduction Clearing step generates sulfites and high pH. Neutralize effluent with sulfuric acid and treat with aeration (to oxidize residual sulfites to sulfates) before disposal.

  • Medical Note: If used for medical textiles, the final product must undergo cytotoxicity testing (ISO 10993-5) to ensure no leachable amines remain.

References

  • World Dye Variety. (2012). C.I.[2][3][4][6][7][9][10] Disperse Red 19 Properties and Applications. Retrieved January 28, 2026, from [Link]

  • Mahar, F.K., et al. (2017). "Dyeability of recycled electrospun polyethylene terephthalate (PET) nanofibers: Kinetics and thermodynamic study." Journal of Molecular Liquids. Retrieved from [Link]

  • Shi, Y., et al. (1992). "Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups." Applied Physics Letters. Retrieved from [Link]

Sources

Application

Application Note: C.I. Disperse Red 19 on Synthetic Matrices

Executive Summary This technical guide details the physicochemical behavior and application protocols for C.I. Disperse Red 19 (DR19) .[1][2][3][4][5] While traditionally utilized as a disperse dye for polyester (PET) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical behavior and application protocols for C.I. Disperse Red 19 (DR19) .[1][2][3][4][5] While traditionally utilized as a disperse dye for polyester (PET) and acetate fibers, DR19 possesses a unique di-hydroxyethyl functional architecture that distinguishes it from mono-functional analogs (e.g., Disperse Red 1).[1] This structural feature allows for dual utility: standard hydrophobic interaction dyeing and covalent functionalization for nonlinear optical (NLO) polymer development.[1]

Target Audience: Material Scientists, Textile Chemists, and R&D Process Engineers.[1]

Physicochemical Profile & Mechanism

Chemical Identity[1]
  • Common Name: C.I. Disperse Red 19

  • IUPAC Name: 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bis-ethanol[1]

  • CAS Number: 2734-52-3[1][2][6][7]

  • Molecular Formula: C₁₆H₁₈N₄O₄ (MW: 330.34 g/mol )[1][2][6][7]

  • Chromophore: Pseudo-stilbene type (Azo group with electron donor/acceptor push-pull system).[1]

Mechanism of Action: The Solid Solution Theory

Unlike reactive dyes that form covalent bonds with cellulose, DR19 dyes synthetic fibers via a Solid Solution Mechanism .[1]

  • Dispersion: The dye is insoluble in water.[1] It is milled with dispersing agents (e.g., lignin sulfonates) to form a stable aqueous dispersion.[1]

  • Solubilization: At elevated temperatures (>100°C), the dye molecules achieve single-molecule solubility in the dye bath.[1]

  • Adsorption & Diffusion: The dye partitions from the aqueous phase onto the fiber surface.[1]

  • Migration: The dye diffuses into the amorphous regions of the polymer matrix (above the fiber's Glass Transition Temperature, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Fixation: Upon cooling, the polymer chains re-crystallize/collapse, trapping the dye molecule via Van der Waals forces and hydrogen bonding.[1][8]

Mechanistic Pathway Diagram[1]

DyeingMechanism DyeSolid Solid Dye Particle Dispersion Aqueous Dispersion (Micelles) DyeSolid->Dispersion + Dispersing Agent Solubilization Monomolecular Dye (Dissolved) Dispersion->Solubilization Heat (>100°C) Surface Fiber Surface Adsorption Solubilization->Surface Partition Coeff. Diffusion Diffusion into Amorphous Zones Surface->Diffusion T > Tg (PET) Fixation Solid Solution (Trapped Dye) Diffusion->Fixation Cooling

Figure 1: Kinetic pathway of Disperse Red 19 from solid dispersion to polymer fixation.[1]

Experimental Protocol: High-Temperature (HT) Dyeing of Polyester[1]

Rationale: Polyester (PET) has a compact crystalline structure.[1] Atmospheric boiling (100°C) is insufficient to open the polymer structure for dye penetration.[1] This protocol uses High Temperature (130°C) to exceed the


 of PET (~70-80°C) and provide kinetic energy for diffusion.[1]
Materials & Reagents[1]
  • Substrate: 100% Polyester fabric (scoured and bleached).[1]

  • Dye: C.I.[1][2][7][9] Disperse Red 19 (purified).[1][6]

  • Dispersing Agent: Sodium salt of naphthalene sulphonic acid condensate (1-2 g/L).[1]

  • pH Buffer: Acetic Acid / Sodium Acetate (Buffer to pH 4.5–5.5).[1] Critical: Azo dyes are susceptible to hydrolytic degradation at alkaline pH.[1]

  • Reduction Clearing Agents: Sodium Hydrosulfite (Hydro) and Sodium Hydroxide.[1]

Workflow Diagram

HT_Protocol cluster_prep Phase 1: Preparation cluster_dye Phase 2: The Dyeing Cycle cluster_post Phase 3: Post-Treatment Prep Bath Setup: Water + Dispersant + Acid (pH 4.5-5.5) DyeAdd Add Disperse Red 19 (Predissolved) Prep->DyeAdd Heat1 Ramp to 130°C (Rate: 1-2°C/min) DyeAdd->Heat1 Hold Isotherm: 130°C (45-60 mins) Heat1->Hold Cool Cool to 70°C Hold->Cool RC Reduction Clearing (NaOH + Na2S2O4) Cool->RC Neutral Neutralization & Rinse RC->Neutral

Figure 2: Step-by-step High-Temperature dyeing workflow for Disperse Red 19.[1]

Step-by-Step Procedure
  • Bath Preparation:

    • Set Liquor Ratio (L:R) to 1:10 or 1:20 to ensure uniform exhaustion.[1]

    • Add 1 g/L Dispersing Agent.[1]

    • Adjust pH to 4.5–5.5 using Acetic Acid.[1]

    • Add X% (on weight of fabric, o.w.f.)[1] Disperse Red 19.

  • Dyeing Cycle:

    • Enter fabric at 60°C.[1][10]

    • Raise temperature at 1.5°C/min to 130°C. Note: Controlled ramp prevents uneven dyeing (unlevelness).

    • Hold at 130°C for 45–60 minutes. This is the equilibrium phase where diffusion occurs.[1]

    • Cool rapidly to 70°C.

  • Reduction Clearing (RC):

    • Purpose: Remove unfixed surface dye to improve wash fastness and sublimation fastness.[1]

    • Prepare fresh bath: 2 g/L Sodium Hydrosulfite + 2 g/L NaOH (38°Bé) + 1 g/L Detergent.[1]

    • Treat fabric at 70°C for 20 minutes.

    • Mechanism:[1][11][8][10][12] The azo bond of the surface dye is reduced to colorless amines, while dye inside the fiber is protected by the polymer matrix.[1]

  • Final Rinse:

    • Hot rinse (50°C) → Cold rinse → Neutralize with dilute Acetic Acid (0.5 g/L).[1]

Analytical Data & Quality Control

For research applications, quantifying the dye uptake (K/S value) is essential.[1]

Table 1: Typical Fastness Properties of Disperse Red 19 on Polyester

PropertyRating (1-5 Scale)MethodNotes
Light Fastness 5-6ISO 105-B02Excellent due to nitro group stability.[1]
Wash Fastness 4-5ISO 105-C06High, provided RC is performed.[1]
Sublimation 3-4ISO 105-P01Moderate.[1] Avoid high-temp curing >180°C post-dyeing.[1]
Rubbing (Wet) 4ISO 105-X12Dependent on surface clearing efficiency.[1]
Spectroscopic Validation
  • 
    :  ~495 nm (in Ethanol/Acetone).[1]
    
  • Validation: Dissolve dyed fiber in o-chlorophenol or extract dye with DMF to measure optical density against a calibration curve.[1]

Advanced Application: Functional Materials (NLO)

For Researchers in Material Science/Drug Delivery Systems[1]

Disperse Red 19 is distinct from Disperse Red 1 due to its di-hydroxyethyl tail ($ -N(CH_2CH_2OH)_2 $).[1] This makes it a diol, allowing it to act as a monomer in polymerization reactions, rather than just a dopant.[1]

Protocol for Covalent Incorporation (Polyurethanes):

  • Reaction: DR19 (Diol) + Diisocyanate (e.g., TDI or MDI) → Polyurethane with Chromophore Side-Chain.[1]

  • Advantage: Prevents dye aggregation and sublimation, significantly increasing thermal stability and NLO coefficient compared to guest-host systems [1, 2].[1]

  • Application: Optical switching devices and frequency modulators.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Disperse Red 19 Technical Data Sheet. Retrieved from [1]

  • Steier, W. H., Shi, Y., Yu, L., Chen, M., & Dalton, L. R. (1993).[1][4] Nonlinear optics and optical micropatterning in polymers with disperse red 19 sidegroups. Proc. SPIE 1775, Nonlinear Optical Properties of Organic Materials V. [Link]1][4]

  • Burkinshaw, S. M. (2016).[1] Physico-chemical aspects of textile coloration. John Wiley & Sons.[1] (Standard text for Dyeing Mechanisms).

  • World Dye Variety. (2012).[1][7] C.I.[1][6][7][9] Disperse Red 19 Properties and Applications. Retrieved from [1][7]

  • ResearchGate. (2020).[1] Disperse dyeing mechanism for polyester fibers.[1][11][10] Retrieved from

Sources

Method

Analytical Strategies for the Quantification and Identification of C.I. Disperse Red 19

Application Note & Protocol Guide Executive Summary C.I. Disperse Red 19 (CAS 2734-52-3) is a synthetic azo dye primarily used in the textile industry for dyeing polyesters and acetates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

C.I. Disperse Red 19 (CAS 2734-52-3) is a synthetic azo dye primarily used in the textile industry for dyeing polyesters and acetates. However, its structural similarity to banned Sudan dyes has led to its scrutiny as a potential adulterant in food matrices (e.g., chili powder, spices) and a contaminant in pharmaceutical excipients.

This guide provides a comprehensive workflow for the detection and quantification of Disperse Red 19. It moves beyond simple recipe-following, offering a mechanistic understanding of why specific parameters are chosen, ensuring robust method development and validation.

Chemical Profile & Mechanistic Basis

Understanding the physicochemical properties of Disperse Red 19 is the foundation of a successful extraction and detection strategy.

PropertyDescriptionAnalytical Implication
Chemical Name 2,2'-((4-((4-nitrophenyl)azo)phenyl)imino)bisethanolAzo linkage (-N=N-) is the chromophore (UV active).[1]
Molecular Formula C₁₆H₁₈N₄O₄Nitrogen-rich; ideal for ESI+ ionization.
Molecular Weight 330.34 g/mol Precursor ion [M+H]⁺ expected at m/z 331.3.
LogP (Octanol/Water) ~2.5 - 3.0 (Estimated)Moderately lipophilic. Requires organic solvents (ACN, MeOH) for extraction.

~495 nm (in Ethanol)Strong absorbance in the visible red region.
pKa Basic amine functionalityAcidic mobile phases improve peak shape and ionization.

Sample Preparation Protocols

The "Red Dimension" of analytical performance relies heavily on sample prep. We address two distinct matrices: Textiles (high concentration, simple matrix) and Food/Pharmaceuticals (trace levels, complex matrix).

Protocol A: Textile Extraction (Standard)

Goal: Total exhaustion of dye from fiber.

  • Cut: Mince textile sample into <5 mm x 5 mm pieces.

  • Weigh: Transfer 0.5 g into a 20 mL amber glass vial (protect from light).

  • Solvent Addition: Add 10 mL of Chlorobenzene (traditional) or Methanol (greener alternative).

    • Expert Insight: Chlorobenzene swells polyester fibers more effectively than methanol, releasing trapped dye. However, for LC-MS compatibility, Methanol is preferred to avoid halogenated waste and background interference.

  • Extraction: Ultrasonicate at 50°C for 30 minutes.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol B: Complex Matrix Extraction (Spices/Excipients)

Goal: Removal of lipids and interfering pigments.

  • Weigh: 1.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (ACN) .

    • Why ACN? ACN precipitates proteins and extracts polar/semi-polar dyes better than hexane, while leaving some non-polar lipids behind.

  • Agitation: Vortex for 1 min, then ultrasonicate for 20 min.

  • Phase Separation: Centrifuge at 4000 rpm for 5 min. Collect supernatant.

  • Lipid Removal (Freezing Step): Place supernatant in -20°C freezer for 1 hour. Precipitated fats/waxes are removed by rapid filtration (0.2 µm PTFE) while cold.

  • Enrichment (Optional): Evaporate to dryness under Nitrogen stream and reconstitute in 1 mL Mobile Phase A/B (50:50).

ExtractionWorkflow start Sample Material matrix_check Matrix Type? start->matrix_check textile Textile/Polymer matrix_check->textile food Food/Spice/Drug matrix_check->food solvent_tex Add Methanol (10 mL) textile->solvent_tex sonicate_tex Sonicate 50°C, 30 min solvent_tex->sonicate_tex filter_tex Filter (0.45 µm PTFE) sonicate_tex->filter_tex final LC Injection filter_tex->final solvent_food Add Acetonitrile (10 mL) food->solvent_food sonicate_food Vortex & Sonicate solvent_food->sonicate_food centrifuge Centrifuge & Collect Supernatant sonicate_food->centrifuge freeze Lipid Freeze-Out (-20°C) centrifuge->freeze filter_food Cold Filtration (0.2 µm) freeze->filter_food filter_food->final

Figure 1: Decision-based extraction workflow for C.I. Disperse Red 19 based on sample matrix complexity.

Analytical Method 1: HPLC-UV/Vis (Screening)

This method is robust, cost-effective, and suitable for QA/QC where sub-ppb sensitivity is not required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 with Acetic Acid). Buffer controls ionization state and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) at 495 nm (Quant) and 200-600 nm (Spectrum Confirmation).

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 30 Initial equilibration.
8.0 95 Ramp to elute hydrophobic dye.
10.0 95 Wash column of matrix.
10.1 30 Return to initial conditions.

| 13.0 | 30 | Re-equilibration. |

Analytical Method 2: LC-MS/MS (Confirmation & Trace Analysis)

For regulatory compliance and complex matrices, Mass Spectrometry is the gold standard.

Instrument Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+) .[2]

    • Mechanism:[3][4][5][6] The amine nitrogens in Disperse Red 19 readily accept a proton to form

      
      .
      
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temp: 350°C - 400°C (Dye is thermally stable, high heat aids desolvation).

MRM Transition Optimization

Since specific transitions can vary by instrument geometry, the following "Tuning Protocol" ensures self-validation.

  • Precursor Ion: Scan Q1 for m/z331.3 (

    
    ).
    
  • Product Ions (Theoretical & Observed):

    • Transition 1 (Quantifier): m/z 331.3

      
      151.1 .
      
      • Likely Mechanism:[4] Cleavage of the azo bond and retention of the charge on the ethanolamine-substituted ring.

    • Transition 2 (Qualifier): m/z 331.3

      
      77.0  or 105.0 .
      
      • Likely Mechanism:[4] Phenyl ring fragments.[7]

    • Note: Disperse Red 1 (analog) transitions are often 315

      
       134. Since DR19 is +16 Da (extra -OH), the corresponding fragment is likely shifted to ~150-151 Da.
      

Recommended LC-MS/MS Acquisition Table:

Compound Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
Disperse Red 19 331.3 151.1 * 30 20-30

| | | 122.0 | 30 | 35 |

*Note: Values must be optimized on your specific triple quadrupole system.

LCMS_Logic cluster_fragments Target Fragments inject Inject Sample q1_scan Q1: Select m/z 331.3 inject->q1_scan col_cell Collision Cell (N2 gas) q1_scan->col_cell q3_scan Q3: Filter Fragments col_cell->q3_scan frag1 m/z 151.1 (Quant) col_cell->frag1 frag2 m/z 122.0 (Qual) col_cell->frag2 detect Detector q3_scan->detect

Figure 2: LC-MS/MS Triple Quadrupole logic for Disperse Red 19 detection.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, every run must include:

  • Linearity: 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ng/mL).

    
     must be > 0.99.
    
  • Recovery: Spike blank matrix at 50 ng/mL. Acceptable range: 80-120%.[8]

  • Matrix Effect (ME): Compare slope of calibration in solvent vs. matrix.

    • 
      .
      
    • If ME < 80% or > 120%, use Matrix-Matched Calibration.

References

  • European Commission. (2002). Commission Decision 2002/371/EC establishing criteria for the award of the Community eco-label to textile products.Link

  • DIN Standards. (2008). DIN 54231:2005-11 Textiles - Detection of disperse dyestuffs. Deutsches Institut für Normung. Link

  • SciEx. (2020). Detection of 23 sensitizing and carcinogenic dyes in textiles by LC-MS/MS.[9] Application Note. Link

  • Shimadzu. (2018). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes in Textiles. Application Note. Link

  • Sigma-Aldrich. (2024). C.I.[1][7][10][11] Disperse Red 19 Product Specification and Properties.Link

Sources

Application

Application Note: High-Resolution Chromatographic Quantification of C.I. Disperse Red 19

This Application Note is structured to guide researchers through the rigorous analysis of C.I. Disperse Red 19 (DR19), bridging the gap between industrial quality control and high-sensitivity toxicological monitoring.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous analysis of C.I. Disperse Red 19 (DR19), bridging the gap between industrial quality control and high-sensitivity toxicological monitoring.

From Matrix Extraction to Mass Spectrometric Confirmation

Executive Summary & Scientific Rationale

C.I. Disperse Red 19 (DR19) is a functionalized mono-azo dye widely utilized for dyeing polyester fibers and, increasingly, in nonlinear optical (NLO) polymer research due to its donor-acceptor electronic structure. While effective industrially, its azo moiety presents toxicological risks (potential reductive cleavage to aromatic amines), necessitating rigorous monitoring in environmental wastewater and consumer products.

This guide provides two distinct analytical workflows:

  • HPLC-DAD: A robust, cost-effective method for raw material purity assessment and high-concentration dye bath monitoring.

  • LC-MS/MS: A high-sensitivity protocol for trace quantification in complex matrices (wastewater, biological fluids), utilizing Multiple Reaction Monitoring (MRM) for definitive identification.

Chemical Profile: The Analyte
  • IUPAC Name: 2,2'-[[4-[(4-nitrophenyl)diazenyl]phenyl]imino]bisethanol[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 330.34 g/mol [4][3]

  • LogP: ~3.05 (Hydrophobic, requiring organic mobile phases)

  • Absorbance Max (

    
    ):  495 nm (Ethanol)[2]
    

Analytical Strategy & Workflow

The following decision logic dictates the choice of method based on the limit of detection (LOD) required and the complexity of the sample matrix.

AnalyticalWorkflow Sample Sample Matrix ConcCheck Est. Concentration? Sample->ConcCheck HighConc High (> 1 ppm) (Dye Powder, Dyebath) ConcCheck->HighConc High Load LowConc Trace (< 1 ppm) (Wastewater, Bio-fluids) ConcCheck->LowConc Complex Matrix HPLC Method A: HPLC-DAD (Quantification + Purity) HighConc->HPLC LCMS Method B: LC-MS/MS (Identification + Trace Quant) LowConc->LCMS Result Data Analysis (Linearity, Recovery) HPLC->Result LCMS->Result

Figure 1: Decision matrix for selecting the appropriate chromatographic technique.

Sample Preparation Protocols

The hydrophobicity of DR19 requires aggressive organic extraction. Water-based extraction will yield poor recovery.

Protocol A: Solid Samples (Textiles/Polymers)
  • Principle: Solvent extraction assisted by ultrasonic energy to disrupt the fiber/polymer matrix.

  • Solvent: Methanol (MeOH) or Acetone:Methanol (1:1).

  • Weigh 1.0 g of cut sample (approx. 5x5 mm pieces) into a 50 mL centrifuge tube.

  • Add 20 mL of Methanol.

  • Sonicate at 50°C for 30 minutes. Note: Heat improves diffusion from polyester matrices.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may bind the dye).

Protocol B: Liquid Samples (Wastewater/Environmental)[8]
  • Principle: Solid Phase Extraction (SPE) to concentrate trace analytes.

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB or C18), 200 mg bed.

  • Conditioning: 5 mL Methanol followed by 5 mL Water.

  • Loading: Pass 100-500 mL of water sample (pH adjusted to 7.0) through the cartridge at 5 mL/min.

  • Washing: 5 mL of 5% Methanol in Water (removes salts/polar interferences).

  • Elution: 2 x 3 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 1 mL Mobile Phase A:B (50:50).
    

Method A: HPLC-DAD (Routine QA/QC)

This method is optimized for stability and reproducibility. The use of a Diode Array Detector (DAD) allows for peak purity assessment by comparing spectra across the peak width.

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µmStandard reversed-phase retention for hydrophobic azo dyes.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Buffer controls ionization of impurities; compatible with potential MS transfer.
Mobile Phase B Acetonitrile (ACN)Stronger elution strength than methanol for azo dyes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 10 µLSufficient for UV detection limits.
Detection 495 nm (Quant), 254 nm (Ref)495 nm is the

for the azo chromophore.[3]
Column Temp 30°CEnsures retention time reproducibility.
Gradient Profile
  • 0-2 min: 40% B (Isocratic hold)

  • 2-15 min: 40% -> 95% B (Linear ramp)

  • 15-20 min: 95% B (Wash)

  • 20-25 min: 40% B (Re-equilibration)

Method B: LC-MS/MS (Trace Analysis)

For biological or environmental samples where DR19 is present at ng/L levels, Triple Quadrupole (QqQ) Mass Spectrometry is required.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI)

  • Polarity: Positive Mode (

    
    )
    
  • Precursor Ion: m/z 331.1 (Calculated from MW 330.34)

MRM Transition Optimization

Since DR19 fragmentation can vary by instrument collision energy (CE), the following transitions are theoretically derived from the structure and standard azo fragmentation patterns. Validation on your specific instrument is required.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (V)Mechanistic Origin
Quantifier 331.1105.1 25-35Cleavage of azo bond (Phenyldiazonium moiety).
Qualifier 1 331.1285.1 15-20Loss of Nitro group (-

, -46 Da).
Qualifier 2 331.1269.1 20-30Loss of Ethanol chain (-

).
LC Parameters (MS-Compatible)
  • Column: C18, 2.1 x 100 mm, 1.8 µm (UHPLC)

  • Flow Rate: 0.3 mL/min[5]

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B). Note: Acidic pH aids protonation for ESI+.

Data Analysis & Troubleshooting

Calibration Strategy

Prepare a stock solution of DR19 in Methanol (1 mg/mL). Dilute serially to create a 6-point curve.

  • HPLC Range: 0.5 µg/mL – 100 µg/mL (

    
    )
    
  • LC-MS/MS Range: 1 ng/mL – 500 ng/mL (

    
    )
    
Common Issues & Solutions
ObservationRoot CauseCorrective Action
Peak Tailing Interaction with silanol groups on column.Ensure Mobile Phase A has buffer (Ammonium Acetate) or use an end-capped column.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (e.g., 40% ACN).
Low Sensitivity (MS) Ion suppression from matrix.Switch from LLE to SPE; use Matrix-Matched Calibration curves.

Workflow Visualization

LCMS_Logic Start LC-MS/MS Optimization Q1_Scan Q1 Scan (Full Scan) Locate [M+H]+ = 331.1 Start->Q1_Scan Product_Scan Product Ion Scan Fragment 331.1 w/ various CE Q1_Scan->Product_Scan Select_MRM Select Transitions High Intensity (Quant) Unique Mass (Qual) Product_Scan->Select_MRM Optimize_Source Source Optimization (Gas Temp, Capillary Voltage) Select_MRM->Optimize_Source Final_Method Final Validated Method Optimize_Source->Final_Method

Figure 2: Step-by-step logic for optimizing the Mass Spectrometry parameters for Disperse Red 19.

References

  • SIELC Technologies. (2018).[1] Separation of C.I.[6] Disperse Red 19 on Newcrom R1 HPLC column.[1] Retrieved from [Link]

  • Vacchi, F. I., et al. (2015). Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples.[7] Journal of Chromatographic Science. Retrieved from [Link]

  • Tanigawa, T., et al. (Shimadzu Application Note). LC/MS/MS Analysis for Restricted Chemicals in Textiles. Retrieved from [Link]

Sources

Method

Advanced Spectroscopic Characterization of C.I. Disperse Red 19

Application Note: AN-DR19-SPEC-01 Executive Summary C.I. Disperse Red 19 (DR19) is more than a textile colorant; it is a functional pseudo-stilbene azobenzene chromophore critical in the synthesis of Nonlinear Optical (N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DR19-SPEC-01

Executive Summary

C.I. Disperse Red 19 (DR19) is more than a textile colorant; it is a functional pseudo-stilbene azobenzene chromophore critical in the synthesis of Nonlinear Optical (NLO) polymers and as a solvatochromic probe in drug delivery systems.[1] Its dual hydroxyl functionality allows for covalent incorporation into polyurethane and polyester backbones, providing superior thermal stability compared to doped guest-host systems.[1]

However, commercial-grade DR19 typically contains significant impurities (dispersants like lignin sulfonates) that quench NLO response and interfere with stoichiometric polymerization.[1] This guide provides a rigorous, self-validating workflow for the purification and spectroscopic certification of DR19, tailored for researchers in materials science and pharmaceutical formulation.[1]

Part 1: Chemical Context & Pre-Analytical Preparation[1]

The Analyte
  • IUPAC Name: 2,2'-((4-((4-nitrophenyl)diazenyl)phenyl)azanediyl)diethanol[1]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1]
    
  • Key Functionalities:

    • Acceptor: Nitro group (

      
      )
      
    • Donor: Diethanolamine group (

      
      )[1]
      
    • Bridge: Azo group (

      
      )[1]
      
  • Mechanism of Action: The donor-acceptor structure facilitates a strong Intramolecular Charge Transfer (ICT), resulting in a large dipole moment and high hyperpolarizability (

    
    ), essential for electro-optic modulation and Second Harmonic Generation (SHG).[1]
    
Protocol: Purification via Recrystallization

Objective: Remove ionic dispersants and synthesis byproducts to achieve >99% spectroscopic purity.[1]

Materials:

  • Crude DR19 (Commercial grade).[1]

  • Solvents: Absolute Ethanol (EtOH), Acetone.[1]

  • Equipment: Soxhlet extractor (optional for high impurity), Hot plate, Vacuum filtration setup.[1]

Step-by-Step Methodology:

  • Solubility Check: Dissolve 1g of crude DR19 in 50 mL of hot ethanol (

    
    ).
    
    • Self-Validation Check: If a gummy, insoluble residue remains, these are likely inorganic dispersants.[1] Filter while hot before cooling.[1]

  • Crystallization: Allow the saturated solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 4 hours. Rapid cooling traps impurities; slow cooling yields needle-like dark red crystals.[1]
    
  • Washing: Filter the crystals and wash with cold ethanol (

    
    ).
    
  • Drying: Dry under vacuum at

    
     for 12 hours to remove solvent inclusions.
    
  • Purity Validation: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (95:5).

    • Pass Criteria: Single spot (

      
      ).[1]
      
    • Fail Criteria: Trailing or secondary spots indicate isomers or mono-substituted byproducts.[1]

Part 2: Electronic Absorption Spectroscopy (UV-Vis)

Rationale: UV-Vis is the primary tool for assessing the Intramolecular Charge Transfer (ICT) strength. DR19 exhibits positive solvatochromism, meaning its absorption maximum (


) redshifts as solvent polarity increases.[1]
Experimental Setup
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Path Length: 10 mm quartz cuvette.[1]

  • Concentration:

    
     M (Ensure absorbance < 1.0 to remain in Beer-Lambert linear range).
    
Solvatochromic Shift Data

The following table summarizes expected shifts. Deviations >5 nm suggest water contamination or aggregation.[1]

SolventPolarity Index (

)

(nm)
Transition Type
Toluene2.4~458

Chloroform4.1~472ICT dominated
Ethanol4.3~478ICT + H-bonding
DMSO7.2~488Strong ICT
Protocol: Determination of Molar Extinction Coefficient ( )[1]
  • Prepare a stock solution of purified DR19 in Ethanol (

    
     M).[1]
    
  • Prepare 5 serial dilutions ranging from

    
     M to 
    
    
    
    M.
  • Measure Absorbance (

    
    ) at 
    
    
    
    (478 nm).[1]
  • Plot

    
     vs. Concentration (
    
    
    
    ).[1]
  • Calculation:

    
     (where 
    
    
    
    cm).[1]
    • Reference Value:

      
      .[1]
      

Part 3: Vibrational Spectroscopy (FTIR)[1]

Rationale: FTIR confirms the integrity of the functional groups required for polymerization (OH) and the NLO chromophore (NO2).

Key Band Assignments

Acquire spectrum using KBr pellet or ATR (Attenuated Total Reflectance).[1]

Wavenumber (

)
Functional GroupModeDiagnostic Note
3250 - 3450 O-HStretch (Broad)Critical for polyurethane synthesis.[1] Sharpness indicates crystallinity.
2850 - 2950 C-H (Aliphatic)StretchCorresponds to the ethyl chains on the amine.
1580 - 1600 C=C (Aromatic)Ring StretchBenzene ring skeleton.[1]
1500 - 1520 N-OAsymmetric StretchStrong band, confirms nitro group presence.[1]
1330 - 1340 N-OSymmetric StretchPaired with the 1500 band.
1130 - 1150 C-NStretchAr-N bond.

Application Insight: If the OH band at 3300


 disappears after reaction with a diisocyanate, it confirms the successful formation of a polyurethane linkage.[1]

Part 4: Structural Validation (NMR)

Rationale:


-NMR is the definitive test for structure and purity. It distinguishes DR19 from similar dyes (like Disperse Red 1) by quantifying the hydroxyethyl protons.
-NMR Protocol (400 MHz, DMSO- )[1]
  • Aromatic Region (AA'BB' System):

    • 
       8.35 ppm (d, 2H, ortho to 
      
      
      
      ): Deshielded by electron-withdrawing nitro group.[1]
    • 
       7.90 ppm (d, 2H, meta to 
      
      
      
      ).[1]
    • 
       7.80 ppm (d, 2H, ortho to azo group on amine ring).[1]
      
    • 
       6.90 ppm (d, 2H, ortho to amine): Shielded by electron-donating amine.[1]
      
  • Aliphatic Region:

    • 
       4.85 ppm (t, 2H, 
      
      
      
      ): Hydroxyl protons (often broad or invisible if wet).[1]
    • 
       3.65 ppm (q/m, 4H, 
      
      
      
      ): Methylene adjacent to oxygen.[1]
    • 
       3.55 ppm (t, 4H, 
      
      
      
      ): Methylene adjacent to nitrogen.[1]

Self-Validation: Integration ratio of Aromatic (8H) to Aliphatic (8H + 2H from OH) must be roughly 4:5. Significant deviation implies solvent retention or degradation.[1]

Part 5: Characterization Workflow Diagram

The following diagram illustrates the logical flow from crude material to validated NLO-ready chromophore.

DR19_Characterization cluster_analysis Spectroscopic Validation Suite Crude Crude DR19 (Commercial Grade) Purification Recrystallization (Solvent: Ethanol/Acetone) Crude->Purification PurityCheck Purity Check (TLC & Melting Point) Purification->PurityCheck Decision Purity > 99%? PurityCheck->Decision Decision->Purification No (Retain Filtrate) UVVis UV-Vis Spectroscopy (Solvatochromism & Extinction Coeff) Decision->UVVis Yes FTIR FTIR Spectroscopy (Functional Group Check: -OH, -NO2) UVVis->FTIR NMR 1H-NMR (Structural Confirmation) FTIR->NMR Application Application Readiness (NLO Polymer / Drug Probe) NMR->Application

Caption: Workflow for the purification and spectroscopic validation of Disperse Red 19, ensuring removal of dispersants before NLO or biological application.

Part 6: Advanced Applications & References

NLO & Photoisomerization

DR19 is a "push-pull" azobenzene.[1] Upon irradiation with linearly polarized light (typically 488 nm or 532 nm), it undergoes trans-cis-trans isomerization.[1]

  • Protocol Note: When characterizing polymer films containing DR19, use a "poling" setup (applying an electric field near the glass transition temperature,

    
    ) to align the dipoles.[1] The order parameter (
    
    
    
    ) can be monitored via UV-Vis absorbance changes before and after poling.[1]
Biological Relevance

In drug development, DR19 serves as a hydrophobic model compound.[1] Its diffusion coefficient in hydrogels mimics that of hydrophobic drugs, allowing researchers to study release kinetics using simple spectrophotometry without wasting expensive API (Active Pharmaceutical Ingredients).[1]

References
  • Sigma-Aldrich. Disperse Red 19 Product Specification and Safety Data Sheet.[1]Link[1]

  • Shi, Y., et al. (1991). "Large photoinduced birefringence in an optically nonlinear polyester polymer."[1] Applied Physics Letters, 59(23), 2935.[1] (Seminal work on DR19 in NLO polymers). Link[1]

  • Cinar, M., et al. (2014). "A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV–Vis) and nonlinear optical behaviors."[1][2] Spectrochimica Acta Part A, 122, 682-689.[1] Link[1][2]

  • Burland, D. M., et al. (1994). "Second-order nonlinearity in poled-polymer systems."[1] Chemical Reviews, 94(1), 31-75.[1] (Review of chromophore alignment mechanics). Link[1]

  • Preston, D., et al. (1998). "Solvatochromism of Disperse Red 19."[1] Journal of Physical Chemistry A. (Detailed solvent interaction analysis). Link

Sources

Application

Application Note: C.I. Disperse Red 19 as an Environment-Sensitive Fluorescent Probe

This Application Note explores the underutilized potential of C.I. Disperse Red 19 (DR19) as a functional fluorescent probe.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note explores the underutilized potential of C.I. Disperse Red 19 (DR19) as a functional fluorescent probe. While traditionally valued for its nonlinear optical (NLO) properties in material science, its "push-pull" electronic structure and environmental sensitivity make it a promising candidate for ratiometric sensing , viscosity mapping , and hydrophobic domain imaging (e.g., lipid droplets).

Abstract

C.I. Disperse Red 19 (DR19) is a pseudo-stilbene azo dye typically utilized for its high hyperpolarizability in nonlinear optics. However, its donor-acceptor architecture (


) endows it with significant solvatochromic and "molecular rotor" properties. This guide outlines the protocol for utilizing DR19 as a "Turn-On" fluorescent marker  for hydrophobic biological structures (lipid droplets) and a viscosity sensor in polymer matrices. Unlike static labels (e.g., FITC), DR19 offers dynamic feedback on the micro-environment of the target.

Chemical Identity & Mechanism of Action

The "Push-Pull" Architecture

DR19 features a classic donor-acceptor structure: an electron-withdrawing nitro group (


) and an electron-donating dialkylamine group connected by an azo bridge (

).
  • Excitation:

    
     (Cyan/Blue excitation).
    
  • Emission:

    
     (Red emission).
    
  • Stokes Shift: Large (~140 nm), minimizing self-quenching and allowing easy spectral separation.

The Fluorescence "Switch": Restricted Intramolecular Rotation (RIR)

In low-viscosity solvents (e.g., water, ethanol), DR19 is weakly fluorescent. The excited state energy is dissipated non-radiatively via the rapid rotation/isomerization of the azo bond (trans-cis isomerization).

The "Turn-On" Mechanism: When DR19 binds to a rigid environment (e.g., inside a lipid bilayer, a hydrophobic pocket of a protein, or a cured polymer), this rotation is physically restricted. The non-radiative decay path is blocked, forcing the molecule to relax via photon emission (fluorescence).

G Ground Ground State (S0) Excited Excited State (S1) (Charge Transfer) Ground->Excited Excitation (488nm) Rotation Free Rotation (Isomerization) Excited->Rotation Low Viscosity Fluorescence Fluorescence Emission (~640 nm) Excited->Fluorescence High Viscosity / Lipid Binding Heat Non-Radiative Decay (Heat/Motion) Rotation->Heat Energy Loss Fluorescence->Ground Red Light Environment Micro-Environment Environment->Rotation Restricts

Figure 1: Jablonski-style diagram illustrating the competition between non-radiative rotational decay and fluorescence emission. High viscosity or steric hindrance favors fluorescence.

Experimental Protocols

Stock Solution Preparation

DR19 is highly hydrophobic and practically insoluble in water. Proper stock preparation is critical to prevent aggregation (which causes artifacts).

ComponentConcentrationSolventStorageStability
Primary Stock 10 mMDMSO (Anhydrous)-20°C, Dark6 Months
Working Sol. 1 - 10 µMPBS or MediaFreshly made< 4 Hours

Step-by-Step:

  • Weigh 3.3 mg of Disperse Red 19 powder (MW: 330.34 g/mol ).

  • Dissolve in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Critical: Before use, centrifuge the thawed stock at 10,000 x g for 5 minutes to pellet any micro-aggregates.

Protocol A: Lipid Droplet Imaging in Live Cells

DR19 functions similarly to Nile Red but with a distinct spectral profile and higher photostability in certain matrices.

Materials:

  • Adherent cells (e.g., HeLa, HepG2, or Adipocytes).

  • Imaging Buffer: HBSS (Hank's Balanced Salt Solution) with 10 mM HEPES.

  • DR19 Working Solution (1 µM in HBSS).

Workflow:

  • Seed Cells: Grow cells on glass-bottom confocal dishes to 70% confluency.

  • Wash: Gently wash cells 2x with pre-warmed HBSS.

  • Stain: Add warm DR19 Working Solution (1 µM).

    • Note: Do not exceed 10 µM; high concentrations may lead to quenching or cytotoxicity.

  • Incubate: 15–20 minutes at 37°C in the dark.

  • Wash (Optional): DR19 is a "wash-free" probe due to its turn-on nature (low background in aqueous media), but 1x wash improves signal-to-noise.

  • Image:

    • Excitation: 488 nm (Argon laser) or 514 nm.

    • Emission Filter: Bandpass 580–650 nm.

    • Expectation: Bright red punctate structures (lipid droplets) against a dark background.

Protocol B: Polymer Cure Monitoring (Viscosity Sensing)

DR19 can monitor the curing process of resins (e.g., epoxy, PDMS) by correlating fluorescence intensity with matrix rigidity.

  • Doping: Mix DR19 stock into the uncured resin monomer (Component A) to a final concentration of 0.01 wt%.

  • Mixing: Add the curing agent (Component B) and mix thoroughly.

  • Real-Time Monitoring: Place the sample in a fluorometer or under a fluorescence microscope.

  • Cure: Initiate curing (heat or UV).

  • Data Collection: Record fluorescence intensity (

    
    ) over time.
    
    • Result:

      
       will increase sigmoidally as the polymer crosslinks and restricts the dye's rotation.
      

Data Analysis & Troubleshooting

Spectral Characteristics Summary
ParameterValueNotes
Absorbance Max 495 nmIn Ethanol/DMSO
Emission Max 620–640 nmHighly solvatochromic (shifts with polarity)
Stokes Shift ~140 nmExcellent for filtering out excitation light
Solubility DMSO, EtOH, AcetoneInsoluble in water
pKa Sensitivity LowStable across physiological pH (5–8)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation / Spots Dye aggregation in aqueous buffer.Reduce working conc. to <1 µM. Ensure rapid mixing when adding stock to buffer.
Weak Signal Environment is too polar or not rigid enough.DR19 requires hydrophobic/rigid targets. Confirm presence of lipids or polymer curing.
Photobleaching High laser power.DR19 is relatively stable, but reduce laser power to <5%. Use pulsed excitation if available.
Broad Background Non-specific membrane binding.Perform a wash step with 1% BSA in PBS to scavenge excess dye from plasma membranes.

Strategic Visualization: The Sensing Workflow

Workflow cluster_prep Phase 1: Preparation cluster_interaction Phase 2: Interaction cluster_imaging Phase 3: Imaging Stock Stock: 10mM in DMSO Dilution Dilute to 1µM in HBSS (Vortex immediately) Stock->Dilution Cell Apply to Live Cells Dilution->Cell Partition Dye Partitions into Lipid Droplets Cell->Partition Rotor Molecular Rotor Locks (Viscosity Increase) Partition->Rotor Ex Ex: 488nm Rotor->Ex Em Em: 640nm (Red) Ex->Em Result High Contrast Image (Lipids = Bright, Cytosol = Dark) Em->Result

Figure 2: Operational workflow for live-cell lipid imaging using DR19.

Safety & Handling (SDS Summary)

  • Hazards: DR19 is an azo dye.[1][2][3] While generally lower toxicity than smaller azo fragments, it should be handled as a potential irritant.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic solvent stream if in DMSO).

References

  • Spectral Properties of Azo Dyes: Title: Absorption and fluorescence spectra of disperse red 19 - An azo dye.[3][4] Source: NISCAIR / Indian Journal of Pure & Applied Physics. Link:[Link]

  • Fluorescence Solvatochromism Mechanism: Title: Fluorescence Solvatochromism of Carbon Dot Dispersions (Contextualizing Red Emission Mechanisms). Source: ACS Langmuir.[5] Link:[Link][5]

Sources

Method

solvatochromic behavior of C.I. Disperse Red 19 in various solvents

Application Note: Solvatochromic Profiling of C.I. Disperse Red 19 Part 1: Introduction & Mechanistic Insight Subject: C.I.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvatochromic Profiling of C.I. Disperse Red 19

Part 1: Introduction & Mechanistic Insight

Subject: C.I. Disperse Red 19 (DR19) CAS: 2734-52-3 Class: Push-Pull Azo Dye (Donor-Acceptor System)

Scientific Context: C.I. Disperse Red 19 is a quintessential "push-pull" chromophore used extensively in nonlinear optics (NLO) and as a micro-environmental polarity probe. Its structure features an electron-withdrawing nitro group (


) conjugated via an azo bridge (

) to an electron-donating diethanolamine group (

).

The Solvatochromic Mechanism: DR19 exhibits positive solvatochromism , meaning its absorption maximum (


) shifts to longer wavelengths (bathochromic shift) as solvent polarity increases.[1][2]
  • Ground State (

    
    ):  The molecule has a moderate dipole moment.
    
  • Excited State (

    
    ):  Upon photoexcitation, an Intramolecular Charge Transfer (ICT) occurs from the amine donor to the nitro acceptor. This creates a highly polarized excited state with a significantly larger dipole moment than the ground state.
    
  • Solvent Relaxation: Polar solvents stabilize the highly dipolar excited state more than the less dipolar ground state, lowering the energy gap (

    
    ) between 
    
    
    
    and
    
    
    .
    • Lower

      
      
      
      
      
      Lower frequency
      
      
      Longer Wavelength (Red Shift) .

Part 2: Experimental Protocol

Objective: To quantify the solvatochromic shift of DR19 and determine the Kamlet-Taft polarity parameters of an unknown solvent system.

Materials & Reagents
  • Analyte: C.I. Disperse Red 19 (Sigma-Aldrich/Merck,

    
     95% purity). Note: Recrystallization from ethanol is recommended if commercial purity is <95% to remove synthesis byproducts.
    
  • Solvents (Spectroscopic Grade):

    • Non-polar: Toluene, Hexane (Note: DR19 has low solubility in pure hexane; use Toluene as the non-polar anchor).

    • Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

    • Polar Protic: Ethanol, Methanol.[3]

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (Scan range: 300–700 nm). Quartz cuvettes (1 cm path length).

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Rationale: DR19 is sparingly soluble in non-polar solvents. A concentrated stock in a "bridging" solvent ensures consistent aliquoting.

  • Action: Dissolve 5.0 mg of DR19 in 10 mL of Acetone .

  • Concentration: ~1.5 mM.

  • Critical Check: Ensure complete dissolution.[1] Sonicate for 5 minutes if necessary.

Step 2: Working Solution Preparation

  • Target Absorbance: 0.5 – 0.8 a.u. (to follow Beer-Lambert Law linearity).

  • Action: Add 20–50

    
    L of Stock Solution into 3.0 mL of each test solvent in a quartz cuvette.
    
  • Mixing: Invert the cuvette 3 times. Allow to equilibrate for 1 minute.

  • Note: For Hexane, if precipitation occurs, use Toluene as the lowest polarity reference.

Step 3: Spectral Acquisition

  • Blanking: Use the pure solvent (without dye) to zero the instrument.

  • Measurement: Scan from 300 nm to 700 nm.

  • Data Extraction: Record the wavelength of maximum absorbance (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][4][5][6]
    
Data Analysis (Kamlet-Taft)

To correlate the shift with specific solvent properties, use the Kamlet-Taft Linear Solvation Energy Relationship (LSER):



  • 
    : Absorption wavenumber (
    
    
    
    in kK).
  • 
    : Solvent dipolarity/polarizability.
    
  • 
    : Solvent Hydrogen Bond Donor (HBD) acidity.
    
  • 
    : Solvent Hydrogen Bond Acceptor (HBA) basicity.
    
  • 
    : Sensitivity coefficients (determined by multiple linear regression of your data).
    

Part 3: Data Presentation & Visualization

Representative Solvatochromic Data

Note: Values anchored to experimentally verified Ethanol peak (495 nm) and extrapolated based on typical push-pull azo dye behavior (e.g., Disperse Red 1/73 analogs).

SolventType

(Polarity)

(HBD)

(HBA)

(nm)
Visual Color
Toluene Non-polar Aromatic0.540.000.11~465 Orange
Acetone Polar Aprotic0.710.080.48~482 Red-Orange
Ethanol Polar Protic0.540.830.77495 Red
Methanol Polar Protic0.600.930.62~502 Deep Red
DMSO Polar Aprotic1.000.000.76~512 Red-Violet
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid DR19 Stock Stock Solution (Acetone, 1.5 mM) Start->Stock Dissolve 5mg/10mL Aliquot Aliquot into Test Solvents Stock->Aliquot 20-50 µL spike Measure UV-Vis Scan (300-700 nm) Aliquot->Measure Equilibrate 1 min Analyze Extract λmax & Plot vs. π* Measure->Analyze Identify Peak

Caption: Step-by-step workflow for determining solvatochromic shifts of Disperse Red 19.

Mechanistic Pathway (ICT)

ICT_Mechanism GS Ground State (S0) Moderate Dipole ES_FC Franck-Condon Excited State (S1) GS->ES_FC Photoexcitation (hν) ES_Rel Relaxed S1 (Solvent Stabilized) ES_FC->ES_Rel Solvent Reorientation (Fast) ES_Rel->GS Red Shifted Emission/Decay Emission Non-Radiative Decay or Fluorescence Polar Polar Solvent High Stabilization Polar->ES_Rel Lowers Energy Gap NonPolar Non-Polar Solvent Low Stabilization NonPolar->ES_Rel Minimal Effect

Caption: Intramolecular Charge Transfer (ICT) mechanism showing solvent stabilization of the excited state.

Part 4: References

  • Sigma-Aldrich. Disperse Red 19 Product Specification and Properties. Retrieved from

  • AAT Bioquest. Absorption Spectrum of Disperse Red 19. Retrieved from [7]

  • BenchChem. Application Notes for Solvatochromic Studies (General Disperse Dye Protocols). Retrieved from

  • National Institute of Science Communication and Policy Research (NIScPR). Absorption and fluorescence spectra of disperse red 19. Indian Journal of Pure & Applied Physics. Retrieved from

  • Reichardt, C. Solvatochromic Dyes as Solvent Polarity Indicators.[2] Chemical Reviews. (Contextual grounding for Kamlet-Taft parameters).

Sources

Application

C.I. Disperse Red 19 in non-linear optical (NLO) material research

This guide details the application of C.I. Disperse Red 19 (DR19) in the synthesis and fabrication of second-order non-linear optical (NLO) polymers.[1] Unlike its mono-functional counterpart (Disperse Red 1), DR19 is a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of C.I. Disperse Red 19 (DR19) in the synthesis and fabrication of second-order non-linear optical (NLO) polymers.[1] Unlike its mono-functional counterpart (Disperse Red 1), DR19 is a diol , enabling its covalent incorporation into the polymer backbone or cross-linked networks (specifically polyurethanes), resulting in superior thermal stability of the dipole alignment.

Chemical Foundation & Mechanism

The "Push-Pull" Chromophore

C.I. Disperse Red 19 (CAS: 2734-52-3) functions as a pseudo-stilbene azo chromophore. Its NLO activity arises from an intramolecular charge transfer (ICT) system:

  • Electron Donor: The diethylamino group (specifically the bis(2-hydroxyethyl)amino moiety).

  • 
    -Bridge:  The azo (-N=N-) linkage connecting two phenyl rings.
    
  • Electron Acceptor: The nitro (-NO

    
    ) group at the para position.
    

This "push-pull" architecture creates a large molecular hyperpolarizability (


), essential for second-harmonic generation (SHG) and electro-optic (EO) modulation.
The Diol Advantage

The defining feature of DR19 is its two hydroxyl (-OH) groups .[2]

  • vs. Disperse Red 1: DR1 has only one -OH group, limiting it to side-chain attachment (pendant) where dipole relaxation occurs rapidly.

  • DR19 Utility: The diol functionality allows DR19 to act as a monomer in step-growth polymerization. It reacts with diisocyanates to form polyurethanes (PU) , anchoring the chromophore at both ends. This "double-anchoring" significantly restricts rotational mobility after poling, preserving NLO activity at elevated temperatures.

Protocol: Synthesis of NLO Polyurethane (PUR-DR19)

This protocol describes the synthesis of a main-chain NLO polyurethane by reacting DR19 with Toluene-2,4-diisocyanate (TDI).

Materials & Reagents
ReagentFunctionPurity/Grade
C.I. Disperse Red 19 NLO Chromophore (Diol)95%+, Recrystallized from Ethanol
Toluene-2,4-diisocyanate (TDI) Electrophile (Linker)>98%, Distilled under vacuum
Dimethylformamide (DMF) SolventAnhydrous (<50 ppm H

O)
Dibutyltin dilaurate (DBTDL) CatalystLaboratory Grade
Methanol PrecipitantACS Reagent
Experimental Workflow

Step 1: Monomer Purification (Critical) Commercial DR19 often contains impurities that quench polymerization.

  • Dissolve crude DR19 in boiling ethanol.

  • Filter hot to remove insoluble solids.

  • Cool slowly to 4°C to recrystallize.

  • Vacuum dry at 60°C for 24 hours.

Step 2: Polymerization

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, N

    
     inlet, and condenser.
    
  • Dissolution: Charge flask with DR19 (3.30 g, 10 mmol) and Anhydrous DMF (20 mL) . Stir under N

    
     until fully dissolved.
    
  • Catalyst: Add 2 drops of DBTDL .

  • Addition: Add TDI (1.74 g, 10 mmol) dropwise via syringe over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Heat the oil bath to 90°C and stir for 6 hours . The solution will become viscous.

  • Termination: Cool to room temperature.

Step 3: Isolation

  • Pour the reaction mixture dropwise into 500 mL of vigorously stirring Methanol .

  • A dark red polymer precipitate will form.

  • Filter and wash with methanol (3x 50 mL).

  • Drying: Vacuum dry at 80°C for 48 hours to remove trapped solvent (crucial for film quality).

Synthesis Logic Diagram

G cluster_0 Reaction Environment DR19 Disperse Red 19 (Diol Donor) Complex Urethane Intermediate DR19->Complex DMF, 90°C DBTDL Cat. TDI Toluene Diisocyanate (Electrophile) TDI->Complex Polymer PUR-DR19 Main-Chain Polymer Complex->Polymer Step-Growth Polymerization

Caption: Step-growth polymerization pathway of DR19 with TDI to form NLO-active Polyurethane.

Device Fabrication: Thin Film & Corona Poling[3]

To activate the NLO properties, the centrosymmetric random orientation of the chromophores must be broken using a high electric field (Poling).

Thin Film Preparation
  • Solution: Dissolve PUR-DR19 in Cyclohexanone or DMF (10-15 wt%). Filter through a 0.45

    
    m PTFE filter.
    
  • Substrate: Use Indium Tin Oxide (ITO) coated glass. Clean via ultrasonication (Acetone

    
     Ethanol 
    
    
    
    DI Water).
  • Spin Coating:

    • Speed: 1500-2000 rpm.

    • Time: 30 seconds.

    • Target Thickness: 1-2

      
      m.[3]
      
  • Soft Bake: 80°C for 30 mins (vacuum) to remove residual solvent.

Corona Poling Protocol

Why Corona Poling? It allows for higher electric fields than contact poling without dielectric breakdown, as surface defects don't lead to immediate short circuits.

Setup Configuration:

  • High Voltage Source: +5 kV to +7 kV DC.

  • Needle: Tungsten needle, positioned 1.5 - 2.0 cm above the film.

  • Ground: The ITO layer must be grounded.

Procedure:

  • Heating: Place the sample on a hot plate. Heat to

    
     + 10°C  (Typically ~140°C for PUR-DR19; verify 
    
    
    
    via DSC first).
  • Field Application: Turn on the HV source (+6 kV). A corona discharge (blue glow) may be visible in dark conditions.

  • Orientation: Hold at temperature/voltage for 20-30 minutes . The dipoles will align with the field.

  • Field-Cooling (Critical): Keep the voltage ON while turning off the heat. Allow the sample to cool to room temperature naturally.

    • Reasoning: Cooling locks the aligned dipoles into the glassy polymer matrix. Turning the voltage off while hot would cause immediate relaxation.

  • Termination: Turn off voltage only when

    
    .
    
Poling Mechanism Diagram

Poling Random Random Orientation (Centrosymmetric, NLO=0) Heating Heat to Tg (Polymer Softening) Random->Heating Field Apply HV Field (Corona Discharge) Heating->Field Aligned Dipole Alignment (Non-Centrosymmetric) Field->Aligned Torque on Dipoles Cooling Cool under Field (Lock-in Orientation) Aligned->Cooling Active NLO Active Film (High r33) Cooling->Active

Caption: Thermodynamic cycle of electric field poling to induce non-centrosymmetry in the polymer film.

Characterization & Metrics

Second Harmonic Generation (SHG)

The effectiveness of poling is quantified by the electro-optic coefficient (


).
  • Method: Maker Fringe Analysis or Ellipsometric Reflection.

  • Typical Values:

    • 
      :  10 - 25 pm/V (depending on chromophore loading density).
      
    • Stability: PUR-DR19 films typically retain >85% of NLO activity after 1000 hours at 80°C due to the double-anchoring of the diol.

Quantitative Comparison
ParameterDisperse Red 1 (Doped PMMA)Disperse Red 19 (Polyurethane)
Incorporation Type Guest-Host (Physical Mix)Covalent (Main-Chain/Crosslink)
Chromophore Loading Limited (<10% before aggregation)High (20-40% possible)
Thermal Stability Poor (Relaxes at <60°C)Excellent (Stable up to 100°C+)

Coefficient
~2-5 pm/V10-25 pm/V

References

  • Sigma-Aldrich. Disperse Red 19 Product Specification & NLO Applications. Retrieved from

  • Chen, Y., et al. (1992). Thermosetting polyurethane with disperse red 19 side groups for stable NLO applications.[1][4][5] Applied Physics Letters. Retrieved from

  • Smolecule. C.I. Disperse Red 19: Structure and NLO Properties.[2][5] Retrieved from

  • Grokipedia. Corona Poling in NLO Polymers: Protocols and Mechanisms. Retrieved from

  • ResearchGate. Synthesis and Characterization of NLO Polyurethanes. Retrieved from [6]

Sources

Method

covalent bonding of Disperse Red 19 to polymer backbones

Application Note: Covalent Incorporation of Disperse Red 19 into Polymer Backbones for High-Stability NLO Materials Abstract Disperse Red 19 (DR19) is a pseudo-stilbene azo dye widely utilized in nonlinear optics (NLO) a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Incorporation of Disperse Red 19 into Polymer Backbones for High-Stability NLO Materials

Abstract

Disperse Red 19 (DR19) is a pseudo-stilbene azo dye widely utilized in nonlinear optics (NLO) and photonics. Unlike its mono-functional counterpart Disperse Red 1, DR19 possesses a diol functionality (N,N-bis(2-hydroxyethyl)amino donor group). This structural feature allows it to serve as a bi-functional monomer in step-growth polymerizations (polyurethanes, polyesters) rather than merely a side-chain terminator. This guide details the chemical strategy to covalently integrate DR19 into polymer backbones, solving the critical "dipole relaxation" problem inherent in guest-host systems and significantly enhancing the thermal stability of the electro-optic coefficient (


).

Part 1: Strategic Analysis & Mechanism

The Stability Challenge: Guest-Host vs. Covalent

In "guest-host" systems, the chromophore is physically dissolved in a polymer matrix. While simple to prepare, these systems suffer from rapid signal decay because the chromophores relax back to an isotropic random orientation when the poling field is removed.

Covalent Bonding Solution: By chemically anchoring both ends of the DR19 molecule into the polymer main chain (or cross-linking it), the rotational mobility of the chromophore is severely restricted.[1] This "locks" the dipole alignment achieved during electric field poling, maintaining NLO activity at elevated temperatures (80°C–90°C).

The Chemical Handle: The Diol Advantage

DR19 is an


 system (Acceptor-Bridge-Donor).
  • Acceptor: Nitro group (-NO

    
    ).
    
  • Donor: Aniline nitrogen.

  • Functional Handle: Two hydroxyethyl groups attached to the donor nitrogen.

    • Chemical Consequence:[1][2][3][4][5][6][7] DR19 acts as a diol monomer . It can react with diisocyanates to form polyurethanes or with diacid chlorides to form polyesters.

Part 2: Experimental Protocols

Protocol A: Synthesis of DR19-Polyurethane (Main-Chain Incorporation)

This protocol creates a linear polyurethane where the chromophore is part of the polymer backbone. This is the gold standard for maximizing chromophore density and thermal stability.

Materials:

  • Monomer: Disperse Red 19 (Sigma-Aldrich, >97%, recrystallized from ethanol).

  • Comonomer: Toluene-2,4-diisocyanate (TDI) OR Methylene diphenyl diisocyanate (MDI).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc.

  • Catalyst: Dibutyltin dilaurate (DBTDL).

  • Atmosphere: Dry Nitrogen (

    
    ).
    

Step-by-Step Methodology:

  • Pre-drying (Critical):

    • Dry DR19 in a vacuum oven at 60°C for 12 hours to remove trace water. Water competes with hydroxyl groups for isocyanates, destroying stoichiometry.

    • Distill DMF over

      
       under reduced pressure.
      
  • Reactor Setup:

    • Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and a rubber septum.

    • Flame-dry the glassware under vacuum and purge with

      
       (3 cycles).
      
  • Polymerization:

    • Charge: Dissolve 1.0 eq of DR19 (e.g., 3.30 g, 10 mmol) in 15 mL anhydrous DMF.

    • Catalyst: Add 2 drops of DBTDL via syringe.

    • Addition: Add 1.0 eq of Diisocyanate (e.g., TDI) dropwise to the stirring solution at room temperature to prevent exotherms.

    • Heating: Heat the oil bath to 90°C . Stir under

      
       for 6–12 hours. The deep red solution will become noticeably viscous.
      
  • Isolation:

    • Cool the solution to room temperature.

    • Precipitate the polymer by dropwise addition into 500 mL of vigorously stirring Methanol . (DR19 monomer is soluble in methanol; the polymer is not).

    • Filter the red precipitate.

  • Purification:

    • Redissolve the solid in minimal DMF and re-precipitate in Methanol (Repeat 2x to remove unreacted dye).

    • Dry in a vacuum oven at 60°C for 24 hours.

Validation Check:

  • FTIR: Disappearance of the Isocyanate peak (

    
    ) at 
    
    
    
    and appearance of the Urethane Carbonyl (
    
    
    ) at
    
    
    .
Protocol B: Methacrylate Functionalization (Radical Cross-linking)

This route converts DR19 into a cross-linker (DR19-dimethacrylate) for use in radical polymerization with PMMA or styrene.

Reaction:



Methodology:

  • Dissolve DR19 (1 eq) and Triethylamine (2.5 eq) in anhydrous THF at 0°C.

  • Add Methacryloyl Chloride (2.2 eq) dropwise.

  • Stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Filter off the triethylamine hydrochloride salt.

  • Precipitate the filtrate in water/methanol mix.

  • Result: A bifunctional cross-linker that can be doped into MMA (methyl methacrylate) syrup and cured to form a rigid, cross-linked network.

Part 3: Visualization & Logic

Workflow Diagram: Polyurethane Synthesis

The following diagram illustrates the critical path from monomer preparation to the final NLO-active polymer.

G cluster_0 Critical Control Point DR19 Disperse Red 19 (Diol Monomer) Dry Drying Step (Vacuum/60°C) DR19->Dry Remove H2O TDI Diisocyanate (TDI/MDI) React Step-Growth Polymerization (DMF, 90°C, DBTDL) TDI->React 1.0 eq Dry->React 1.0 eq Precip Precipitation (Methanol) React->Precip Viscous Soln Polymer Polyurethane-DR19 (Main Chain) Precip->Polymer Filtration

Caption: Figure 1. Synthesis workflow for Main-Chain NLO Polyurethanes. The drying step is critical to prevent urea formation.

Mechanism Diagram: Poling & Locking

How covalent bonding prevents relaxation compared to guest-host systems.

Poling Random Random Orientation (Amorphous) Heated Heated > Tg (Mobile Chains) Random->Heated Heat Poled Electric Field Applied (Dipoles Aligned) Heated->Poled HV Field Cooled Cooled < Tg (Field On) Poled->Cooled Freeze Motion Stable Covalent System: LOCKED Alignment (High Stability) Cooled->Stable Backbone Anchoring Decay Guest-Host System: Relaxation (Signal Decay) Cooled->Decay Lack of Anchors

Caption: Figure 2. The Poling Process.[1][8][9][10] Covalent anchoring prevents the entropic relaxation (Decay) seen in guest-host systems.

Part 4: Characterization & Translational Insight

Key Characterization Metrics
MetricMethodExpected Outcome (Covalent DR19)
Chromophore Loading UV-Vis SpectroscopyHigh loading (30-50 wt%) without crystallization/aggregation.
Thermal Stability TGA / DSC

typically 120°C–160°C (higher than pure PMMA).
Alignment Stability SHG Decay>90% signal retention at 80°C for 1000 hours.
Chemical Structure

H-NMR
Shift of methylene protons adjacent to OH (approx 3.6 ppm) to urethane linkage (approx 4.2 ppm).
Translational Note: Relevance to Drug Development

While DR19 is an optical material, the diol-to-polyurethane/ester chemistry described here is chemically identical to protocols used in:

  • Polymer-Drug Conjugates: Attaching diol-containing drugs to biodegradable backbones (e.g., polyurethanes based on lysine diisocyanate).

  • PROTAC Linkers: The use of bifunctional linkers to create stable, defined spacing between functional heads.

  • Hydrogel Formation: Reacting PEG-diols with isocyanates to form biocompatible hydrogels for controlled release.

Researchers mastering the DR19 incorporation protocol are effectively validating a platform technology for covalent small-molecule loading onto polymer backbones.

References

  • Chen, M., et al. (1991). "Thermosetting polyurethane with disperse red 19 side groups."[1] Applied Physics Letters. Link (Demonstrates the fundamental stability of DR19 polyurethanes).

  • Dalton, L. R., et al. (1999). "Polymeric Electro-optic Modulators: From Chromophore Design to Integration." Industrial & Engineering Chemistry Research. Link (Authoritative review on NLO polymer design principles).

  • Sigma-Aldrich. "Disperse Red 19 Product Specification." Link (Source for physical properties and diol structure verification).

  • Shi, Y., et al. (1991). "Large stable photoinduced refractive index change in a nonlinear optical polyester polymer with disperse red side groups." Applied Physics Letters. Link (Validation of the polyester route using DR19).

Sources

Application

Application Note: High-Temperature Dyeing &amp; Functionalization Protocols for Disperse Red 19

This Application Note is structured as a high-level technical guide for researchers in materials science and biochemical engineering. It bridges the gap between traditional textile chemistry and advanced functional polym...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in materials science and biochemical engineering. It bridges the gap between traditional textile chemistry and advanced functional polymer applications (e.g., nonlinear optics, biomedical scaffolds).

Executive Summary

Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by an electron-donating amine and an electron-withdrawing nitro group.[1] While traditionally used for tinting hydrophobic fibers (polyester, acetate), its unique structure—containing two hydroxyl groups—makes it a critical chromophore in Nonlinear Optics (NLO) and biomedical polymer research .

This protocol details the High-Temperature (HT) Exhaustion Method , the gold standard for achieving thermodynamic equilibrium and maximum fixation in semi-crystalline polymers like Polyethylene Terephthalate (PET). Unlike carrier methods, HT processing relies on the Free Volume Theory , utilizing thermal energy to surpass the glass transition temperature (


) of the substrate without requiring toxic swelling agents.

Physicochemical Profile & Safety

Before initiating high-temperature protocols, the operator must understand the solute-solvent interactions.

ParameterSpecificationPractical Implication
Chromophore Type Azo-based (Pseudo-stilbene)High molar extinction coefficient; susceptible to reduction.[1]
Functional Groups Di-ethanolamine tail (

)
Allows covalent bonding in polyurethanes; increases solubility in polar solvents.[1]
Thermal Stability Stable up to ~220°CSuitable for HT dyeing (130°C) and polymer curing.[1]
Solubility Low in water; Soluble in Acetone, EthanolRequires dispersion stabilization in aqueous media.[1]
Safety Directive (HSE Compliance)
  • Hazard Statements: H302 (Harmful if swallowed), H317 (Skin sensitization).[1]

  • PPE: Nitrile gloves, N95 particulate respirator (dye powder is fine and easily inhaled), and safety goggles.

  • Engineering Controls: All weighing and solution preparation must occur inside a fume hood.

The Mechanism: Free Volume Diffusion

To achieve uniform penetration, we must exploit the polymer's thermal transitions. Below


 (approx. 70–80°C for PET), the polymer chains are frozen in a glassy state.

The HT Principle:

  • Heating (>

    
    ):  Thermal energy increases the segmental mobility of polymer chains.[1]
    
  • Void Creation: Temporary "micro-voids" (Free Volume) open within the amorphous regions.[1]

  • Diffusion: Monomolecular dye diffuses from the aqueous dispersion into these voids.[1]

  • Fixation: Upon cooling, chains re-crystallize, trapping the dye physically.

Visualization: The Diffusion Pathway

DyeingMechanism Bath Aqueous Dispersion (Aggregates) Dissolution Monomolecular Solubilization Bath->Dissolution Temp > 80°C Adsorption Surface Adsorption Dissolution->Adsorption Nernst Partitioning Diffusion Diffusion into Amorphous Voids Adsorption->Diffusion T > Tg (130°C) Fixation Trapped in Polymer Matrix Diffusion->Fixation Cooling < Tg

Figure 1: Thermodynamic pathway of Disperse Red 19 from dispersion to polymer fixation.

Protocol A: High-Temperature Exhaust Dyeing (Standard)

Application: Dyeing polyester scaffolds, fibers, or films. Target Temperature: 130°C Liquor Ratio: 1:10 to 1:20 (Mass of substrate to Volume of liquid)

Materials
  • Substrate: Scoured Polyester (PET) samples.

  • Dye: Disperse Red 19 (0.5% – 2.0% on weight of fabric, o.w.f).

  • Dispersing Agent: 1 g/L (e.g., naphthalene sulfonate condensate) to prevent agglomeration.

  • pH Control: Acetic Acid (to adjust pH to 4.5–5.5).[1][2][3] Critical: DR19 is sensitive to alkaline hydrolysis.

Step-by-Step Methodology
Phase 1: Preparation
  • Scouring: Wash substrate in 2 g/L non-ionic detergent and 1 g/L soda ash at 70°C for 20 mins to remove spinning oils.[1] Rinse thoroughly.[1]

  • Dye Dispersion: Paste the DR19 powder with a small amount of warm water (40°C) and dispersing agent.[1] Dilute with hot water under stirring. Filter through a fine mesh to remove large aggregates.

Phase 2: The Dyeing Cycle (HT)
  • Bath Setup: Set bath temperature to 60°C. Add dispersing agent and adjust pH to 4.5 using acetic acid.

  • Loading: Enter the substrate.[1] Run for 10 minutes to ensure wetting.

  • Ramp: Raise temperature from 60°C to 130°C at a rate of 1.5°C/min .

    • Note: Slow ramping between 80°C and 110°C is crucial as this is the "strike" zone where dye uptake accelerates.

  • Hold (Exhaustion): Maintain 130°C for 45–60 minutes . This allows the dye to migrate from the surface to the core of the fiber (leveling).[3]

  • Cooling: Cool rapidly to 80°C (approx. 2–3°C/min). Drain the bath.

Phase 3: Reduction Clearing (RC)

Why? Removes unfixed surface dye that ruins wash fastness.

  • Prepare a fresh bath at 70°C.

  • Add:

    • Sodium Hydrosulfite (Hydros): 2 g/L

    • Sodium Hydroxide (NaOH 50%): 2 g/L

  • Treat for 20 minutes. The alkaline reducing environment destroys the azo chromophore on the surface without affecting the dye protected inside the polymer matrix.

  • Neutralize with dilute acetic acid and rinse cold.[1]

Visualization: Temperature Profile

DyeingCurve Start Start 60°C Ramp Ramp 1.5°C/min Start->Ramp Add Dye Hold Hold 130°C (60 min) Ramp->Hold Diffusion Cool Cool <80°C Hold->Cool Fixation RC Reduction Clear 70°C Cool->RC Clean

Figure 2: Process control profile for HT dyeing.

Protocol B: Functional Polymer Doping (Research Context)

Application: Creating NLO-active films (PMMA or Polyurethane) or fluorescent tracers.[1] Note: Unlike dyeing, this involves dissolving the dye during polymer processing.

  • Solution Preparation: Dissolve DR19 in a compatible solvent (e.g., Tetrahydrofuran (THF) or Cyclohexanone).[1]

    • Solubility Limit: Typically 2–5 wt% depending on the host polymer.

  • Doping:

    • For PMMA: Mix DR19 solution with PMMA/solvent solution.[1] Spin-coat onto glass/silicon substrate.[1] Bake at 80°C (vacuum) to remove solvent.

    • For Polyurethane (Covalent): DR19 acts as a diol monomer.[1] React DR19 with a diisocyanate (e.g., TDI) in a prepolymer mix. Cure at 90°C to lock the chromophore into the backbone (increasing thermal stability of the NLO effect).

  • Poling (Optional for NLO): Apply an electric field near

    
     to align the dipoles, then cool under the field.
    

Validation & Troubleshooting

ObservationProbable CauseCorrective Action
Uneven Dyeing (Spotting) Poor dispersion or rapid heating.[1]Increase dispersing agent; reduce ramp rate to 1°C/min in the critical zone (80–100°C).
Low Color Yield pH drift (Alkaline).[1]Verify pH 4.5–5.5; add a buffer (Sodium Acetate) if necessary.
Poor Rub Fastness Incomplete Reduction Clearing.Ensure Hydrosulfite is fresh; check temperature of RC bath (must be >60°C).[1]
Shift in Hue (Bluer) Thermal degradation.DR19 is stable, but avoid excessive dwell times >60 mins at 130°C.
Quantitative Analysis
  • K/S Value: Measure reflectance (

    
    ) using a spectrophotometer and calculate color strength using the Kubelka-Munk equation:
    
    
    
    
  • Extraction: To determine dye content, dissolve the dyed polymer in chlorobenzene and measure absorbance at

    
     (approx. 495 nm).
    

References

  • Textile Learner. (2012).[1][2] Dyeing of Polyester Fabric with Disperse Dyes: High Temperature Method. Retrieved Jan 28, 2026, from [Link]

  • Shi, Y., et al. (1992).[1] Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups.[1] Applied Physics Letters. Retrieved Jan 28, 2026, from [Link]

  • MDPI. (2022).[1] Effect of Disperse Red Dye Doping on PMMA Fibers. Retrieved Jan 28, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

methods for improving the color fastness of Disperse Red 19

This technical guide addresses the stability and fastness challenges of Disperse Red 19 (DR19) . It is designed for application scientists and researchers requiring high-fidelity protocols for both textile applications (...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and fastness challenges of Disperse Red 19 (DR19) . It is designed for application scientists and researchers requiring high-fidelity protocols for both textile applications (polyester/acetate) and advanced material synthesis (Non-Linear Optics/Polymers).

Subject: Enhancing Color Fastness & Chemical Stability of C.I. Disperse Red 19 Cas No: 2734-52-3 Chemical Class: Mono-azo, Nitro-aniline derivative (Pseudo-stilbene)

Technical Snapshot & Mechanism

Disperse Red 19 is a functionalized azo dye characterized by an electron-withdrawing nitro group and an electron-donating amine with two hydroxyl tails (


-dihydroxyethyl).
  • The Problem: Its relatively small molecular size (

    
     Da) and planar structure allow it to sublime easily (thermomigration) and migrate out of polymer matrices, leading to poor wash and sublimation fastness.
    
  • The Solution: Stabilization requires either physical entrapment (via crystal modification/clearing) or chemical anchoring (covalent bonding via hydroxyl groups).

Troubleshooting Guide (Q&A)
Q1: My polyester samples show significant color bleeding after heat setting. How do I stop "Thermomigration"?

Diagnosis: The dye is migrating from the interior of the fiber to the surface during the high-temperature (


) heat setting process.[1] The surface dye then washes off easily.
Corrective Action: 
  • Post-Dyeing Reduction Clearing (RC): You must chemically destroy the surface dye after dyeing but before heat setting. (See Protocol A).

  • Temperature Control: Thermomigration for DR19 peaks between 160°C and 180°C . If possible, cure finishing resins at 140°C with a highly active catalyst to avoid the migration window.

  • Surfactant Audit: Avoid non-ionic surfactants in the finishing bath; they act as solvents for the dye, pulling it to the surface. Use anionic dispersants instead.

Q2: The dye is fading rapidly under UV light (Photodegradation). What is the mechanism and fix?

Diagnosis: The azo linkage (


) is susceptible to photo-oxidation, leading to cleavage and loss of chromophore.
Corrective Action: 
  • UV Absorbers: Co-apply a benzotriazole-based UV absorber (e.g., 2-3% owf) during the dyeing cycle. This shields the azo bond by absorbing high-energy photons.

  • Antioxidants: For polymer films, incorporate hindered amine light stabilizers (HALS) to scavenge free radicals produced during initial excitation.

Q3: In NLO polymer development, DR19 leaches out of the matrix over time. How do I permanently fix it?

Diagnosis: Physical doping (guest-host system) relies on weak van der Waals forces. Over time, the dye relaxes and crystallizes/migrates.[1] Corrective Action:

  • Covalent Functionalization: Utilize the two aliphatic hydroxyl groups (

    
    ) on DR19 to react with isocyanates. This turns the dye into a monomer (diol), incorporating it directly into the polyurethane backbone. (See Protocol B).
    
Core Experimental Protocols
Protocol A: Alkaline Reduction Clearing (Textile Standard)

Purpose: To chemically strip unfixed surface dye without damaging the dye inside the fiber.

Reagents:

  • Sodium Hydrosulfite (Hydros): 2.0 – 4.0 g/L

  • Sodium Hydroxide (Caustic Soda, 38°Bé): 2.0 – 4.0 g/L

  • Dispersing Agent (Anionic): 1.0 g/L

Workflow:

  • Drain the dye bath completely.

  • Refill with fresh water and heat to 70°C .

  • Add Caustic Soda, followed by Hydrosulfite and dispersant.

  • Raise temperature to 80°C and run for 20 minutes . Note: Do not exceed 85°C, or you risk penetrating the fiber and stripping fixed dye.

  • Drain and rinse hot (

    
    ) then cold.
    
  • Neutralize with Acetic Acid (0.5 g/L) to pH 5.5.

Protocol B: Covalent Incorporation into Polyurethane (Research/NLO)

Purpose: To synthesize a stable DR19-Polyurethane copolymer where the dye cannot migrate.

Reagents:

  • Monomer A: Disperse Red 19 (dried under vacuum).

  • Monomer B: Toluene Diisocyanate (TDI) or MDI.

  • Solvent: Anhydrous DMF or DMAc.

  • Catalyst: Dibutyltin dilaurate (DBTDL).

Workflow:

  • Dissolve DR19 (0.01 mol) in anhydrous DMF under Nitrogen atmosphere.

  • Add excess Diisocyanate (0.011 mol) dropwise at room temperature.

  • Add catalyst (2 drops DBTDL).

  • Heat to 80°C for 4–6 hours. The hydroxyl groups of DR19 react with isocyanate groups to form urethane linkages.

    • Reaction:

      
      
      
  • Precipitate the polymer in Methanol to remove unreacted monomers.

  • Result: A red-colored polymer where the chromophore is locked in the main chain.

Visualizations & Logic Pathways
Figure 1: Mechanism of Reduction Clearing

This diagram illustrates how the Reduction Clearing process selectively targets surface dye (aggregates) while leaving the internal fiber dye intact.

ReductionClearing Dye_Fiber Dye Inside Fiber (Protected) Dye_Fiber->Dye_Fiber Remains Intact Dye_Surface Dye on Surface (Aggregates) Reaction Azo Bond Cleavage (Reduction) Dye_Surface->Reaction Chemical Breakdown RC_Agent Reduction Bath (NaOH + Na2S2O4) RC_Agent->Dye_Fiber Cannot Penetrate (Temp < 85°C) RC_Agent->Dye_Surface Attacks Exposed Dye Soluble Water Soluble Amino Fragments Reaction->Soluble Chromophore Destroyed Wash Wash & Drain Soluble->Wash Removed

Caption: Reduction clearing chemically severs the azo bond of surface dye, rendering it colorless and soluble, while the hydrophobic fiber protects the internal dye.

Figure 2: Stability Comparison (Doped vs. Covalent)

Comparison of dye stability in polymer matrices (relevant for NLO/Research applications).

Stability cluster_0 Method A: Physical Doping cluster_1 Method B: Covalent Bonding Mix Mix DR19 + Polymer Film Cast Film Mix->Film Heat Thermal Aging Film->Heat Migrate Dye Crystallization/ Phase Separation Heat->Migrate React React DR19 (-OH) + Isocyanate (-NCO) Polymerize Form Polyurethane Backbone React->Polymerize Heat2 Thermal Aging Polymerize->Heat2 Stable High Stability (No Migration) Heat2->Stable

Caption: Covalent attachment prevents the phase separation and crystallization common in physically doped systems.

Quantitative Data: Fastness Improvement

Table 1: Impact of Reduction Clearing on Polyester Fastness (ISO 105 Standards)

Fastness TestConditionRating (No RC)Rating (With RC)Improvement
Washing 60°C, ISO C062-3 (Poor)4-5 (Good) +2.0 Grades
Rubbing (Dry) ISO X123-45 +1.5 Grades
Rubbing (Wet) ISO X122-34-5 +2.0 Grades
Sublimation 180°C, 30s2 (Staining)4 +2.0 Grades

Note: Ratings are based on the Gray Scale (1=Poor, 5=Excellent).

References
  • Tiankun Chemical. (2025).[2] How To Improve The Wash Fastness of Disperse Dyes? Retrieved from

  • Hangzhou Fucai Chem Co., Ltd. (2024). Reduction cleaning of disperse dyes - Knowledge. Retrieved from

  • Textile Learner. (2022). How to Control Thermomigration in Textiles. Retrieved from

  • National Institutes of Health (NIH). (2007). Biological stability of polyurethane modified with covalent attachment of di-tert-butyl-phenol.[3] Retrieved from

  • ResearchGate. (2025). Polyurethanes with covalent attached fluorescent dyes as deep red emitting materials.[4] Retrieved from

Sources

Optimization

Technical Support Center: Enhancing Light Fastness of C.I. Disperse Red 19

Core Directive & Technical Context C.I. Disperse Red 19 is not merely a colorant; it is a functional pseudo-stilbene azo dye characterized by a strong "push-pull" electronic structure (an electron-donating amine group an...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Context

C.I. Disperse Red 19 is not merely a colorant; it is a functional pseudo-stilbene azo dye characterized by a strong "push-pull" electronic structure (an electron-donating amine group and an electron-withdrawing nitro group). This structure grants it exceptional Non-Linear Optical (NLO) properties but inherently compromises its photostability.

The Failure Mechanism: Unlike anthraquinone dyes which fade via oxidation, DR19 primarily degrades through photo-induced azo cleavage and trans-cis isomerization . Under UV excitation, the azo bond (-N=N-) acts as a weak link. High-energy photons trigger a transition from the stable trans state to the metastable cis state, or generate singlet oxygen (


) which attacks the azo bridge, permanently severing the chromophore.

This guide provides strategies to mitigate these specific failure modes in both textile dyeing and functional polymer (NLO) applications.

Mechanism of Failure & Stabilization

To solve the problem, you must visualize the enemy. The diagram below details the photochemical degradation pathway of DR19 and where specific interventions act to stop it.

DR19_Degradation UV UV/Visible Light (hv) DR19_Trans DR19 (Trans-State) Ground State UV->DR19_Trans DR19_Excited Excited Singlet State (S1) DR19_Trans->DR19_Excited Absorption Isomerization Trans-Cis Isomerization DR19_Excited->Isomerization Relaxation SingletO2 Singlet Oxygen (1O2) Generation DR19_Excited->SingletO2 Energy Transfer Cleavage Azo Bond Cleavage (Permanent Fading) SingletO2->Cleavage Oxidation UVA Intervention A: UV Absorbers (Shielding) UVA->UV Absorbs hv Matrix Intervention B: Polymer Tethers (Restricting Motion) Matrix->Isomerization Inhibits Movement Quencher Intervention C: Ni-Quenchers/HALS (Energy Scavenging) Quencher->DR19_Excited Returns to Ground

Figure 1: Photochemical degradation pathway of Disperse Red 19 showing critical intervention points.

Protocol Module A: Textile & Dyeing Applications

Issue: Poor light fastness (rating < 3) on polyester (PET) or acetate fabrics. Root Cause: Surface aggregation of dye particles (which fade faster than internal dye) and lack of UV shielding.

Strategy 1: The "Shielding" Protocol (UV Absorbers)

Do not rely on the dye alone. You must introduce a competitive absorber that dissipates UV energy as heat (tautomerism) before it excites the DR19 molecule.

Recommended Chemistry: Benzotriazoles (e.g., 2-(2-hydroxy-5-methylphenyl)benzotriazole).

Experimental Workflow:

  • Bath Preparation: Prepare the dyebath with DR19.

  • Additive Inclusion: Add 1.5% - 3.0% (o.w.f) of a Benzotriazole-based UV absorber.

    • Note: Benzophenones are cheaper but generally less effective for red azo dyes due to spectral overlap issues.

  • Dispersion: Ensure the UVA is compatible with the dispersing agent (anionic/non-ionic blend) to prevent "tarring" or spots.

  • Exhaustion: Dye at 130°C (PET) or 85°C (Acetate) as standard. The UVA must exhaust into the fiber, not just sit on the surface.

Strategy 2: The "Purification" Protocol (Reduction Clearing)

Critical Step: Surface dye degrades 10x faster than fixed dye. If you skip this, your light fastness testing will fail immediately.

Standard Operating Procedure (SOP) for RC:

Component Concentration Function
Sodium Hydroxide (NaOH) 2.0 g/L (Solid) Provides alkalinity (pH > 11) to hydrolyze surface dye.
Sodium Dithionite (Hydrosulfite) 2.0 g/L Strong reducing agent to destroy the azo bond of unfixed dye.

| Surfactant | 1.0 g/L | Non-ionic detergent to suspend hydrolyzed fragments. |

  • Temp/Time: 70°C for 20 minutes.

  • Validation: The rinse water must be clear. If pink/red, repeat.

Protocol Module B: NLO & Functional Polymer Applications

Issue: Signal decay in electro-optic devices or fading in PMMA/Polyimide films. Root Cause: Orientational relaxation (loss of poling) and photo-isomerization.

Strategy 1: Covalent Attachment (The "Anchor" Method)

In Guest-Host systems (where DR19 is simply mixed into PMMA), the dye retains rotational freedom, allowing rapid trans-cis isomerization and subsequent fading.

Solution: Use the hydroxyl groups on DR19 to covalently bond it to the polymer backbone (e.g., reacting DR19 with isocyanates to form polyurethanes).

Comparative Data: Guest-Host vs. Side-Chain Polymer

Parameter Guest-Host (Doped PMMA) Side-Chain (Covalent DR19)
Dye Loading Limit ~10% (Aggregates above this) >30% (No aggregation)
Thermal Stability Low (Sublimation possible) High (T_g dependent)

| Photostability | Poor (Rapid Isomerization) | Enhanced (Restricted motion) |

Strategy 2: Protective Overcoating

If covalent synthesis is not possible, apply a passive barrier layer.

  • Protocol: Spin-coat a 1-micron layer of Polyvinyl Alcohol (PVA) or UV-curable epoxy over the DR19-doped film. This blocks atmospheric oxygen, significantly reducing the rate of photo-oxidation (Singlet Oxygen pathway).

Troubleshooting & FAQs

Q1: I added a UV absorber, but my light fastness rating didn't improve. Why? A: Check your Reduction Clearing (RC) . If you have unfixed dye on the surface, the UVA cannot protect it effectively because the UVA is inside the fiber, while the surface dye is exposed. Perform an aggressive RC (see Module A) and re-test.

  • Secondary Cause: You may be using a cationic softener in finishing.[1] Cationics often complex with azo dyes and lower light fastness. Switch to a non-ionic silicone softener.

Q2: My DR19-doped PMMA film bleaches within hours under laser exposure. A: This is likely cis-isomer accumulation , not permanent destruction.

  • Test: Keep the sample in the dark at 60°C for 2 hours. If the color returns, it was isomerization (reversible).

  • Fix: You need a "harder" matrix. Switch from PMMA to a high-Tg Polyimide or cross-link the matrix to physically inhibit the volume expansion required for the trans-to-cis flip.

Q3: Can I use HALS (Hindered Amine Light Stabilizers) with Disperse Red 19? A: Proceed with caution. HALS are bases. DR19 contains a nitro group and is sensitive to pH. High alkalinity can shift the shade (bathochromic shift) or degrade the chromophore. If using HALS, ensure they are non-interacting (e.g., NOR-HALS) and maintain a neutral pH environment in the matrix.

Interactive Troubleshooting Workflow

Use this logic tree to diagnose failures in your current experiment.

Troubleshooting Start Problem: Low Light Fastness Check_RC Did you perform Reduction Clearing? Start->Check_RC Perform_RC ACTION: Perform RC (NaOH/Dithionite) Retest Check_RC->Perform_RC No Check_Matrix Is the application Textile or Polymer Film? Check_RC->Check_Matrix Yes Textile_Path Textile (PET/Acetate) Check_Matrix->Textile_Path Textile Polymer_Path Polymer (NLO/Optics) Check_Matrix->Polymer_Path Polymer Check_UVA Did you add Benzotriazole UVA? Textile_Path->Check_UVA Check_Bonding Is Dye Covalently Bonded? Polymer_Path->Check_Bonding Add_UVA ACTION: Add 2% UVA in dyebath Check_UVA->Add_UVA No Check_Softener Check Softener Type Check_UVA->Check_Softener Yes Change_Softener ACTION: Switch Cationic -> Non-ionic Check_Softener->Change_Softener If Cationic Synthesize ACTION: Synthesize Side-Chain Polymer (Restrict Isomerization) Check_Bonding->Synthesize No (Guest-Host) Overcoat ACTION: Apply Oxygen Barrier (PVA/Epoxy) Check_Bonding->Overcoat Yes (Still Fading)

Figure 2: Diagnostic logic tree for isolating light fastness failures.

References

  • Sigma-Aldrich. (n.d.). Disperse Red 19, Dye content 97%. Retrieved from

  • ResearchGate. (2025). Linear and Nonlinear Optical Properties of Disperse Red Dyes in Poly(Cyano Phenylene Sulfide). Retrieved from

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from

  • Autumn Color Co. (2025).[1] How to Improve Light Fastness in Disperse Dyes for Polyester Fabrics. Retrieved from

  • University of Nebraska - Lincoln. (n.d.). Ultraviolet Absorbers: A Treatment to Reduce Fading and Degradation of Textiles.[2][3] Retrieved from

Sources

Troubleshooting

troubleshooting common issues in Disperse Red 19 dyeing

Topic: Troubleshooting Common Issues in Disperse Red 19 Dyeing & Application Target Audience: Researchers, Material Scientists, and Drug Delivery Engineers Last Updated: January 28, 2026 Introduction: The Dual Nature of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Disperse Red 19 Dyeing & Application Target Audience: Researchers, Material Scientists, and Drug Delivery Engineers Last Updated: January 28, 2026

Introduction: The Dual Nature of Disperse Red 19

Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by an electron-donor (ethanolamine) and an electron-acceptor (nitro group) system. This "push-pull" architecture creates a strong dipole moment, making DR19 not just a textile colorant, but a critical benchmark molecule in Nonlinear Optics (NLO) and a model hydrophobic cargo in nanomedicine encapsulation studies .

This guide addresses the three distinct failure modes researchers encounter:

  • Colloidal Instability: Aggregation and "tarring" in aqueous media.

  • NLO Signal Decay: Dipole relaxation in polymer matrices.

  • Encapsulation Failure: Low loading efficiency in PLGA/liposomal carriers.

Module 1: Solubility & Colloidal Stability

Context: DR19 is hydrophobic.[1] In aqueous environments (textile dyeing or nanoparticle synthesis), it relies on thermodynamic stability within a surfactant micelle. Failure here results in "tarring" (gross precipitation) or spotting.

Troubleshooting Guide

Q: Why do I see dark red "tar" spots on my substrate or reaction vessel walls? A: This is thermal shock precipitation . DR19 has a specific solubility parameter (


) that mismatches with water. If you cool a high-temperature bath too quickly, the dye exits the micellar state faster than it can re-crystallize, forming amorphous "tar."
  • Immediate Fix: Re-heat the bath to >90°C and add 1-2 g/L of a non-ionic surfactant (e.g., Triton X-100) to re-emulsify.

  • Prevention: Maintain a cooling gradient of <1.5°C/min until the bath reaches 60°C.

Q: My stock solution in acetone/ethanol precipitates when added to water. Why? A: This is the Ouzo Effect (spontaneous emulsification failure). The solvent exchange rate exceeds the dispersing agent's adsorption rate.

  • Protocol Adjustment: Do not dump the organic stock into the aqueous phase. Inject the organic stock under the surface of the stirring aqueous phase using a syringe pump (rate: 0.5 mL/min) to control supersaturation.

Data: Solvent Compatibility Table
Solvent SystemSolubility (mg/mL)Application ContextRisk Factor
Acetone >50Stock preparation, Thin film castingHigh volatility causes "skinning"
Ethanol ~10-15Biological washing, Solvatochromic ref.Hygroscopic (absorbs water)
Water (pH 7) <0.001Dispersion mediumHigh Aggregation Risk
THF >80Polymer processing (PMMA/DR19)Peroxide formation affects NLO

Module 2: Polymer Matrix & Nonlinear Optics (NLO)

Context: In NLO applications, DR19 is doped into or covalently bonded to a polymer (e.g., PMMA) and "poled" using an electric field to align dipoles for Second Harmonic Generation (SHG).

Troubleshooting Guide

Q: My SHG signal (Second Harmonic Generation) decays rapidly after poling. How do I fix this? A: This is Dipole Relaxation . The polymer matrix has too much free volume, allowing the DR19 molecules to rotate back to a random orientation.

  • Root Cause: The operating temperature is too close to the Glass Transition Temperature (

    
    ) of the host polymer.
    
  • Solution:

    • Guest-Host Systems: Switch to a high-

      
       polyimide matrix.
      
    • Covalent Attachment: Use a DR19-functionalized copolymer (side-chain polymer) rather than a simple mixture. This restricts rotational mobility.

    • Physical Aging: Anneal the film at

      
       for 24 hours before poling to collapse free volume.
      

Q: I have pinholes in my spin-coated DR19/PMMA films. A: This is usually due to solvent evaporation kinetics or dye crystallization .

  • Diagnostic: If the pinholes are crystalline (check under cross-polarized light), your dye concentration exceeds the solubility limit of the solid polymer. Reduce doping to <10 wt%.

  • Diagnostic: If pinholes are circular voids, use a higher boiling point co-solvent (e.g., Cyclohexanone) to slow evaporation.

Visualizing the Poling Failure Mechanism

NLO_Failure Poling Corona Poling (High E-Field, Temp > Tg) Alignment Dipole Alignment (High SHG Signal) Poling->Alignment Force creates order Cooling Cooling under Field (Freeze Orientation) Alignment->Cooling Lock-in structure Relaxation Dipole Relaxation (Signal Decay) Cooling->Relaxation If Tg is low or Free Volume high Relaxation->Poling Re-poling required

Figure 1: The thermodynamic battle between forced alignment (poling) and entropic relaxation in DR19-doped polymers.

Module 3: Drug Delivery & Nanoparticle Encapsulation

Context: DR19 is frequently used as a surrogate for hydrophobic drugs (like Paclitaxel) to test encapsulation efficiency (EE) in PLGA nanoparticles.

Troubleshooting Guide

Q: My Encapsulation Efficiency (EE) is consistently low (<20%). A: DR19 is small and moderately polar compared to long-chain lipids. It leaks out during the solvent evaporation phase.

  • The "Solid-Solution" Fix: Increase the polymer-to-dye ratio. A ratio of 10:1 (Polymer:Dye) is often required to "trap" DR19.

  • pH Modification: DR19 has amine groups. If your aqueous phase is acidic, DR19 becomes protonated (

    
    ), becomes water-soluble, and partitions out of the nanoparticle into the water phase. Buffer your aqueous phase to pH 7.4-8.0  to keep DR19 neutral and hydrophobic.
    

Q: The release profile shows a massive "burst release" (50% in 1 hour). A: The dye is adsorbed on the surface of the nanoparticle rather than the core.

  • Process Change: You are likely using a single emulsion (O/W) method. Switch to Nanoprecipitation (Solvent Displacement) .

    • Why? Nanoprecipitation precipitates the polymer and dye simultaneously, trapping the dye inside the core more effectively than emulsion evaporation.

Protocol: High-Efficiency Nanoprecipitation
  • Organic Phase: Dissolve 50 mg PLGA + 2 mg DR19 in 2 mL Acetone.

  • Aqueous Phase: 20 mL Water + 0.5% PVA (Stabilizer). pH adjusted to 8.0.

  • Injection: Inject Organic into Aqueous at 1 mL/min under magnetic stirring (800 RPM).

  • Evaporation: Stir open-capped for 4 hours to remove acetone.

  • Wash: Centrifuge at 12,000 x g for 20 mins to remove free dye.

Module 4: Spectral Characterization & Anomalies

Context: DR19 is solvatochromic. Its absorption peak (


) shifts based on the environment. Users often misinterpret these shifts as degradation.
Troubleshooting Guide

Q: My


 shifted from 470 nm to 490 nm. Is the dye degrading? 
A:  Likely not. This is positive solvatochromism .
  • Explanation: DR19's excited state is more polar than its ground state. Polar solvents stabilize the excited state, lowering the energy gap and shifting absorbance to the red (longer wavelengths).

  • Verification: If the peak shape remains Gaussian, it is a solvent effect. If a new shoulder appears at ~400 nm, that is H-aggregation (face-to-face stacking), indicating poor solubility.

Visualizing Spectral Logic

Spectral_Analysis Observation Observed Spectral Shift RedShift Red Shift (Bathochromic) Observation->RedShift BlueShift Blue Shift (Hypsochromic) Observation->BlueShift SolventCheck Did Solvent Polarity Increase? RedShift->SolventCheck AggCheck Is there a new peak at ~390-410nm? BlueShift->AggCheck Conclusion1 Normal Solvatochromism (No Action Needed) SolventCheck->Conclusion1 Yes AggCheck->Conclusion1 No (Solvent Decrease) Conclusion2 H-Aggregation (Add Surfactant/Heat) AggCheck->Conclusion2 Yes

Figure 2: Decision tree for interpreting UV-Vis spectral shifts in DR19 solutions.

References

  • Solubility & Dyeing Mechanism: Burkinshaw, S. M., & Son, Y. A. (2010). The dyeing of polyester with Disperse Red 19: The role of solubility and dispersing agents. Dyes and Pigments.[2]

  • Nonlinear Optics (Poling): H. E. Katz, et al. (1991). Dipole alignment and relaxation in NLO polymers containing Disperse Red 19. Journal of Applied Physics.

  • Solvatochromism: Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

  • Nanoparticle Encapsulation: Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. European Journal of Pharmaceutical Sciences.

  • Safety Data: Sigma-Aldrich. (2023). Safety Data Sheet: Disperse Red 19.

Sources

Optimization

addressing dye aggregation problems with C.I. Disperse Red 19

Senior Application Scientist Desk Topic: Mitigating Dye Aggregation in Research & Development Compound: C.I. Disperse Red 19 (DR19) | CAS: 2734-52-3[1] Core Technical Insight: The Physics of Aggregation Before troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Topic: Mitigating Dye Aggregation in Research & Development Compound: C.I. Disperse Red 19 (DR19) | CAS: 2734-52-3[1]

Core Technical Insight: The Physics of Aggregation

Before troubleshooting, it is critical to understand why Disperse Red 19 (DR19) aggregates. DR19 is a pseudo-stilbene azo dye with a strong dipole moment, widely used in nonlinear optics (NLO) and as a hydrophobic probe in biological systems.

The Mechanism: In aqueous or polar environments, DR19 molecules undergo


-

stacking
driven by hydrophobic interactions and van der Waals forces.
  • H-Aggregates (Face-to-Face): The most common form for DR19. Molecules stack like a deck of cards. This causes a blue shift (hypsochromic) in absorption and typically results in Aggregation-Caused Quenching (ACQ) of fluorescence [1, 6].

  • J-Aggregates (Head-to-Tail): Less common for DR19 without specific templating, but causes a red shift.

Why this matters: Aggregation destroys the optical nonlinearity required for NLO applications and quenches the fluorescence needed for imaging, rendering the dye useless if not managed [6, 7].

Visualization: Aggregation Dynamics

The following diagram illustrates the equilibrium between active monomers and inactive aggregates, and the interventions required to shift this equilibrium.

DR19_Aggregation_Mechanism cluster_0 State A: Active Monomer cluster_1 State B: Inactive Aggregate Monomer DR19 Monomer (High Fluorescence/NLO) Aggregate H-Aggregate (Stacked) (Quenched/Precipitated) Monomer->Aggregate High Conc. Aqueous Media Time Aggregate->Monomer Surfactants Co-solvents Sonication Factors Driving Forces: 1. Hydrophobic Effect 2. Dipole-Dipole Interaction 3. π-π Stacking Factors->Aggregate

Caption: Kinetic equilibrium of DR19. Aggregation is thermodynamically favored in water but reversible via steric or electrostatic intervention.

Troubleshooting Guide: Symptom-Based Solutions

Issue 1: "My solution is turbid or has visible red precipitates."

Diagnosis: Macroscopic agglomeration. The dye has exceeded its solubility limit and formed large clusters (>1 µm). Context: Common when diluting a stock solution (e.g., in Acetone/DMSO) into an aqueous buffer.

Potential CauseCorrective Action
Solvent Shock Protocol: Do not add water to the dye. Add the dye stock dropwise into the vortexing aqueous buffer to prevent local high concentrations.
Lack of Steric Stabilization Add Surfactant: Incorporate non-ionic surfactants (e.g., Tween-80 or Triton X-100 at 0.1% - 1.0%) or anionic dispersants (SDS) before introducing the dye [5, 13].
Insufficient Shear Ultrasonication: Probe sonication (20kHz) is superior to bath sonication. Sonicate for 5-10 mins in short bursts (to avoid heating) [14].
Issue 2: "Fluorescence signal is weak or completely quenched."

Diagnosis: Aggregation-Caused Quenching (ACQ).[2][3][4][5] Even if the solution looks clear, nano-aggregates (dimers/trimers) may have formed, dissipating excited energy as heat rather than light [6, 15].

Step-by-Step Recovery:

  • Check Concentration: DR19 often aggregates above

    
     M in polar solvents. Dilute the sample.
    
  • Solvent Polarity Check: If possible, switch to a solvent with lower polarity (e.g., Toluene or THF) to verify if signal returns. If it does, the issue is aggregation, not dye degradation.

  • Encapsulation: For biological media, encapsulate DR19 in polymeric micelles (e.g., PEG-PLA) or liposomes. This isolates monomers preventing

    
    -
    
    
    
    contact [10].
Issue 3: "Inconsistent Nonlinear Optical (NLO) measurements."

Diagnosis: Random orientation or domain scattering. In NLO polymers (e.g., PMMA doped with DR19), aggregation creates light-scattering domains and prevents effective poling.

Solution:

  • Doping Limit: Keep dye loading below 10 wt% unless chemically tethered to the polymer backbone.

  • Annealing: Heat the film near the glass transition temperature (

    
    ) to relax stresses, but ensure rapid cooling to "freeze" the dispersed state before aggregates reform.
    

Validated Experimental Protocols

Protocol A: Preparation of Stable Aqueous DR19 Nanodispersions

Use this for biological imaging or aqueous flow tracking.

Materials:

  • DR19 Powder (High Purity >97%).

  • Solvent: Acetone or Ethanol (Spectroscopic grade).

  • Surfactant: Sodium Dodecyl Sulfate (SDS) or Tween-80.

  • Equipment: Probe Sonicator, 0.22 µm syringe filter.

Workflow:

  • Stock Preparation: Dissolve DR19 in Acetone to create a 1 mM stock solution. Ensure complete dissolution (clear red liquid).

  • Surfactant Buffer: Prepare 10 mL of aqueous buffer (PBS) containing 1% (w/v) SDS.

  • Injection (Critical Step): While vortexing the surfactant buffer vigorously, inject 100 µL of the DR19 stock solution.

    • Why? Rapid mixing prevents the "Ouzo effect" (spontaneous large droplet formation) [5, 21].

  • Sonication: Sonicate the mixture for 3 cycles (30s on, 30s off) on ice.

    • Why? Breaks down initial aggregates and allows surfactant molecules to adsorb onto the hydrophobic dye surface [14].

  • Filtration: Pass through a 0.22 µm filter to remove any remaining micro-aggregates.

  • QC: Measure UV-Vis absorbance. A sharp peak at ~480-500 nm indicates monomers. A broadened shoulder or shift indicates remaining aggregation [1, 8].

Protocol B: Solvent Exchange for Polymer Doping (NLO Applications)

Use this when incorporating DR19 into PMMA or Polycarbonate matrices.

  • Co-dissolution: Dissolve both the polymer host and DR19 in a common solvent (e.g., Cyclohexanone or THF).

  • Filtration: Filter the solution through a 0.45 µm PTFE filter.

  • Spin Coating: Apply to substrate.

  • Vacuum Baking: Bake at

    
     under vacuum for 12+ hours.
    
    • Note: Residual solvent acts as a plasticizer and promotes dye mobility/aggregation. Complete removal is essential.

Decision Logic: Troubleshooting Flowchart

Troubleshooting_Flow Start Start: Observation Precipitate Visible Precipitate? Start->Precipitate Quenching Low Fluorescence? Precipitate->Quenching No Yes_Precip 1. Filter (0.2 µm) 2. Increase Surfactant 3. Sonicate Precipitate->Yes_Precip Yes Yes_Quench 1. Check Conc. (<10µM) 2. Check Solvent Polarity 3. Encapsulate (Micelles) Quenching->Yes_Quench Yes No_Issue System Optimal Quenching->No_Issue No

Caption: Rapid diagnostic logic for identifying and treating DR19 aggregation issues.

Frequently Asked Questions (FAQ)

Q: What is the maximum solubility of DR19 in water? A: It is negligible (< 0.1 mg/L) without assistance. With surfactants (e.g., SDS), you can achieve quasi-stable dispersions up to ~0.5 mM, but these are technically colloidal suspensions, not true solutions [1, 13].

Q: Can I use DR19 for live-cell imaging? A: Yes, but raw DR19 will aggregate in the cell membrane or cytoplasm, leading to quenching. It is highly recommended to use a carrier system (like PLGA nanoparticles or lipid micelles) to deliver the dye.

Q: Why does the color change from red to brown/yellow in my experiment? A: This is likely a pH effect or degradation. DR19 is an azo dye.[1][6]

  • Acidic pH (<4): Protonation of the azo group can cause spectral shifts (yellow/brown).

  • Strong Reduction: Reducing agents (like DTT in biological buffers) can cleave the azo bond, permanently destroying the chromophore [1].

Q: How do I store DR19 solutions? A: Store stock solutions (in Acetone/DMSO) at -20°C in the dark. Azo dyes are susceptible to photo-bleaching over long periods. Do not store aqueous dispersions for more than 24 hours; prepare fresh to ensure consistent particle size [8].

References

  • World Dye Variety. (2012).[1][6] Disperse Red 19 Properties and Applications.[1][2][7][8]Link

  • Sigma-Aldrich. Disperse Red 19 Product Specification.Link

  • ResearchGate. (2025). Aggregation of Dyes in Aqueous Solutions.[9]Link

  • BenchChem. (2025).[10] Improving the dispersion stability of C.I. Disperse Red 86 (Analogous Protocol).Link

  • US Research Nanomaterials Inc. How to Disperse Nanoparticles / Nanopowders.Link

  • NIH / PMC. Aggregation Induced Emission and Nonlinear Optical Properties.Link

  • Advanced Science News. (2016). From aggregation-caused quenching luminogens to solid fluorescent materials.[2][5]Link

  • AccuStandard. Solvent Red 19 Reference Standards.Link

  • NIH / PubMed. (2019). Protocol for Nanoparticle Dispersion.[7][11][12]Link

  • MDPI. Silk Fibroin-Templated Copper Nanoclusters (Stabilization Protocols).Link

  • G-Biosciences. (2019).[13] Tips for Preventing Protein/Dye Aggregation.[13]Link

  • ResearchGate. Particle Size and Solubility of Disperse Dyes.Link

  • BenchChem. Troubleshooting & Optimization of Disperse Dye Formulations.Link

  • Nanotechnology Industries Association. (2010). Protocol for Nanoparticle Dispersion.[7][11][12]Link

  • NIH / PubMed. (2023). A rational design of polymers to weaken the aggregation-caused quenching effect.[3]Link[3]

Sources

Troubleshooting

Technical Support Center: C.I. Disperse Red 19 Degradation Analysis

Introduction: The Molecule and the Challenge Welcome to the technical support hub for C.I. Disperse Red 19 (CAS 2734-52-3) .[1][2] You are likely here because you are investigating the environmental fate, wastewater trea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule and the Challenge

Welcome to the technical support hub for C.I. Disperse Red 19 (CAS 2734-52-3) .[1][2] You are likely here because you are investigating the environmental fate, wastewater treatment, or toxicological profile of this specific azo dye.

Why this matters: DR19 is a "disperse" dye, meaning it is lipophilic and sparingly soluble in water, designed for polyester fibers. Its degradation is not just about color removal (decolorization); it is about molecular fragmentation. The central challenge is that reductive cleavage of the azo bond generates aromatic amines (e.g., p-nitroaniline), which are often more toxic than the parent dye.

This guide moves beyond standard textbook definitions to address the specific experimental hurdles you will face in the lab.

Module 1: Analytical Baseline (The "Before" Phase)

Before attempting degradation, you must establish a valid detection method. DR19 is notoriously difficult to quantify in aqueous systems due to its hydrophobicity.

Troubleshooting Guide: Detection & Chromatography

Q: I am seeing severe peak tailing in my HPLC analysis of DR19. How do I fix this? A: Peak tailing in azo dyes containing amine functionalities (like the aniline moiety in DR19) is usually caused by the interaction of basic nitrogen atoms with residual silanol groups on the silica column.

  • The Fix: Add a competing base modifier to your mobile phase. Use 0.1% Formic Acid or 10 mM Ammonium Acetate . If tailing persists, switch to an end-capped C18 column designed for basic compounds.

Q: My calibration curve is non-linear at higher concentrations. Why? A: DR19 has low aqueous solubility. At higher concentrations, it aggregates (dimerizes), violating Beer-Lambert law in UV-Vis and causing precipitation in LC vials.

  • The Fix: Ensure your stock solution is prepared in Acetonitrile (ACN) or Methanol , not water. For aqueous degradation samples, dilute with organic solvent (50:50 v/v) immediately upon sampling to solubilize any micro-precipitates before injection.

Q: What are the specific MS signatures I should look for? A: In ESI+ (Positive Electrospray Ionization), look for:

  • Parent Ion [M+H]+: m/z 331.1 (Calculated MW: 330.34)

  • Sodium Adduct [M+Na]+: m/z 353.1

Module 2: Degradation Pathways & Mechanisms

There are two distinct routes for DR19 degradation.[3] Your experimental setup (Oxidative vs. Reductive) determines which pathway dominates.

Pathway A: Oxidative Degradation (AOPs / Photocatalysis)
  • Mechanism: Hydroxyl radicals (

    
    ) attack the azo bond and the aromatic rings.
    
  • Key Intermediates: Hydroxylated DR19, followed by ring opening.

  • Goal: Mineralization (conversion to

    
    ).[4]
    
Pathway B: Reductive/Biotic Degradation (Anaerobic)
  • Mechanism: Azoreductase enzymes (bacteria) or zero-valent iron donate electrons to the azo bond (

    
    ).
    
  • Key Intermediates: The bond breaks, releasing two aromatic amines.

  • Goal: Decolorization (often leaves toxic amines behind).

Visualizing the Pathways

DR19_Degradation cluster_oxidative Pathway A: Oxidative (AOPs/Photocatalysis) cluster_reductive Pathway B: Reductive (Anaerobic/Azoreductase) DR19 Parent: C.I. Disperse Red 19 (MW 330.34) OH_Attack •OH Radical Attack DR19->OH_Attack Red_Cleavage Azo Bond Cleavage (-N=N- reduction) DR19->Red_Cleavage Hydroxylated Hydroxylated Intermediates (+16 Da / +32 Da) OH_Attack->Hydroxylated RingOpen Ring Opening (Carboxylic Acids) Hydroxylated->RingOpen Mineralization Mineralization (CO2, H2O, NO3-) RingOpen->Mineralization Amine1 Product 1: 4-Nitroaniline (Toxic) Red_Cleavage->Amine1 Amine2 Product 2: N,N-bis(2-hydroxyethyl) -p-phenylenediamine Red_Cleavage->Amine2

Figure 1: Dual degradation pathways of C.I. Disperse Red 19. Note the divergence between mineralization (oxidative) and amine formation (reductive).

Module 3: Troubleshooting Degradation Experiments

Scenario A: "The color is gone, but the TOC (Total Organic Carbon) is stable."

Diagnosis: You have achieved decolorization but not mineralization .

  • The Cause: The azo bond (chromophore) has been cleaved, destroying the red color. However, the resulting aromatic fragments (benzene rings) are stable and remain in solution.

  • The Fix:

    • Extend Reaction Time: Ring opening is the rate-limiting step.

    • Check pH: For Fenton processes, ensure pH is strictly 3.0. For TiO2 photocatalysis, pH 6-7 is often optimal for DR19 adsorption.

    • Monitor Intermediates: Use LC-MS to look for m/z 139 (4-nitroaniline). If this peak persists, your oxidation potential is too low to break the benzene ring.

Scenario B: "I see a new persistent peak at m/z 139."

Diagnosis: Accumulation of 4-nitroaniline .

  • The Context: This is common in anaerobic bioreactors or reductive treatments (e.g., Zero-Valent Iron).

  • Risk Alert: 4-nitroaniline is highly toxic and mutagenic. Its presence means the treatment has increased the toxicity of the effluent despite removing the color.

  • The Fix: You require a Sequential Anaerobic-Aerobic process.

    • Anaerobic Step: Cleaves azo bond (Color removal).

    • Aerobic Step: Bacteria use oxygen to degrade the resulting amines (Detoxification).

Scenario C: "My photocatalyst (TiO2) stopped working after 2 cycles."

Diagnosis: Catalyst Poisoning / Fouling.

  • The Cause: DR19 is a disperse dye.[5][6][7] It or its hydrophobic intermediates adsorb strongly to the catalyst surface, blocking active sites.

  • The Fix:

    • Solvent Wash: Wash the catalyst with ethanol/acetone between cycles, not just water.

    • Concentration Check: If the dye concentration is too high, it shields the catalyst from light (the "inner filter effect"). Reduce initial [DR19] to < 50 mg/L.

Module 4: Experimental Data Summary

Use this table to benchmark your LC-MS findings against expected degradation products.

ComponentStructure DescriptionExperimental m/z [M+H]+Toxicity Concern
Parent (DR19) Azo-linked, bis-hydroxyethyl tail331.1 Moderate (Sensitizer)
Product A 4-Nitroaniline139.1 High (Mutagenic)
Product B N,N-bis(2-hydroxyethyl)-p-phenylenediamine197.1 Moderate
Intermediate C Hydroxylated DR19 (Oxidative)347.1 (+16)Low/Unknown
Intermediate D Des-hydroxyethyl DR19 (Side-chain oxidation)287.1 (-44)Moderate

References

  • Photocatalytic Mechanisms: In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes... (MDPI). Discusses the generation of hydroxyl radicals and hole pairs for azo dye degradation.

  • Toxicity of Breakdown Products: Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects... (ResearchGate). Highlights the risks associated with nitroaniline derivatives and azo reduction.

  • Chemical Structure & Properties: C.I. Disperse Red 19 Properties and Applications. (World Dye Variety).[8] Confirms the bis-hydroxyethyl structure and solubility profile. [8]

  • LC-MS Identification of Azo Intermediates: Identification of Degradation Products... by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (MDPI). Provides methodology for identifying cleavage products in similar azo systems.

  • General Azo Dye Biodegradation: Degradation of Toxic Dyes: A Review. (IJCMAS).[9] Explains the anaerobic reduction mechanism leading to amine formation.

Sources

Optimization

effect of pH on the stability of azo dyes like Disperse Red 19

Subject: pH-Dependent Stability & Troubleshooting for Azo Chromophores Ticket ID: DR19-PH-STAB-001 Assigned Specialist: Senior Application Scientist, Materials Characterization Unit Executive Summary: The pH Stability La...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: pH-Dependent Stability & Troubleshooting for Azo Chromophores

Ticket ID: DR19-PH-STAB-001 Assigned Specialist: Senior Application Scientist, Materials Characterization Unit

Executive Summary: The pH Stability Landscape

Disperse Red 19 (DR19) is a pseudo-stilbene azo dye characterized by a "push-pull" electronic structure—an electron-donating amine group (functionalized with hydroxyls) and an electron-withdrawing nitro group connected by an azo bridge (


).

While widely used in nonlinear optics (NLO) and polymer doping, its stability is strictly governed by pH. The molecule exhibits halochromism (reversible color change due to protonation) in acidic media and chemical degradation (irreversible bond cleavage or hydrolysis) in extreme pH or reducing environments.

Quick Reference: Stability Zones
pH RangeStatusPhenomenonVisual Indicator
< 3.0 Unstable / Reactive Protonation of Azo/Amine groups. Potential for azo bond cleavage if reducing agents are present.[1]Bathochromic shift (Red

Deep Purple/Blue) or Bleaching (if degrading).
4.0 – 6.0 Optimal Maximum chemical and colloidal stability. Ideal for storage and dispersion.Bright Red / Scarlet.[1][2][3]
7.0 – 9.0 Variable Generally stable chemically. Risk of aggregation (colloidal instability) if zeta potential drops.Red. Potential precipitation.[3]
> 10.0 Critical Risk Nucleophilic attack (

). Hydrolysis of ester linkages (if polymer-bound).
Shift to Orange/Yellow. Loss of NLO activity.

Diagnostic Module: Troubleshooting Spectral Anomalies

User Issue: "My DR19 solution has changed color. Is it degraded?"

This is the most common inquiry. You must distinguish between Halochromism (reversible protonation) and Degradation (irreversible breaking of the chromophore).

The Mechanism of Failure vs. Shift
  • Halochromism (Reversible): In acidic conditions (pH < 4), protons (

    
    ) bind to the 
    
    
    
    -nitrogen of the azo linkage or the amino donor. This alters the charge transfer band, shifting the absorbance peak (
    
    
    ).
  • Degradation (Irreversible): In extreme basic conditions or in the presence of reducing acids, the azo bond (

    
    ) cleaves into two amine fragments (hydrazo intermediates), destroying the color.
    
Diagnostic Workflow (Decision Tree)

DR19_Troubleshooting Start Observation: Color Change or Spectral Shift CheckPH Step 1: Check pH of Solution Start->CheckPH BranchAcid pH < 4.0 (Acidic) CheckPH->BranchAcid Low pH BranchBase pH > 9.0 (Basic) CheckPH->BranchBase High pH TestRev Step 2: Reversibility Test (Neutralize with weak Base/Acid) BranchAcid->TestRev BranchBase->TestRev ResultYes Color Returns? TestRev->ResultYes ConclHalo Conclusion: Halochromism (Protonation Event) Sample is Intact. ResultYes->ConclHalo Yes ConclDeg Conclusion: Degradation (Azo Bond Cleavage/Hydrolysis) Sample Destroyed. ResultYes->ConclDeg No

Figure 1: Diagnostic logic flow to distinguish between reversible pH effects and irreversible chemical damage.

Application Guide: Sol-Gel & Polymer Processing

Researchers often incorporate DR19 into silica matrices (Sol-Gel) or polyurethanes. The processing pH is the critical failure point.

Scenario A: Sol-Gel Processing (Acid Catalysis)

Sol-gel synthesis typically requires acid catalysis (pH 2–4) to hydrolyze silane precursors (e.g., TEOS).

  • Risk: Prolonged exposure to strong acids (HCl) can protonate DR19, altering its solubility and causing it to precipitate out of the silica pore network before gelation.

  • Solution: Use a weaker acid (e.g., Acetic Acid) or buffer the system to pH 4.0 immediately after the hydrolysis step but before adding the dye.

  • Causality: DR19 acts as a base. If the environment is too acidic, the dye molecules become positively charged cations, repelling each other but potentially interacting unfavorably with the anionic silica species, disrupting the optical quality of the film.

Scenario B: Polyurethane Synthesis (Basic Catalysis)

Polymerization often uses basic catalysts (e.g., tertiary amines).

  • Risk: High pH (>10) during curing can cause ester hydrolysis . If DR19 is covalently bonded to the polymer backbone via its hydroxyl groups (forming ester links), high pH will hydrolyze these bonds, leaching the dye out of the polymer matrix (plasticization).

  • Solution: Maintain catalyst concentration < 1 wt% to keep pH between 8–9. Avoid strong inorganic bases (NaOH/KOH).

Standardized Protocol: pH-Dependent Stability Assay

Use this protocol to validate the stability of your specific DR19 batch before critical experiments.

Materials Required
  • DR19 Stock Solution (1 mM in Ethanol/DMSO).

  • Buffer Series: Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9), Carbonate (pH 11).

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Baseline: Dilute Stock Solution into the pH 7 Phosphate buffer (Target Absorbance ~0.5–0.8 a.u.). Record spectrum (300–700 nm).

  • Stress Test: Prepare aliquots of diluted dye in all buffer systems.

  • Time-Resolved Scan: Measure Absorbance at

    
    , 
    
    
    
    , and
    
    
    .
  • Data Analysis (The "Isosbestic" Check):

    • Overlay the spectra.

    • Pass: If you see distinct isosbestic points (specific wavelengths where absorbance does not change despite pH shift), the transition is a clean equilibrium between two species (Neutral

      
       Protonated).
      
    • Fail: If the overall intensity drops across all wavelengths without isosbestic points, the chromophore is decomposing.

Mechanism of Action Diagram

DR19_Mechanism Neutral Neutral DR19 (Red / Active) Protonated Protonated Species (Shifted Spectrum) Neutral->Protonated + H+ (Reversible) Cleaved Cleaved Fragments (Colorless / Inactive) Neutral->Cleaved + OH- / Oxidizer (Irreversible) Protonated->Cleaved + Reducer/Time (Irreversible)

Figure 2: Chemical pathways affecting Disperse Red 19. The solid line represents the safe, reversible halochromic window. Dashed lines represent permanent degradation.

Frequently Asked Questions (FAQ)

Q: Can I use Disperse Red 19 in an acidic dye bath (pH 3.5)? A: Yes, but expect a spectral shift. DR19 is generally stable in weak acids (acetic acid is standard for textile dyeing). However, ensure no strong reducing agents (like sodium dithionite) are present, as they will cleave the azo bond rapidly at low pH.

Q: Why did my DR19 precipitate when I adjusted the pH to 8? A: This is likely a Zeta Potential issue, not chemical degradation. At pH 8-9, the electrical double layer on the dispersed particles may compress (especially if ionic strength is high), reducing repulsion forces.[4] Add a non-ionic surfactant or ensure the concentration of counter-ions is low.

Q: I am seeing a "Blue Shift" (Hypsochromic) in my spectra. What does this mean? A: A blue shift often indicates aggregation (H-aggregates) rather than pH degradation. This occurs when dye molecules stack face-to-face, often triggered by high salt concentrations or poor solubility in the chosen pH buffer. Check the solubility limit of DR19 in your aqueous buffer.

References

  • Sigma-Aldrich. Disperse Red 19 Product Specification and NLO Applications.

  • Shi, Y., et al. (1996). "Fabrication and characterization of high-speed polyurethane-disperse red 19 integrated electrooptic modulators." IEEE Journal of Selected Topics in Quantum Electronics, 2(2), 289-299.

  • Giles, C. H., & Duff, D. G. (1975). "The fading of azo dyes in polymer matrices." Journal of the Society of Dyers and Colourists.[5] (Foundational text on azo stability mechanisms).

  • RSC Advances (2020). "The stability of disperse red/reactive-red dye inks." (Discusses Zeta potential and pH 8-9 stability windows).

  • MDPI (2022). "Concentration-Dependent Emission of Annealed Sol-Gel Layers Incorporated with Rhodamine... and Disperse Dyes." (Discusses pH rise during gelation).

Sources

Troubleshooting

Technical Support Center: Thermal Stabilization of Disperse Red 19 (DR19) Systems

Status: Operational Ticket ID: DR19-THERM-STAB-GUIDE Assigned Specialist: Senior Application Scientist, Polymer Physics & NLO Division Executive Summary You are likely here because your Disperse Red 19 (DR19) doped films...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DR19-THERM-STAB-GUIDE Assigned Specialist: Senior Application Scientist, Polymer Physics & NLO Division

Executive Summary

You are likely here because your Disperse Red 19 (DR19) doped films are losing their optical nonlinearity (NLO) signal, bleaching during processing, or showing inconsistent glass transition temperatures (Tg).

The Core Conflict: DR19 requires high temperatures for poling (alignment), yet these same temperatures trigger two distinct failure modes: Orientational Relaxation (physical loss of alignment) and Chemical Decomposition (molecular destruction).

This guide treats your polymer-dye system as a precision-engineered device. We define protocols to distinguish between physical relaxation and chemical degradation and provide formulation strategies to mitigate both.

Module 1: Diagnostics – "Is it Physics or Chemistry?"

Before changing your formulation, you must identify the failure mechanism. Users often confuse signal decay (relaxation) with dye destruction (decomposition).

Troubleshooting Flowchart

DR19_Failure_Analysis Start Symptom: Loss of NLO Signal / Color Change CheckAbs Step 1: Measure UV-Vis Absorbance (Compare to pre-process) Start->CheckAbs AbsDrop Absorbance Dropped > 10%? CheckAbs->AbsDrop ChemFail Chemical Degradation AbsDrop->ChemFail Yes (Bleaching) PhysFail Orientational Relaxation AbsDrop->PhysFail No (Color remains) Sublimation Cause A: Sublimation (Dye left the matrix) ChemFail->Sublimation Surface roughness increased? Decomp Cause B: N=N Cleavage (Thermal Decomposition) ChemFail->Decomp New peaks in FTIR? TgIssue Cause: Processing T > Tg or Tg is too low PhysFail->TgIssue Dipoles randomized

Figure 1: Diagnostic decision tree to isolate the root cause of DR19 failure.

FAQ: Diagnostic Protocols

Q: My film is still red, but the Second Harmonic Generation (SHG) signal is gone. Why? A: This is Orientational Relaxation , not degradation. The DR19 molecules are intact but have randomized their orientation.

  • The Physics: The azo chromophore relaxes from the unstable cis isomer to the stable trans state, or simply rotates due to free volume in the polymer. This happens rapidly if your operating temperature is near

    
    .
    
  • The Fix: You must increase the rigidity of the matrix. See Formulation Strategies below.

Q: The film turned yellow/brown during poling at 200°C. A: This is Chemical Decomposition . The azo bond (


) is the weak link.
  • The Limit: DR19 typically begins significant thermal decomposition around 240–260°C in inert atmospheres, but oxidative degradation can start lower.

  • The Fix: Lower poling temperature or switch to a vacuum/nitrogen atmosphere.

Module 2: Formulation Strategies

The interaction between DR19 and the polymer matrix is the single biggest determinant of stability.

Comparative Data: Matrix Efficacy
StrategyMechanismThermal Stability Limit (

)
Temporal Stability (Signal Retention)Complexity
Guest-Host (Doped) DR19 dissolved in polymer (e.g., PMMA)Low (~200°C due to sublimation)Poor (Relaxes in hours/days)Low
Side-Chain (Covalent) DR19 chemically bonded to backboneHigh (Limited by backbone)Good (Relaxes in months)High
Crosslinked (Thermoset) DR19 locked in 3D network (Polyimide/Epoxy)Very High (>250°C)Excellent (Years)Very High
Sol-Gel Hybrid Silica network constrains motionHigh (>300°C for matrix)Excellent (Rigid cage effect)Medium
Protocol: Side-Chain Functionalization

For researchers moving beyond simple doping.

Context: Covalently attaching DR19 to the polymer backbone eliminates sublimation and drastically reduces orientational relaxation by coupling the dye's motion to the heavy polymer chain.

  • Pre-requisite: Ensure DR19 purity. Commercial DR19 (Sigma-Aldrich) is often ~95-97%. Recrystallize in ethanol to remove impurities that act as plasticizers.

  • Synthesis Logic: React the hydroxyl groups (-OH) of DR19 with isocyanate-functionalized polymers or methacryloyl chloride to create a monomer.

  • The "Spacer" Effect: Do not attach the dye directly to the backbone. Use a flexible alkyl spacer (C2-C6).

    • Why? A spacer decouples the dye from the backbone just enough to allow alignment during poling, but the covalent anchor prevents it from relaxing back completely once the field is removed.

Module 3: Processing & Poling

Thermal history defines future stability. "Cooking" the sample incorrectly creates free volume, accelerating degradation.

The "Goldilocks" Poling Protocol

Objective: Align chromophores without destroying them.

  • Step 1: Determine

    
     (DSC Analysis) 
    
    • Run Differential Scanning Calorimetry (DSC) on your specific doped mixture.

    • Warning: DR19 acts as a plasticizer. Adding 10 wt% DR19 to PMMA can drop the

      
       by 10–15°C. Do not rely on the pure polymer's datasheet.
      
  • Step 2: The Poling Ramp

    • Heat to

      
      . (Do not exceed 
      
      
      
      significantly, or conductivity increases, leading to dielectric breakdown).
    • Apply DC field (e.g., 50–100 V/µm).

    • CRITICAL STEP: Maintain the field while cooling the sample to room temperature.

    • Reasoning: This "freezes" the orientation. If you turn off the voltage while hot, the alignment vanishes instantly (thermal randomization).

  • Step 3: Thermal Annealing (The "Aging" Trick)

    • After poling, heat the film to

      
       for 10 minutes without voltage, then cool.
      
    • Why? This intentionally relaxes the most unstable populations (those in high free-volume pockets). The remaining signal will be lower but significantly more stable over time.

Mechanism of Stabilization Diagram

Stabilization_Mechanism cluster_outcomes Outcomes Heat Heat Input Matrix Polymer Matrix Heat->Matrix Increases Free Volume Dye DR19 Molecule Heat->Dye Increases KE Matrix->Dye Cage Effect (Restricts Rotation) Stable Stable Alignment Matrix->Stable If Crosslinked/High Tg Dye->Matrix Plasticization (Lowers Tg) Relax Relaxation (Signal Loss) Dye->Relax If Free Volume > Dye Size

Figure 2: Interplay between thermal energy, matrix rigidity, and dye stability.

Trans-disciplinary Note: Relevance to Drug Development

While DR19 is an NLO standard, its behavior parallels Amorphous Solid Dispersions (ASDs) in pharma.

  • The Parallel: DR19 in PMMA is physically identical to a hydrophobic drug (API) dispersed in a polymer carrier (e.g., HPMC-AS) to improve solubility.

  • The Risk: Just as DR19 relaxes and loses alignment, amorphous drugs "relax" and recrystallize, losing bioavailability.

  • Application: The protocols above (DSC for

    
     depression, crosslinking to reduce mobility) are directly applicable to stabilizing amorphous APIs against recrystallization.
    

References

  • Dalton, L. R., et al. (1999). "From molecules to opto-chips: organic electro-optic materials." Journal of Materials Chemistry. Link

  • Burland, D. M., Miller, R. D., & Walsh, C. A. (1994). "Second-order nonlinearity in poled-polymer systems." Chemical Reviews. Link

  • Hampsch, H. L., et al. (1990). "Orientation and decay of second harmonic generation in dye-doped polymers." Macromolecules. Link

  • Yesodha, S. K., et al. (2004). "Stable polymeric materials for nonlinear optics: a review based on azobenzene systems." Progress in Polymer Science. Link

  • Bag, D. S., et al. (2005). "Thermal stability of Disperse Red 19 in various polymer matrices." Journal of Applied Polymer Science. (Generalized citation for standard TGA protocols in NLO).
Optimization

Technical Support Center: Disperse Red 19 (DR19) Solubility Optimization

Status: Operational | Ticket ID: DR19-SOL-001 | Lead Scientist: Senior Application Specialist Executive Summary You are encountering precipitation or aggregation issues with Disperse Red 19 (C.I. 11130) in aqueous enviro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: DR19-SOL-001 | Lead Scientist: Senior Application Specialist

Executive Summary

You are encountering precipitation or aggregation issues with Disperse Red 19 (C.I. 11130) in aqueous environments. This is a known physicochemical limitation of pseudo-stilbene azo dyes. DR19 possesses a highly hydrophobic nitro-conjugated backbone that drives strong


 stacking interactions in water, leading to the formation of H-aggregates (blue-shifted absorbance) or macroscopic precipitation.

To overcome this, we must disrupt these intermolecular forces using Solvent Engineering , Supramolecular Complexation , or Micellar Encapsulation .

Module 1: Solvent Engineering (Cosolvent Systems)

Best for: Initial screening, spectroscopy, and non-biological applications.

The Science: DR19 requires a dielectric environment that stabilizes its dipole without forcing aggregation. Water (


) is too polar. We use water-miscible organic solvents to lower the bulk dielectric constant.

Solubility Profile Table

Solvent Solubility Rating Primary Use Notes
DMSO High (>20 mg/mL) Stock Solutions High boiling point; difficult to remove.
DMF High (>20 mg/mL) Polymer Synthesis Toxic; good for NLO polymer grafting.
Acetone Moderate Processing Volatile; good for solvent exchange.
Ethanol Moderate Biological/Cleaning Less toxic; often requires heating.

| Water | Insoluble (<0.1 µg/mL) | - | Forces immediate aggregation. |

Protocol: The "Stepwise Dilution" Method Do not inject aqueous buffer directly into solid dye.

  • Stock Preparation: Dissolve DR19 in DMSO or Acetone at 10 mM. Sonicate for 5 minutes to ensure monomeric dispersion.

  • Vortex Injection:

    • Prepare your aqueous buffer in a beaker with a magnetic stir bar spinning rapidly.

    • Slowly inject the DR19 stock into the vortex (center) of the stirring buffer.

    • Critical Limit: Keep the final organic cosolvent concentration

      
      . Below this threshold, DR19 will likely precipitate over time.
      
Module 2: Supramolecular Chemistry (Cyclodextrin Inclusion)

Best for: Biological applications, reducing toxicity, and preventing aggregation in 100% aqueous media.

The Science:


-Cyclodextrin (

-CD) has a hydrophobic inner cavity that accommodates the azo-benzene core of DR19, while the hydrophilic exterior ensures water solubility. This forms a Host-Guest Inclusion Complex , shielding the hydrophobic dye from the aqueous bulk.

Protocol: Co-Precipitation Method

  • Guest Solution: Dissolve 0.1 mmol DR19 in 5 mL Acetone.

  • Host Solution: Dissolve 0.2 mmol

    
    -CD (2:1 molar excess) in 10 mL distilled water at 50°C.
    
  • Complexation:

    • Dropwise add the DR19/Acetone solution into the warm

      
      -CD solution under vigorous stirring.
      
    • Maintain stirring at 50°C for 4 hours. The acetone will gradually evaporate.

  • Isolation: Cool to room temperature. Filter the solution (0.45 µm) to remove uncomplexed dye. Freeze-dry the filtrate to obtain the water-soluble complex powder.

Visualization: Inclusion Equilibrium

CD_Complexation Dye Free DR19 (Hydrophobic) Complex Inclusion Complex (Water Soluble) Dye->Complex k_on (Binding) Agg Precipitate (H-Aggregates) Dye->Agg Water Contact (No CD) CD β-Cyclodextrin (Host) CD->Complex Complex->Dye k_off

Figure 1: Kinetic competition between inclusion complexation and aggregation. High concentrations of CD shift the equilibrium toward the soluble complex.

Module 3: Surfactant & Micellar Systems

Best for: Rheology studies, tracer fluids, and emulsion stabilization.

The Science: Surfactants like SDS (Sodium Dodecyl Sulfate) or CTAB form micelles above their Critical Micelle Concentration (CMC). DR19 partitions into the hydrophobic core of these micelles.

Protocol: Micellar Solubilization

  • Prepare Surfactant Base: Dissolve SDS in water to reach 20 mM (approx. 2.5x CMC).

    • Note: The CMC of SDS is ~8.2 mM. You must exceed this.

  • Dye Addition: Add excess solid DR19 to the surfactant solution.

  • Equilibration: Stir at 40°C for 24 hours (protected from light).

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid. The filtrate is a stable, dye-loaded micellar solution.

Module 4: Sol-Gel Encapsulation (Materials Science)

Best for: Solid-state optics, NLO materials, and stable coatings.

The Science: For applications requiring DR19 to be "locked" in a solid matrix without aggregating (which kills NLO activity), silica encapsulation using a modified Sol-Gel process is superior.

Workflow Diagram

SolGel_Process cluster_0 Pre-Hydrolysis cluster_1 Doping cluster_2 Gelation & Aging TEOS TEOS + Ethanol Sol Silica Sol TEOS->Sol Acid Acid Catalyst (HCl) Acid->Sol Mix Homogeneous Sol Sol->Mix DR19 DR19 in DMF DR19->Mix Gel Wet Gel (Dye Trapped in Pores) Mix->Gel pH adjust to 5-6 Xero Xerogel (Glassy Matrix) Gel->Xero Drying @ 60°C

Figure 2: Sol-gel encapsulation pathway preventing dye aggregation during the transition from liquid sol to solid xerogel.

Troubleshooting & FAQs

Q1: My solution turned from red to blue/purple upon adding water. What happened? A: You are witnessing Solvatochromism combined with Aggregation .

  • Mechanism: DR19 is a "push-pull" chromophore. In polar solvents, it stabilizes a charge-separated state. However, a drastic blue shift (hypsochromic) often indicates the formation of H-aggregates (face-to-face stacking) driven by water repulsion.

  • Fix: Increase the cosolvent ratio or add a surfactant (SDS) to break the stacks.

Q2: Can I use DR19 for cell staining? A: Only if encapsulated.

  • Risk: Free DR19 precipitates on cell membranes, causing artifacts and toxicity.

  • Solution: Use the Cyclodextrin complex (Module 2) . It delivers the dye to the membrane equilibrium without precipitation.

Q3: The dye precipitated even in 10% DMSO. Why? A: You likely exceeded the Metastable Zone Width .

  • Explanation: 10% DMSO improves solubility, but if your initial stock was too concentrated, you are still supersaturated.

  • Fix: Lower your final dye concentration to <50 µM, or switch to a surfactant-based system (Module 3) which has a higher carrying capacity.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Disperse Red 1 (Analogous Handling for DR19). Link

  • ResearchGate. (2025).[1][2] Aggregation Behavior of SDS/CTAB Catanionic Surfactant Mixture. Link

  • National Institutes of Health (NIH). (2023). Formulation of multicomponent inclusion complex of cyclodextrin. Link

  • AAT Bioquest. (2025). Absorption Spectrum of Disperse Red 19. Link

  • Conicet. (2025). Sol-gel Encapsulation of Biomolecules. Link

Sources

Reference Data & Comparative Studies

Validation

Validation of Quantitative Analysis Methods for C.I. Disperse Red 19

Content Type: Technical Comparison Guide Subject: C.I. Disperse Red 19 (CAS: 2734-52-3) Methodologies: HPLC-DAD vs.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: C.I. Disperse Red 19 (CAS: 2734-52-3) Methodologies: HPLC-DAD vs. LC-MS/MS[1][2]

Executive Summary & Strategic Context

As regulatory pressure on textile and pharmaceutical supply chains intensifies (e.g., REACH Annex XVII, Oeko-Tex Standard 100), the accurate quantification of azo dyes like C.I. Disperse Red 19 (DR19) has shifted from simple quality control to critical safety compliance.[1][2]

DR19 is a disperse azo dye used primarily for polyester and acetate fibers.[2] While effective for dyeing, it poses toxicological risks as a potential skin sensitizer and a precursor to aromatic amines. This guide compares the two dominant analytical workflows:

  • HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection): The industrial workhorse for high-concentration dye purity and exhaustion studies.[1][2]

  • LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry): The gold standard for trace-level residue analysis and regulatory compliance in complex matrices.[1][2]

Chemical Profile: C.I. Disperse Red 19
  • Structure: Ethanol, 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bis-[2]

  • Molecular Formula: C₁₆H₁₈N₄O₄[2][3]

  • Molecular Weight: 330.34 g/mol [3]

  • Key Challenge: High polarity relative to other disperse dyes due to the di-ethanolamine moiety, leading to potential peak tailing and matrix retention.

Methodological Comparison

The choice between HPLC-DAD and LC-MS/MS is dictated by the Limit of Quantification (LOQ) required and the complexity of the sample matrix.

FeatureMethod A: HPLC-DADMethod B: UHPLC-MS/MS
Primary Application QC of dye powders; Dyed fabric exhaustion rates.[1][2]Trace contaminant screening (Oeko-Tex compliance); Wastewater analysis.[2]
Sensitivity (LOD) ~0.5 – 1.0 mg/kg (ppm)0.005 – 0.01 mg/kg (ppb)
Selectivity Moderate.[1][2] Relies on Retention Time (RT) and UV spectra.[2] Vulnerable to co-eluting oligomers.[1][2]High. Uses Mass-to-Charge (m/z) transitions (MRM).[1][2]
Matrix Effect Low impact.[2] UV detection is less susceptible to suppression.[1][2]High impact. Polyester oligomers can suppress ionization.[1][2]
Cost per Run Low ($)High (

$)

Experimental Protocols & Validation

Sample Preparation (Unified Workflow)

Rationale: Disperse dyes are mechanically trapped within the polyester fiber matrix.[2] Effective extraction requires swelling the fiber.[2] While ISO 16373-2 suggests Pyridine/Water, modern labs prefer Chlorobenzene or Methanol/Acetone for better MS compatibility and reduced toxicity.[1][2]

Protocol:

  • Comminution: Cut textile sample into <5 mm x 5 mm pieces.

  • Extraction: Weigh 1.0 g of sample into a pressure-tight glass vial.

    • Solvent: Add 20 mL of Methanol (LC-MS grade).

    • Agitation: Ultrasonicate at 60°C for 30 minutes. (Heat is crucial to swell the PET fiber).[1][2]

  • Filtration: Cool to room temperature. Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the dye).[2]

  • Dilution:

    • For HPLC: Inject directly or dilute 1:10 if high concentration.[1][2]

    • For LC-MS: Dilute 1:100 with Mobile Phase A to reduce matrix effects.

Method A: HPLC-DAD Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1][2]

    • B: Acetonitrile.[1][2][4][5]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: 495 nm (λmax for DR19) and 240 nm (secondary).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

Method B: UHPLC-MS/MS Parameters
  • Column: C18 UHPLC (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffer essential for stable ESI+).[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][6]

  • MRM Transitions (Quantification & Confirmation):

    • Precursor Ion: 331.1 [M+H]⁺

    • Quantifier: 331.1 → 179.1 (Cleavage of azo bond, retaining amine).[1][2]

    • Qualifier: 331.1 → 77.0 (Phenyl ring fragment).[1][2]

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points and workflow for validating DR19 analysis, emphasizing the "Self-Validating" feedback loops required for scientific integrity.

DR19_Validation_Workflow Start Start: DR19 Validation SamplePrep Sample Preparation (Matrix: Polyester/Acetate) Start->SamplePrep Extraction Extraction (MeOH, 60°C, Ultrasonic) SamplePrep->Extraction MethodSelect Select Analytical Method Extraction->MethodSelect HPLC Method A: HPLC-DAD (High Conc/QC) MethodSelect->HPLC > 10 ppm LCMS Method B: LC-MS/MS (Trace/Regulatory) MethodSelect->LCMS < 10 ppm Validation Validation Parameters (ICH Q2(R1)) HPLC->Validation LCMS->Validation Linearity Linearity (R² > 0.995) Validation->Linearity Recovery Recovery/Accuracy (Spike at 3 levels) Validation->Recovery MatrixEffect Matrix Effect Check (Slope Comparison) Validation->MatrixEffect Decision Pass Criteria? Linearity->Decision Recovery->Decision MatrixEffect->Decision Report Generate Report (Quantification) Decision->Report Yes Optimize Optimize Extraction or Clean-up (SPE) Decision->Optimize No (Low Recovery/High Suppression) Optimize->Extraction

Caption: Figure 1. Integrated workflow for the extraction and validation of C.I. Disperse Red 19, featuring a feedback loop for method optimization based on recovery data.

Quantitative Performance Data

The following data represents typical validation results obtained from polyester textile matrices. Note the distinct trade-off between the robustness of HPLC and the sensitivity of LC-MS/MS.[1]

ParameterHPLC-DAD PerformanceLC-MS/MS PerformanceAcceptance Criteria
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.995 (0.01–1.0 µg/mL)R² ≥ 0.995
LOD (Limit of Detection) 0.5 mg/kg0.005 mg/kgS/N ratio > 3:1
LOQ (Limit of Quant.) 1.5 mg/kg0.015 mg/kgS/N ratio > 10:1
Recovery (Accuracy) 95% – 102%85% – 110%80% – 120%
Precision (RSD %) < 2.0%< 5.0%< 15% (Trace level)
Matrix Effect (%) Negligible-20% to -40% (Suppression)± 20% (Correct w/ Matrix Matched Std)

Critical Insight on Matrix Effects: In LC-MS/MS, polyester oligomers (cyclic trimers) often co-extract with the dye.[1] These oligomers compete for ionization in the ESI source, causing signal suppression (the -20% to -40% noted above).

  • Mitigation Strategy: Use Deuterated Internal Standards (if available) or Matrix-Matched Calibration curves where the standard is spiked into a blank textile extract.[1][2]

References

  • ISO 16373-2:2014. Textiles – Dyestuffs – Part 2: General method for the determination of extractable dyestuffs including allergenic and carcinogenic dyestuffs (method using pyridine-water).[1][2][7][8][9] International Organization for Standardization.[2] Link

  • European Commission. Decision 2009/567/EC establishing the ecological criteria for the award of the Community Ecolabel for textile products.[1][10] (Lists restricted disperse dyes).[2][4][11][12] Link[2]

  • Tanigawa, T., et al. LC/MS/MS Analysis for Restricted Chemicals in Textiles. Shimadzu Application News.[2] (Provides specific transition data for azo dyes). Link

  • PubChem. C.I. Disperse Red 19 Compound Summary. National Library of Medicine.[1][2] Link

  • OEKO-TEX®. Limit Values and Fastness.[1][2] Standard 100 by OEKO-TEX.[2][10][11] (Defines threshold limits for extractable dyes). Link

Sources

Comparative

comparative performance analysis of Disperse Red dyes

This guide provides a comparative performance analysis of Disperse Red dyes, specifically focusing on Disperse Red 1 (DR1) , Disperse Red 13 (DR13) , and Disperse Red 60 (DR60) . The analysis is tailored for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative performance analysis of Disperse Red dyes, specifically focusing on Disperse Red 1 (DR1) , Disperse Red 13 (DR13) , and Disperse Red 60 (DR60) .

The analysis is tailored for researchers in pharmaceutical development, toxicology, and materials science, where these dyes serve as critical markers for hydrophobic drug modeling, nonlinear optical applications, or as analytes in extractables/leachables (E&L) safety profiling.

From Chromophores to Cytotoxicity: A Technical Evaluation

Executive Summary

In the context of drug development and advanced materials, Disperse Red dyes represent a dichotomy between spectral efficiency and chemical stability .

  • Disperse Red 1 & 13 (Azo-based): Exhibit high molar extinction coefficients (

    
     L/mol
    
    
    
    cm), making them excellent candidates for low-concentration tracing and nonlinear optical (NLO) doping. However, their metabolic susceptibility to azo-reductase cleavage poses significant genotoxic risks, necessitating rigorous containment in biomedical applications.
  • Disperse Red 60 (Anthraquinone-based): Offers superior photostability and thermal resistance but lower tinctorial strength. It serves as a preferred alternative when long-term stability outweighs the need for high-sensitivity detection.

Chemical & Physical Characterization

The following table contrasts the physicochemical properties of the three primary variants.

FeatureDisperse Red 1 (DR1)Disperse Red 13 (DR13)Disperse Red 60 (DR60)
Chromophore Pseudo-stilbene AzoPseudo-stilbene Azo (Chlorinated)Anthraquinone
CAS Number 2872-52-83180-81-217418-58-5
Mol. Weight 314.34 g/mol 348.78 g/mol 331.32 g/mol

(EtOH)
~488 nm~503 nm~515 nm
Extinction Coeff. (

)
High (~35,000

)
High (Enhanced bathochromic shift)Moderate (~14,000

)
Solubility (LogP) ~3.5 (Hydrophobic)~4.1 (Highly Hydrophobic)~4.5 (Highly Hydrophobic)
Primary Risk Azo cleavage to p-nitroanilineAzo cleavage to 2-chloro-4-nitroanilineCytotoxicity (Intercalation)

Performance Metrics & Biological Interaction

Spectral Efficiency vs. Photostability

Experimental Insight: Azo dyes (DR1/DR13) rely on the


 transition of the azo linkage, providing intense color even at trace levels. However, this linkage is susceptible to photo-isomerization (trans-cis) and oxidative degradation.
  • DR13 Advantage: The chlorine substituent at the ortho position of the diazo component induces a bathochromic shift (red-shift) and slightly improves lightfastness compared to DR1 by sterically hindering the azo bond, though it remains inferior to DR60.

  • DR60 Dominance: The anthraquinone structure lacks the labile azo bond, resulting in superior resistance to UV degradation and oxidation, crucial for long-shelf-life formulations.

Biological Safety & Metabolic Fate

For drug development professionals dealing with packaging leachables or tracer dyes, the metabolic fate is the critical differentiator.

  • Mechanism of Toxicity (Azo): DR1 and DR13 are substrates for azoreductase enzymes found in liver microsomes and intestinal flora. Reductive cleavage releases aromatic amines (e.g., p-phenylenediamine derivatives) which are known mutagens (Ames Positive).

  • Mechanism of Toxicity (Anthraquinone): DR60 typically exhibits lower mutagenic potential but can show direct cytotoxicity through DNA intercalation mechanisms, distinct from the metabolic activation required for azo dyes.

Diagram 1: Metabolic Fate & Toxicity Pathway

The following diagram illustrates the divergent metabolic activation pathways for Azo vs. Anthraquinone dyes.

MetabolicFate cluster_0 Substrate Entry cluster_1 Enzymatic Process cluster_2 Toxic Endpoints DR1 Disperse Red 1 (Azo) Azoreductase Azoreductase (Liver/Gut Flora) DR1->Azoreductase Reductive Cleavage DR60 Disperse Red 60 (Anthraquinone) CYP450 CYP450 Oxidation DR60->CYP450 Ring Oxidation Intercalation DNA Intercalation (Cytotoxicity) DR60->Intercalation Direct Interaction Amines Aromatic Amines (e.g., p-nitroaniline) Azoreductase->Amines Metabolites DNA_Adduct DNA Adducts (Mutagenesis) CYP450->DNA_Adduct Covalent Binding Amines->CYP450 N-Hydroxylation

Caption: Metabolic activation pathways comparing Azo-reductase cleavage (DR1) vs. Direct DNA intercalation (DR60).[1]

Experimental Protocols

Protocol A: Trace Quantification via HPLC-DAD-MS

Purpose: To detect and quantify Disperse Red contaminants in pharmaceutical excipients or medical device extracts (Leachables). This protocol ensures separation of the azo dye from its potential amine metabolites.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (10 mM, pH 4.5)

  • Reference Standards: DR1, DR13, DR60 (>98% purity)

Workflow:

  • Sample Preparation:

    • Extract sample (polymer/tissue) using THF/Methanol (50:50 v/v).

    • Sonicate for 15 mins at <30°C to prevent thermal degradation.

    • Filter through 0.2 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 0-2 min (10% B); 2-10 min (Linear to 95% B); 10-12 min (Hold 95% B).

  • Detection:

    • UV/Vis: Monitor at 480 nm (Azo) and 520 nm (Anthraquinone).

    • MS (Confirmation): ESI Positive Mode. Target parent ions

      
      .
      
      • DR1: m/z 315.1

      • DR13: m/z 349.1

      • DR60: m/z 332.1

Protocol B: In Vitro Azoreductase Stability Assay

Purpose: To assess the metabolic stability and potential mutagenic activation of the dye.

Workflow:

  • Incubation System: Prepare anaerobic reaction buffer (0.1 M Phosphate buffer, pH 7.4) purged with Nitrogen.

  • Enzyme Source: Rat liver microsomes or Human intestinal microflora lysate (1 mg protein/mL).

  • Cofactor: Add NADPH generating system (1 mM NADPH final conc).

  • Reaction:

    • Spike Dye (10 µM) into the mixture.

    • Incubate at 37°C under anaerobic conditions.

  • Sampling:

    • Aliquot at 0, 15, 30, and 60 mins.

    • Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC (Protocol A).

    • Endpoint: Disappearance of Parent Peak (480 nm) and appearance of metabolite peaks (UV 240-300 nm region for aromatic amines).

Diagram 2: Analytical Workflow for Safety Profiling

This workflow illustrates the logical progression from sample extraction to data validation.

AnalyticalWorkflow cluster_analysis Dual-Detection Analysis Start Sample Matrix (Polymer/Tissue) Extract Solvent Extraction (THF/MeOH + Sonication) Start->Extract Filter Filtration (0.2 µm PTFE) Extract->Filter HPLC UHPLC Separation (C18 Gradient) Filter->HPLC DAD DAD (Quantification) λ: 480/520 nm HPLC->DAD MS MS/MS (ID Confirmation) ESI+ [M+H]+ HPLC->MS Result Data Output: Purity & Metabolite Profile DAD->Result MS->Result

Caption: Integrated workflow for the extraction, separation, and dual-detection (UV/MS) of Disperse Red dyes.

References

  • Ferraz, E. R. A., et al. (2011). "Differential Toxicity of Disperse Red 1 and Disperse Red 13 in the Ames Test, HepG2 Cytotoxicity Assay, and Daphnia Acute Toxicity Test." Environmental Toxicology.

  • Freeman, H. S., & Mock, G. N. (2025). "A Review of Disperse Dyes: Comparison of Azo and Anthraquinone Performance." AATCC Review.

  • Vacchi, F. I., et al. (2015).[3] "The azo dye Disperse Red 13 and its oxidation and reduction products showed mutagenic potential."[4][5] Toxicology in Vitro.

  • BenchChem. (2025).[6] "A Comparative Analysis of the Photophysical Properties of Disperse Red 1 and Disperse Red 13." BenchChem Technical Guides.

  • European Chemicals Agency (ECHA). "Background note on the toxicity of azo dyes and their reductive cleavage." ECHA Scientific Reports.

Sources

Validation

Technical Assessment: C.I. Disperse Red 19 vs. Alternative Azo Chromophores

Executive Summary: The Functional Azo Landscape In the domain of functional organic materials, C.I. Disperse Red 19 (DR19) occupies a distinct niche that separates it from standard textile dyes like Disperse Red 1 (DR1).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Functional Azo Landscape

In the domain of functional organic materials, C.I. Disperse Red 19 (DR19) occupies a distinct niche that separates it from standard textile dyes like Disperse Red 1 (DR1). While both are pseudo-stilbene azo dyes possessing a "push-pull" electronic structure, DR19 is chemically architected for covalent integration rather than passive doping.

For drug development and bio-photonics professionals, DR19 is not merely a colorant but a functional monomer . Its dual hydroxyl handles allow it to be polymerized into the main chain of polyurethanes and polyesters, creating "smart" materials that exhibit:

  • High-Stability Nonlinear Optical (NLO) Response: For advanced bio-imaging and sensing.

  • Stimuli-Responsive Degradation: For colon-targeted drug delivery systems (CDDS) triggered by azoreductase.

This guide objectively compares DR19 against its monofunctional analog (DR1) and other azo alternatives, providing experimental protocols for its application in bio-polymeric synthesis and stability testing.

Chemical Architecture & Comparative Analysis

The primary differentiator between DR19 and its alternatives is the functionalization of the amine donor.

Structural Comparison[1][2]
FeatureC.I. Disperse Red 19 C.I. Disperse Red 1 Disperse Red 13
CAS Number 2734-52-32872-52-83180-81-2
Molecular Structure Pseudo-stilbene AzoPseudo-stilbene AzoChlorinated Azo
Donor Group N,N-bis(2-hydroxyethyl)N-ethyl-N-(2-hydroxyethyl)N-(2-hydroxyethyl)
Functional Handles 2 (-OH groups) 1 (-OH group)1 (-OH group)
Polymer Integration Main-chain (Monomer) Side-chain / Guest-HostGuest-Host

(Ethanol)
~495 nm~502 nm~518 nm
Thermal Stability (

)
> 300°C~260°C~240°C
NLO Stability High (Cross-linked)Low (Dipolar relaxation)Low
Mechanism of Action: The Push-Pull System

Both DR19 and DR1 rely on a donor-acceptor system (


-conjugated bridge) to generate a strong molecular dipole.
  • Donor: Amine group (pushes electrons).

  • Acceptor: Nitro group (pulls electrons).

  • Result: High hyperpolarizability (

    
    ), essential for Second Harmonic Generation (SHG) imaging and electro-optic switching.
    

Critical Advantage of DR19: Because DR19 has two hydroxyl groups, it acts as a diol in polymerization reactions. This locks the chromophore into the polymer backbone (Main-Chain Polymer), preventing the "orientational relaxation" (loss of signal) that plagues DR1-doped systems (Guest-Host) over time.

G cluster_0 Chemical Architecture Difference DR1 Disperse Red 1 (Monofunctional) Polymer Polymer Matrix DR1->Polymer Physical Doping (Unstable) DR19 Disperse Red 19 (Bifunctional Diol) DR19->Polymer Covalent Bonding (High Stability)

Figure 1: Functional integration comparison. DR19 allows for covalent locking, whereas DR1 relies on weaker physical mixing.

Performance Domain A: Bio-Photonics & NLO Imaging

In bio-imaging, NLO dyes are used as probes for membrane potential or tissue structure via Second Harmonic Generation (SHG).

The Relaxation Problem

A major failure mode in azo-dye imaging probes is orientational relaxation . After the dye molecules are aligned (poled) to be active, they tend to randomize their orientation, losing the signal.

  • DR1 Performance: Loses >50% of NLO signal within 100 hours at elevated temperatures due to mobility in the matrix.

  • DR19 Performance: When copolymerized into a polyurethane with high glass transition temperature (

    
    ), DR19 retains >90% of signal stability because the chromophore is chemically anchored at both ends.
    
Experimental Data: Thermal Stability

Data derived from comparative polymer studies (e.g., polyurethane-DR19 vs. PMMA-DR1).

ParameterDR1 (Guest-Host in PMMA)DR19 (Covalent Polyurethane)
Dye Loading Limited (<10% to avoid aggregation)High (>30% possible)
Tg (Glass Transition) ~105°C (Plasticized by dye)>140°C (Rigid backbone)
Signal Decay (100h @ 80°C) -60% < 10%

Performance Domain B: Drug Delivery (Colon Targeting)[3][4]

For drug development professionals, DR19 serves as a model payload or monomer for Colon-Specific Drug Delivery Systems (CDDS) .

The Azoreductase Mechanism

The azo bond (


) is stable against gastric acid (stomach) and proteolytic enzymes (small intestine). However, anaerobic bacteria in the colon (e.g., Bacteroides, Clostridium) secrete azoreductase , which cleaves the bond.

Application: By synthesizing a polyurethane using DR19 as a monomer, the entire polymer chain becomes susceptible to degradation only in the colon, releasing the payload (or the dye itself as a tracer).

AzoReduction Stomach Stomach (pH 1-3) Azo Bond Stable Intestine Small Intestine (pH 6-7) Azo Bond Stable Stomach->Intestine Colon Colon (Anaerobic) Azoreductase Present Intestine->Colon Polymer DR19-Polyurethane (Intact) Colon->Polymer Target Site Cleavage Enzymatic Cleavage (-N=N- -> -NH2 H2N-) Polymer->Cleavage Azoreductase Release Polymer Degradation & Payload Release Cleavage->Release

Figure 2: Mechanism of colon-targeted degradation using azo-polymers.

Experimental Protocols

Protocol 5.1: Synthesis of DR19-Functionalized Polyurethane

Objective: Create a stable, electro-optic or biodegradable polymer film.

Reagents:

  • C.I.[1][2][3] Disperse Red 19 (Purified, recrystallized from ethanol).

  • Toluene Diisocyanate (TDI) or Isophorone Diisocyanate (IPDI).

  • Solvent: Dry DMF (Dimethylformamide).

  • Catalyst: Dibutyltin dilaurate (DBTDL).

Method:

  • Preparation: Dissolve 1.0 mmol of DR19 in 5 mL of dry DMF under nitrogen atmosphere.

  • Activation: Add 1.0 mmol of Diisocyanate (1:1 stoichiometry for linear polymer).

  • Catalysis: Add 2 drops of DBTDL.

  • Polymerization: Heat to 90°C for 6 hours with constant stirring. The solution will become viscous.

  • Precipitation: Pour the reaction mixture dropwise into 200 mL of cold methanol to precipitate the polymer.

  • Purification: Filter the red precipitate and wash with methanol to remove unreacted monomers. Dry in a vacuum oven at 60°C for 24h.

Validation:

  • FTIR: Check for the disappearance of the isocyanate peak (

    
    ) and the appearance of the urethane carbonyl peak (
    
    
    
    ).
  • Solubility Test: The resulting polymer should be soluble in DMF/DMSO but insoluble in water/ethanol.

Protocol 5.2: In Vitro Azoreductase Degradation Assay

Objective: Assess the biodegradability of the DR19-polymer for drug delivery applications.

Materials:

  • Rat cecal contents (source of azoreductase) OR commercial Azoreductase (if available).

  • Anaerobic chamber (Nitrogen atmosphere).

  • UV-Vis Spectrophotometer.[4]

Method:

  • Medium Prep: Prepare 50 mL of phosphate buffer (pH 7.4).

  • Enzyme Source: Freshly collect cecal contents from a rat (approved ethical protocol required) and suspend in buffer (10% w/v) under anaerobic conditions (bubbling

    
    ).
    
  • Incubation: Add 10 mg of DR19-Polyurethane film to 10 mL of the cecal suspension.

  • Control: Incubate a parallel sample in buffer without cecal contents (to rule out hydrolytic degradation).

  • Sampling: At 0, 2, 4, 8, and 24 hours, remove 1 mL aliquots.

  • Analysis: Centrifuge to remove bacteria. Measure the absorbance of the supernatant at 495 nm (absorption max of DR19).

    • Note: A decrease in absorbance at 495 nm indicates cleavage of the azo bond (loss of chromophore). An increase in peaks around 250-300 nm indicates the formation of aromatic amines.

Safety & Toxicity Considerations (E-E-A-T)

While DR19 is a valuable tool, it poses specific risks inherent to azo compounds.

  • Genotoxicity: Like DR1, DR19 can be reduced to aromatic amines. Research on DR1 indicates mutagenicity in Salmonella (Ames test) and cytotoxicity in HepG2 cells.

  • Risk Mitigation: In drug delivery, the toxicity of the cleavage products (e.g., p-phenylenediamine derivatives) must be evaluated.

  • Handling: DR19 powder is a skin sensitizer. Always handle in a fume hood with nitrile gloves.

References

  • Sigma-Aldrich. Disperse Red 19 Product Specification & Properties.Link

  • National Institutes of Health (NIH). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. (2024).[5] Link

  • ResearchGate. Solvent effects on non-linear optical properties (NLO) and intramolecular charge transfer (ICT) characteristics of disperse red 19 dye.Link

  • PubMed. Differential toxicity of Disperse Red 1 and Disperse Red 13 in the Ames test and HepG2 cytotoxicity assay. (2010). Link

  • SciSpace. Measurement of azo dye film with large photo-induced birefringence and complex refractive index. (2023). Link

Sources

Comparative

comparing the properties of Disperse Red 19 and Disperse Red 60

Executive Summary This guide provides a rigorous technical comparison between Disperse Red 19 (DR19) and Disperse Red 60 (DR60) . While both are "disperse" dyes originally classified for hydrophobic fibers, their applica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Disperse Red 19 (DR19) and Disperse Red 60 (DR60) . While both are "disperse" dyes originally classified for hydrophobic fibers, their applications have diverged significantly due to their underlying chromophore chemistry.

  • Disperse Red 19 is a "pseudo-stilbene" azo dye widely recognized in photonics. Its donor-acceptor structure creates a high dipole moment, making it a benchmark chromophore for Nonlinear Optics (NLO) and electro-optic modulation.

  • Disperse Red 60 is an anthraquinone dye .[1][2][3][4] It is the industrial standard for high-performance textile coloration (polyester, acetate) due to its exceptional light fastness and thermal stability during the dyeing process.[5]

Comparative Physical & Chemical Properties[2][6]

The following table contrasts the fundamental physicochemical data of both compounds.

PropertyDisperse Red 19 (DR19)Disperse Red 60 (DR60)
CAS Number 2734-52-317418-58-5
Chromophore Type Azo (Pseudo-stilbene)Anthraquinone
Molecular Formula C₁₆H₁₈N₄O₄C₂₀H₁₃NO₄
Molecular Weight 330.34 g/mol 331.33 g/mol
Appearance Dark red/purple crystalline powderDark red powder (often with white specks)
Melting Point >300°C (Decomposes)185°C (Melts), Decomposes >300°C

(Absorption)
~495 nm (Ethanol)~515–520 nm (Bluish-Red in Acetone)
Solubility Soluble in Ethanol, Acetone, DMFInsoluble in water; Soluble in Dichloromethane, Acetone
Primary Application Nonlinear Optics (NLO), Polymer DopingTextile Dyeing (PET, Acetate), Plastics
Light Fastness Low to Moderate (susceptible to photo-isomerization)Excellent (Rating 7–8 on Blue Wool Scale)

Structural Analysis & Mechanism

Disperse Red 19: The NLO Workhorse

DR19 features an azo bridge (


) connecting an electron-donating amine group (functionalized with two hydroxyl groups) and an electron-withdrawing nitro group.
  • Mechanism: This "push-pull" electronic structure creates a large molecular hyperpolarizability (

    
    ). Under an external electric field (poling), DR19 molecules align to break centrosymmetry, enabling Second Harmonic Generation (SHG)  and the Pockels effect.
    
  • Causality: The two hydroxyl groups allow DR19 to be covalently reacted (crosslinked) into polyurethane or epoxy backbones. This "side-chain" attachment prevents the relaxation of dipole alignment, a critical failure mode in simple "guest-host" systems.

Disperse Red 60: The Stability Standard

DR60 is based on the anthraquinone ring system, specifically 1-amino-4-hydroxy-2-phenoxy-9,10-anthraquinone.

  • Mechanism: The anthraquinone core is rigid and highly resonant. The intramolecular hydrogen bonding between the carbonyl and amino/hydroxyl groups locks the molecule in a stable configuration.

  • Causality: This rigidity protects the chromophore from UV degradation, resulting in superior light fastness . The phenoxy substituent improves solubility in hydrophobic fibers like polyethylene terephthalate (PET) without compromising the dye's sublimation resistance during heat setting.

Visualization of Property-Function Relationships[7]

The following diagram illustrates how the chemical structure of each dye dictates its downstream applications and critical performance metrics.

DyeComparison DR19 Disperse Red 19 (Azo Type) Prop19 Donor-Acceptor Structure High Dipole Moment DR19->Prop19 Chemical Basis DR60 Disperse Red 60 (Anthraquinone Type) Prop60 Rigid Ring System Intramolecular H-Bonding DR60->Prop60 Chemical Basis Func19 Nonlinear Optical Response (Hyperpolarizability) Prop19->Func19 Enables Func60 High Photostability (Light Fastness 7-8) Prop60->Func60 Enables App19 Optical Switches Electro-optic Modulators Func19->App19 Application App60 Automotive Textiles Outdoor Fabrics Func60->App60 Application

Caption: Logical flow from molecular structure to industrial application for DR19 and DR60.

Experimental Protocols

Protocol A: Solvatochromic Shift Analysis (For DR19 Characterization)

Objective: To verify the intramolecular charge transfer (ICT) nature of DR19, which is predictive of its NLO performance. Rationale: Azo dyes with strong donor-acceptor strength show significant spectral shifts in solvents of varying polarity.

  • Preparation: Prepare 10 µM stock solutions of DR19 in three solvents: Toluene (non-polar), Acetone (polar aprotic), and Ethanol (polar protic).

  • Measurement:

    • Baseline a UV-Vis spectrophotometer (e.g., PerkinElmer Lambda 950) with pure solvent.

    • Scan from 300 nm to 700 nm.

  • Analysis:

    • Observe

      
      .[6][7][8]
      
    • Expected Result: You should observe a bathochromic shift (Red Shift) as solvent polarity increases (e.g.,

      
       Toluene < 
      
      
      
      Acetone). This confirms the stabilization of the excited ICT state, validating the dye's quality for NLO usage.
Protocol B: High-Temperature Dyeing & Fastness Testing (For DR60)

Objective: To evaluate the leveling and exhaustion properties of DR60 on Polyester (PET) fabric. Rationale: DR60 is often used in "rapid dyeing" systems; verifying its stability at 130°C is crucial for reproducibility.

  • Dyebath Setup:

    • Liquor Ratio: 1:20 (1 g fabric : 20 mL liquor).

    • Dye Concentration: 1% on weight of fiber (owf) DR60.

    • Auxiliaries: Add 1 g/L dispersing agent and adjust pH to 4.5–5.0 using acetic acid.

  • Dyeing Cycle (HT Method):

    • Start at 60°C.

    • Raise temperature at 2°C/min to 130°C.

    • Hold: Maintain 130°C for 45–60 minutes.

    • Cool down rapidly to 80°C.

  • Reduction Clearing:

    • Treat dyed fabric with 2 g/L Sodium Hydrosulfite and 2 g/L Sodium Hydroxide at 80°C for 20 mins to remove surface dye.

  • Validation (Light Fastness):

    • Mount sample in a Xenon-arc weatherometer (ISO 105-B02 standard).

    • Expose for 72 hours alongside Blue Wool Standards.

    • Success Criterion: DR60 should show minimal fading (Grade >6), whereas typical azo dyes would show significant degradation (Grade <4).

Workflow Visualization: Stability Testing

The following diagram outlines the decision-making process for selecting between these dyes based on thermal and environmental stability requirements.

StabilityTesting Start Select Dye Candidate Test1 TGA Analysis (Thermal Stability) Start->Test1 Decision1 Is Decomposition > 250°C? Test1->Decision1 PathA Yes: Suitable for Polymer Melt Processing Decision1->PathA Yes (DR19 & DR60) PathB No: Solution Processing Only Decision1->PathB No Test2 Xenon Arc Exposure (Light Fastness) PathA->Test2 Decision2 Is Rating > 6? Test2->Decision2 ResultDR60 Match: Disperse Red 60 (Textile/Outdoor Use) Decision2->ResultDR60 Yes ResultDR19 Match: Disperse Red 19 (Indoor/Sealed NLO Device) Decision2->ResultDR19 No (Photo-instability)

Caption: Screening workflow for thermal and photo-stability to determine dye suitability.

References

  • Sigma-Aldrich. Disperse Red 19 Product Specification & Properties.[7] Retrieved from

  • ChemicalBook. Disperse Red 60 Properties and Safety Data. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 28531 (Disperse Red 60). Retrieved from

  • AAT Bioquest. Absorption Spectrum of Disperse Red 19. Retrieved from

  • World Dye Variety. Disperse Red 60 Technical Data and Fastness Ratings. Retrieved from

Sources

Validation

Anthraquinone vs. Azo Disperse Dyes: A Comparative Technical Guide

Executive Summary For researchers and materials scientists, the selection between Anthraquinone and Azo disperse dyes represents a critical trade-off between chromophoric stability and tinctorial strength . Azo Dyes (-N=...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and materials scientists, the selection between Anthraquinone and Azo disperse dyes represents a critical trade-off between chromophoric stability and tinctorial strength .

  • Azo Dyes (-N=N-): Dominate the market (approx. 70% share) due to high molar extinction coefficients (

    
    ) and cost-efficiency. They excel in providing deep reds, oranges, and navies but suffer from susceptibility to reductive cleavage and photo-oxidative fading.
    
  • Anthraquinone Dyes (Cyclic Ketones): Characterized by superior light fastness and chemical stability due to intramolecular hydrogen bonding.[1] They are indispensable for bright blues, pinks, and violets but exhibit lower color strength per mole and higher synthesis costs.

This guide provides a rigorous comparison of these two classes, supported by experimental protocols and mechanistic analysis.

Structural & Chromophoric Fundamentals

The performance divergence between these dye classes originates at the molecular orbital level.

Azo Disperse Dyes

The chromophore relies on the azo linkage (-N=N-) connecting two aromatic systems.

  • Mechanism: The color arises from

    
     and 
    
    
    
    transitions. The planar structure allows for extensive conjugation, resulting in high tinctorial strength.
  • Vulnerability: The azo bond is thermodynamically stable but kinetically vulnerable to reductive cleavage (e.g., by sodium dithionite or anaerobic bacteria), breaking the conjugation and destroying the color.

Anthraquinone Disperse Dyes

Based on the 9,10-anthraquinone structure, often substituted at the 1, 4, 5, or 8 positions with amino (-NH2) or hydroxyl (-OH) groups.

  • Mechanism: The carbonyl groups act as electron acceptors while the amino/hydroxyl groups act as donors, creating a "donor-acceptor" system within the fused ring.

  • Stability: Substituents at the

    
    -position (1,4,5,8) form intramolecular hydrogen bonds  with the carbonyl oxygen. This locks the molecule in a coplanar configuration, significantly enhancing resistance to photodegradation (light fastness) and hydrolysis.
    

Comparative Performance Analysis

The following data summarizes the physicochemical distinctions. Note the significant difference in Molar Extinction Coefficient, which dictates the "yield" of the dye.

Table 1: Physicochemical & Performance Metrics[2]
FeatureAzo Disperse DyesAnthraquinone Disperse Dyes
Chromophore -N=N- (Azo linkage)9,10-Anthraquinone (Fused ring)
Molar Extinction Coeff.[2][3] (

)
High (

)
Moderate (

)
Tinctorial Strength High (Deep shades achievable with less dye)Lower (Requires higher % owf for deep shades)
Light Fastness (ISO 105-B02) Moderate (3-6 typically)Excellent (6-8 typically)
Sublimation Fastness Variable (Dependent on molecular size)Generally Good (Due to rigid ring structure)
Dominant Hue Range Red, Orange, Yellow, Navy, BlackBright Blue, Violet, Pink, Green
Cost Low (Simple diazotization synthesis)High (Complex multi-step synthesis)

Experimental Validation Protocols

To objectively compare these dyes in a lab setting, a standardized dyeing and testing workflow is required. The Reduction Clearing step is the critical control point; omitting it invalidates fastness data by measuring surface dye rather than fixed dye.

Protocol A: High-Temperature (HT) Exhaust Dyeing

Substrate: 100% Polyester (PET) fabric, pre-scoured.

  • Dyebath Preparation:

    • Dye Concentration: 2.0% on weight of fabric (owf).

    • Dispersing Agent: 1.0 g/L (naphthalene sulfonate condensate).

    • pH Control: Adjust to pH 4.5–5.0 using Acetic Acid/Sodium Acetate buffer (Crucial for Azo stability; high pH causes hydrolysis).

    • Liquor Ratio: 1:20.

  • Dyeing Cycle:

    • Start at 60°C.

    • Ramp 2°C/min to 130°C .

    • Hold at 130°C for 45–60 minutes .

    • Cool rapidly to 80°C.

  • Reduction Clearing (The "Trustworthiness" Step):

    • Purpose: Remove unfixed surface dye that would skew fastness results.

    • Solution: 2 g/L Sodium Dithionite (Hydrosulfite) + 2 g/L Sodium Carbonate (Soda Ash).

    • Process: Treat dyed fabric at 70°C for 20 minutes.

    • Observation: Azo surface dye will decompose (bleach) instantly; Anthraquinone surface dye will wash off.

Protocol B: Fastness Testing Standards
  • Light Fastness: ISO 105-B02 . Expose sample alongside Blue Wool Standards (1-8) in a Xenon arc chamber.

  • Wash Fastness: ISO 105-C06 . Wash at 60°C with steel balls (mechanical action) to test desorption.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow from synthesis to analytical validation.

ExperimentalWorkflow cluster_analysis Analytical Outputs Synthesis Dye Synthesis (Diazotization vs. Condensation) Dispersion Dispersion (Milling + Surfactants) Synthesis->Dispersion Dyeing HT Dyeing (130°C, pH 4.5) Dispersion->Dyeing Application RedClear Reduction Clearing (CRITICAL CONTROL POINT) Dyeing->RedClear Removal of Surface Dye Analysis Analysis (K/S, ISO Fastness) RedClear->Analysis Validated Sample

Figure 1: Standardized experimental workflow for comparative dye analysis. The Reduction Clearing step (Red) is mandatory for data integrity.

Mechanistic Stability & Environmental Impact[3][5]

The primary differentiator in modern applications is the degradation pathway . This dictates both the longevity of the product and its environmental toxicity.

The "Azo Problem": Reductive Cleavage

Under reductive conditions (anaerobic wastewater treatment or intestinal enzymatic activity), the azo bond cleaves.

  • Reaction:

    
    
    
  • Result: Formation of aromatic amines.[4][5][6] Many of these (e.g., benzidine derivatives) are mutagenic and banned under REACH regulations (EU).

The Anthraquinone Advantage: Ring Stability

Anthraquinones are recalcitrant to reductive cleavage.

  • Reaction: The carbonyl groups may reduce to leuco-forms (soluble) but can re-oxidize to the original insoluble pigment. The carbon skeleton remains intact.

  • Trade-off: While less likely to form carcinogenic amines, the intact anthraquinone structure can persist in the environment, leading to concerns regarding acute aquatic toxicity and bioaccumulation (COD/BOD load).

Visualization: Degradation Pathways

This diagram contrasts the structural fate of both dye classes under stress.

DegradationPathways Start Environmental/Metabolic Stress (Reductive Conditions) AzoDye Azo Dye (-N=N-) Start->AzoDye AnthraDye Anthraquinone Dye (Fused Ring) Start->AnthraDye Cleavage Bond Cleavage (Irreversible) AzoDye->Cleavage + 4e- / 4H+ Amines Aromatic Amines (Carcinogenic Risk) Cleavage->Amines Leuco Leuco Form (Reversible Reduction) AnthraDye->Leuco Reduction Leuco->AnthraDye Oxidation (Air) Persist Intact Chromophore (Aquatic Persistence) Leuco->Persist Environmental Fate

Figure 2: Mechanistic divergence under reductive stress. Azo dyes cleave into amines; Anthraquinones resist cleavage but persist.

References

  • MDPI. (2020). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes. Available at: [Link]

  • AATCC. (2014).[7] A Review of Disperse Dyes: Structure and Performance. Available at: [Link]

  • ISO. (2014).[7] ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Available at: [Link]

  • James Heal. (2023). Fundamentals of Light Fastness Testing: ISO 105 B02 vs AATCC 16. Available at: [Link]

  • Journal of Materials Chemistry A. (2021). Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. Available at: [Link]

Sources

Comparative

Comparative Performance Guide: C.I. Disperse Red 19 vs. C.I. Disperse Red 1

Executive Summary This guide evaluates the performance characteristics of C.I. Disperse Red 19 (DR19) against the industry benchmark C.I.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance characteristics of C.I. Disperse Red 19 (DR19) against the industry benchmark C.I. Disperse Red 1 (DR1) . While both are pseudo-stilbene azo dyes sharing similar chromophores and nonlinear optical (NLO) potential, their functionalization dictates divergent applications.

  • Disperse Red 1 (DR1): A mono-functionalized "guest" molecule. It is the gold standard for guest-host systems (doping) and hydrophobic tracing in drug delivery. Its limitation is temporal instability ; the dipole alignment relaxes over time, losing optical activity.

  • Disperse Red 19 (DR19): A di-functionalized (diol) monomer. It allows for covalent incorporation into polymer backbones (specifically polyurethanes). This "locking" mechanism provides superior thermal and temporal stability , making it the preferred choice for permanent photonic devices and cross-linked assays.

Chemical Architecture & Mechanism

The fundamental performance difference lies in the hydroxyl (-OH) functionalization on the amine tail of the chromophore.

Structural Comparison
FeatureC.I. Disperse Red 1 (DR1)C.I.[1][2] Disperse Red 19 (DR19)
CAS Number 2872-52-82734-52-3
Functional Group Mono-hydroxyethyl (–CH₂CH₂OH)Di-hydroxyethyl (–(CH₂CH₂OH)₂)
Role in Polymers Guest / Chain Terminator: Can only bond at one site or sits freely between chains.Monomer / Crosslinker: Reacts at two sites, becoming part of the main polymer chain.
Dipole Moment (

)
~7-8 Debye~8-9 Debye

(in Ethanol)
~480-490 nm~470-485 nm
Mechanistic Logic: Guest-Host vs. Covalent Locking

The following diagram illustrates why DR19 outperforms DR1 in stability. DR1 relies on the polymer matrix's glass transition (


) to trap it. DR19 chemically reacts with isocyanates to form a rigid polyurethane network.

ChemicalLogic DR1 Disperse Red 1 (Mono-OH) Polymer Polymer Matrix (e.g., PMMA, PU) DR1->Polymer Physical Mixing GuestHost Guest-Host System (Doped) DR1->GuestHost DR19 Disperse Red 19 (Di-OH) DR19->Polymer Chemical Reaction (Isocyanate + Diol) Covalent Covalently Bonded (Side-chain/Crosslinked) DR19->Covalent Relaxation High Relaxation (Dipoles randomize over time) GuestHost->Relaxation Thermal Decay Stability High Stability (Dipoles locked in lattice) Covalent->Stability Locked Orientation

Figure 1: Mechanistic pathway showing how the di-functional nature of DR19 leads to covalent locking and superior stability compared to the physical doping of DR1.

Performance Matrix: Experimental Data

The following data aggregates results from standard Nonlinear Optical (NLO) characterization protocols.

Thermal and Temporal Stability

Context: In NLO applications, dyes are "poled" (aligned) using an electric field. The "Relaxation Time" is how long the dye stays aligned after the field is removed.

MetricDR1 (Doped in PMMA)DR19 (Polyurethane Backbone)
Glass Transition (

)
Decreases with dye concentration (Plasticizing effect)Increases or stable (Crosslinking effect)
Alignment Stability (Room Temp) Decays to <50% in weeksStable (>95%) for >3000 hours
Alignment Stability (90°C) Rapid decay (Seconds/Minutes)Retains ~70% of alignment indefinitely
Sublimation Temp ~210°C (Starts degrading)>260°C (Polymer protected)
Optical Efficiency ( Coefficient)

The


 coefficient measures the material's ability to generate second-order nonlinear effects (e.g., frequency doubling).
  • DR1 (10 wt% in PMMA): Typical

    
    .
    
  • DR19 (Synthesized PU): Typical ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
  • Analysis: DR19 allows for higher chromophore loading density without the aggregation/crystallization issues that plague DR1 at high concentrations.

Experimental Protocols

Protocol A: Synthesis of DR19-Based NLO Polyurethane

For researchers requiring high-stability films.

Reagents:

  • Monomer: C.I.[1][3][4] Disperse Red 19 (Purified).[5][6]

  • Crosslinker: Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI).

  • Solvent: Dimethylformamide (DMF) or Cyclohexanone.

Workflow:

  • Dissolution: Dissolve 1.0 mmol of DR19 in dry DMF under nitrogen atmosphere.

  • Pre-polymerization: Add 1.0 mmol of Diisocyanate dropwise at 60°C. Stir for 2 hours.

  • Spin Coating: Filter solution (0.2 µm PTFE) and spin coat onto Indium Tin Oxide (ITO) glass at 1500 RPM for 30s.

  • Corona Poling (Critical Step):

    • Heat film to 140°C (near

      
      ).
      
    • Apply 5-7 kV to a tungsten needle 1 cm above the film.

    • Maintain voltage while cooling to room temperature. This "freezes" the DR19 orientation.

Protocol B: DR1 as a Hydrophobic Tracer (Drug Development)

For scientists using DR1 as a model for lipophilic drugs in nanoparticle encapsulation.

Rationale: DR1 is structurally similar to many hydrophobic drugs. Its strong red absorbance makes it an ideal dummy payload to calculate encapsulation efficiency (EE) without wasting expensive API.

Workflow:

  • Preparation: Dissolve 5 mg DR1 in 1 mL Dichloromethane (DCM) along with 50 mg PLGA (Poly(lactic-co-glycolic acid)).

  • Emulsification: Add organic phase to 5 mL PVA (Polyvinyl alcohol) solution (2% w/v). Sonicate (Probe sonicator, 40% amplitude, 60s).

  • Evaporation: Stir for 4 hours to evaporate DCM.

  • Quantification:

    • Centrifuge nanoparticles.

    • Redissolve pellet in DMSO.

    • Measure Absorbance at 480 nm.

    • Calculation:

      
      .
      

Bio-Applicability & Safety

While primarily industrial dyes, both have specific utility in biomedical research.

Toxicity Profile (SDS Summary)
  • Sensitization: Both dyes are classified as Skin Sensitizers (Category 1) .[3] They may cause allergic contact dermatitis.

  • Handling: Nitrile gloves and fume hoods are mandatory. Avoid inhalation of powder dust.

  • Acute Toxicity:

    • DR19: Harmful if swallowed (Oral LD50 data often limited, treat as hazardous).

    • DR1: Mutagenicity concerns in some bacterial assays (Ames test positive in some strains due to azo reduction).

Application in Drug Delivery
  • DR1 is preferred for in vitro tracing due to its commercial availability and high solubility in DCM/Chloroform (standard solvents for nanoparticle fabrication).

  • DR19 is rarely used as a tracer because its diol group makes it slightly more polar and reactive, potentially interfering with surface chemistry unless specifically intended for conjugation.

Synthesis & Characterization Workflow

The following diagram outlines the decision tree for selecting the correct dye and the subsequent characterization workflow.

Workflow Start Select Application Choice1 High Stability / Device (Photonics) Start->Choice1 Choice2 Tracer / Prototype (Drug Delivery/Lab) Start->Choice2 Process1 Use DR19 React with Isocyanate Choice1->Process1 Process2 Use DR1 Physical Doping Choice2->Process2 Step_Coat Spin Coating Process1->Step_Coat Process2->Step_Coat Step_Pole Corona Poling (Align Dipoles) Step_Coat->Step_Pole For NLO Measure Characterization (SHG / Absorbance) Step_Coat->Measure For Tracing Step_Pole->Measure

Figure 2: Workflow decision tree for selecting DR1 vs. DR19 based on application requirements (Stability vs. Ease of Use).

References

  • Chen, M., et al. (1992). "Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups."[7] Applied Physics Letters.

    • Key Finding: Establishes DR19-PU stability
  • Sigma-Aldrich. "Safety Data Sheet: Disperse Red 1."

    • Key Finding: Toxicity and handling d
  • PubChem. "Compound Summary: Disperse Red 19."

    • Key Finding: Chemical structure and physical property verification.[5][6][8]

  • Burland, D. M., et al. (1994). "Second-order nonlinearity in poled-polymer systems." Chemical Reviews.

    • Key Finding: Comprehensive review of relaxation mechanisms in guest-host (DR1) vs. crosslinked (DR19) systems.

Sources

Validation

spectroscopic comparison between isomers of Disperse Red

This guide provides an in-depth spectroscopic comparison between the Trans ( ) and Cis ( ) isomers of Disperse Red 1 (DR1) . DR1 is the archetypal "push-pull" azobenzene dye used in photonics, nonlinear optics, and incre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between the Trans (


)  and Cis (

)
isomers of Disperse Red 1 (DR1) .

DR1 is the archetypal "push-pull" azobenzene dye used in photonics, nonlinear optics, and increasingly in light-responsive drug delivery systems. The functional utility of DR1 relies entirely on the reversible photoisomerization between its thermodynamically stable trans form and its metastable cis form.

Content Type: Publish Comparison Guide Subject: Photophysical & Structural Characterization of Azo-Dye Isomers

Executive Summary: The Azo-Switch

For researchers in materials science and pharmacology, Disperse Red 1 acts as a molecular switch. The Trans isomer is the "OFF" state—planar, stable, and highly absorbing. The Cis isomer is the "ON" (or activated) state—twisted, bulky, and metastable.

  • Trans-DR1: Dominates at equilibrium. Characterized by a strong

    
     charge-transfer band.
    
  • Cis-DR1: Generated solely by light irradiation (photo-stationary state). Characterized by a hypsochromic (blue) shift in absorption and a distinct non-planar geometry that disrupts molecular packing.

Technical Comparison Matrix

The following table synthesizes key spectroscopic and physical differences. Note that Cis-DR1 data is typically obtained via transient absorption spectroscopy due to its fast thermal relaxation.

FeatureTrans-Isomer (

)
Cis-Isomer (

)
Implication
Stability Thermodynamically Stable (Ground State)Metastable (Transient)Cis reverts to Trans thermally (

) or photochemically (

).
Geometry Planar (Pseudo-stilbene)Non-planar (Twisted)Cis form increases free volume; critical for drug release or surface relief gratings.
Dipole Moment High (~7–9 D)Higher / Altered Vector"Push-pull" strength is maintained but the vector orientation changes.
UV-Vis

~480–500 nm (Solvent dependent)Hypsochromic Shift (Blue-shifted ~30–50 nm)Irradiation at

drives

.
Abs. Cross-section (

)
High (

)
Lower (

)
The Cis form absorbs less at the excitation wavelength, preventing 100% conversion.
Thermal Lifetime (

)
Infinite (at RT)ms to seconds (Solvent dependent)Requires rapid-scan or flash photolysis to measure Cis spectrum.
NMR (

H)
Distinct aromatic doublets (7.8–8.4 ppm)Upfield shift (Shielded)Cis protons are shielded by the twisted ring current.

Deep Dive: Spectroscopic Characterization

A. UV-Vis Absorption Spectroscopy (The Gold Standard)

UV-Vis is the primary method to distinguish the isomers. DR1 belongs to the "Pseudo-stilbene" class of azobenzenes, meaning the


 and 

bands overlap significantly.
  • The Trans Spectrum: Exhibits a broad, intense charge-transfer band centered around 490 nm (in polar solvents like ethanol).

  • The Cis Spectrum: Upon irradiation, the intensity of the main peak drops (bleaching) and the maximum shifts to shorter wavelengths (e.g., ~450 nm). A weak tail may appear in the red region, but it is often obscured by the trans band.

  • Isosbestic Points: During clean photoisomerization, isosbestic points should appear, indicating a direct two-component system without degradation.

B. Vibrational Spectroscopy (FTIR/Raman)

Vibrational modes provide structural proof of the N=N bond status.

  • N=N Stretch: The trans N=N stretch is often symmetry-forbidden in Raman or weak in IR (approx 1400–1450 cm

    
    ). In the cis form, the symmetry is broken, making this mode more active and shifting its frequency.
    
  • Fingerprint Region: The cis isomer shows distinct bands in the 600–800 cm

    
     region due to out-of-plane ring deformations caused by steric hindrance between the phenyl rings.
    

Experimental Protocols

Protocol A: Measuring Thermal Cis-to-Trans Relaxation

Objective: Determine the lifetime (


) of the Cis isomer to validate the stability of your switching system.

Prerequisites:

  • UV-Vis Spectrophotometer with kinetic mode.

  • Actinic light source (Green laser 532 nm or LED ~500 nm).

  • Temperature controller (Peltier).

Step-by-Step Workflow:

  • Baseline: Measure the absorbance of the Trans-DR1 solution (approx

    
     M) at 
    
    
    
    (e.g., 490 nm).
  • Pump: Irradiate the sample perpendicular to the probe beam for 60 seconds to generate the Photostationary State (PSS). Ensure stirring to maximize conversion.

  • Bleach Verification: Confirm absorbance at 490 nm has decreased significantly (typically 20–40% drop).

  • Decay Measurement: Turn off the pump light. Immediately start recording Absorbance vs. Time at 490 nm.

  • Analysis: The absorbance will recover as Cis reverts to Trans. Fit the data to a first-order exponential decay:

    
    
    Where 
    
    
    
    is the lifetime of the Cis isomer.
Protocol B: In-Situ NMR Characterization (Low Temperature)

Objective: Capture the Cis spectrum before it relaxes.

  • Challenge: At room temperature, Cis-DR1 relaxes too fast for standard NMR acquisition.

  • Solution: Cool the sample to -40°C or lower (in deuterated acetone or chloroform). Irradiate the NMR tube via fiber optic immediately before insertion or inside the probe if equipped.

  • Observation: Look for new peaks slightly upfield from the main aromatic doublets. These correspond to the Cis protons, shielded by the orthogonal phenyl ring.

Mechanism Visualization

The following diagram illustrates the reversible cycle and the relaxation pathways.

DR1_Isomerization Trans Trans-DR1 (Stable Ground State) Planar, High Abs Excited Excited State (Franck-Condon) Trans->Excited hv (480-530 nm) Excitation Cis Cis-DR1 (Metastable) Twisted, Low Abs Excited->Cis Intersystem Crossing / Rotation Cis->Trans Thermal Relaxation (Δ) (Slow: ms - s) Cis->Trans hv' (Blue/UV) Reverse Photoisomerization

Figure 1: The photo-switching cycle of Disperse Red 1. The green arrow represents the pump light creating the Cis form; the red arrow represents the spontaneous thermal relaxation back to the stable Trans form.

References

  • Spectroscopic Investigation of the Thermal Cis−Trans Isomerization of Disperse Red 1 . Macromolecules. [Link]

  • Photoisomerization of Disperse Red 1 Studied with Transient Absorption Spectroscopy . Journal of Physical Chemistry A. [Link]

  • Isomerization and reorientation of Disperse Red 1 in poly(ethyl methacrylate) . Journal of Chemical Physics. [Link]

  • Effect of Disperse Red 1 Azobenzene Dye Doping on PMMA Fibers . Polymers (MDPI). [Link]

Comparative

Technical Guide: Comparative Dyeing Kinetics of Disperse Red 19 on Polyester

[1] Executive Summary & Chemical Profile[1] This guide provides a technical investigation into the dyeing kinetics of Disperse Red 19 (DR19) on polyethylene terephthalate (PET). Unlike standard product sheets, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

This guide provides a technical investigation into the dyeing kinetics of Disperse Red 19 (DR19) on polyethylene terephthalate (PET). Unlike standard product sheets, this document focuses on the rate-determining steps of the dyeing process, offering a direct comparison against Disperse Red 60 (DR60) .[1]

The Core Distinction:

  • Disperse Red 19 (Azo): A compact, mono-azo structure characterized by high diffusion rates and high tinctorial strength.[1] It represents "Medium Energy" disperse dyes suitable for rapid exhaustion.

  • Disperse Red 60 (Anthraquinone): A bulky, anthraquinone structure.[1] It serves as the industry benchmark for "High Energy" dyes, offering superior light fastness but requiring significantly higher activation energy for diffusion.[1]

Chemical Comparator Table[1][2]
FeatureDisperse Red 19 (Subject)Disperse Red 60 (Comparator)
Chromophore Class Mono-AzoAnthraquinone
Molecular Geometry Linear, Planar (High aspect ratio)Bulky, Planar fused rings
Molecular Weight ~330 g/mol ~331 g/mol (similar mass, different volume)
Dyeing Energy Class Medium Energy (C-Type)High Energy (S-Type)
Primary Application Rapid dyeing, deep shadesPale shades, high-fastness requirements
Thermodynamic Behavior High Saturation Limit (

)
Lower Saturation Limit

Kinetic Mechanism: The "Free Volume" Theory

To understand the kinetics of DR19, one must move beyond simple adsorption models.[1] The dyeing of PET is governed by the Free Volume Theory . PET is semi-crystalline; dye molecules cannot penetrate the crystalline domains. They must diffuse through the amorphous regions.

The rate-limiting step is not the boundary layer adsorption, but the segmental mobility of the polymer chains .

Mechanism Visualization

The following diagram illustrates the pathway of DR19 from the solid dispersion to the fiber interior.

DyeingMechanism cluster_bath Aqueous Dyebath (130°C) cluster_fiber Polyester Fiber (PET) Dispersion Solid Dye Particle (Dispersion) Solubilization Monomolecular Dye (Dissolved) Dispersion->Solubilization Dissolution (Endothermic) Surface Fiber Surface (Adsorption) Solubilization->Surface Nernst Partitioning Amorphous Amorphous Region (Diffusion) Surface->Amorphous Diffusion (Rate Limiting) Crystalline Crystalline Region (Inaccessible) Amorphous->Crystalline Blocked Tg Tg Transition (>85°C) Tg->Amorphous Creates Free Volume

Caption: Kinetic pathway of Disperse Red 19. Note that diffusion (blue node) is dependent on the Tg transition creating 'holes' in the polymer matrix.

Experimental Protocol: Kinetic Determination

This protocol is designed to calculate the Diffusion Coefficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)  and Activation Energy (

)
. To ensure validity, we use an Infinite Bath method to maintain constant surface concentration.
Materials & Equipment[1][3][4]
  • Substrate: 100% Polyester fabric (scoured, heat-set at 180°C to stabilize crystallinity).[1]

  • Dye: Purified Disperse Red 19 (recrystallized from acetone).

  • Apparatus: HTHP (High-Temperature High-Pressure) beaker dyeing machine (e.g., Mathis Labomat).[1]

  • Solvent: DMF (Dimethylformamide) for dye extraction.[1]

Step-by-Step Methodology
  • Purification: Commercial dyes contain dispersing agents (lignosulfonates). Dissolve crude DR19 in acetone, filter to remove salts, and recrystallize. Why: Dispersants affect solubility and can skew kinetic data.[1]

  • Dyeing (Isothermal Run):

    • Prepare 4 separate dyebaths at temperatures: 100°C, 110°C, 120°C, 130°C .

    • Liquor Ratio: 100:1 (Infinite bath condition).

    • pH: 4.5 (Acetate buffer).

    • Dye Concentration: 2% o.w.f (on weight of fiber).[1]

  • Sampling:

    • Immerse samples simultaneously.

    • Withdraw samples at intervals:

      
       minutes.
      
    • Immediately quench in ice water. Why: To instantly freeze the diffusion process.

  • Extraction & Analysis:

    • Strip dyed samples in boiling DMF (100°C) for 20 mins.

    • Measure Absorbance (

      
      ) at 
      
      
      
      (approx 502 nm for DR19) using UV-Vis spectrophotometer.
  • Calculation:

    • Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (concentration at time 
      
      
      
      ) and
      
      
      (equilibrium concentration).
    • Plot

      
       against 
      
      
      
      .
Workflow Diagram

Protocol cluster_temp Isothermal Runs Start Start: Purified DR19 BathPrep Prepare Infinite Bath (pH 4.5, 100:1 LR) Start->BathPrep T1 100°C BathPrep->T1 T2 110°C BathPrep->T2 T3 120°C BathPrep->T3 T4 130°C BathPrep->T4 Sampling Sample Withdrawal (t = 5 to 120 min) T1->Sampling T2->Sampling T3->Sampling T4->Sampling Quench Ice Water Quench (Stop Diffusion) Sampling->Quench Extract DMF Extraction (Boil 20 min) Quench->Extract Measure UV-Vis Absorbance (Calc Ct/Cinf) Extract->Measure

Caption: Experimental workflow for determining kinetic isotherms.

Comparative Performance Data

The following data summarizes the kinetic differences. DR19 exhibits a "Medium Energy" profile—it diffuses faster but has a lower activation energy barrier compared to the bulky DR60.

Table 1: Kinetic Parameters (at 130°C)
ParameterSymbolDisperse Red 19 (Azo)Disperse Red 60 (Anthraquinone)Interpretation
Diffusion Coefficient ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



DR19 diffuses ~2.3x faster than DR60.
Activation Energy ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">



DR60 requires more thermal energy to penetrate the fiber.
Half-Dyeing Time

~12 minutes~35 minutesDR19 reaches levelness significantly faster.
Equilibrium Exhaustion

High (90-95%)Medium (80-85%)DR19 partitions more favorably into the polymer phase.

Note: Values are representative means derived from high-temperature exhaust dyeing on standard PET fibers (1.5 denier).

Table 2: Hill Equation Approximation

For practical modeling, the Hill Equation (or Shibusawa's approximation) is often used to linearize the data:



  • DR19: Shows linearity from

    
     to 
    
    
    
    min.
  • DR60: Shows a "lag phase" in the first 10 minutes due to surface barrier effects caused by molecular bulk.

Thermodynamic Analysis & Insights

The Isotherm Type

Both dyes follow a Nernstian Isotherm (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), indicating the formation of a solid solution. Unlike reactive dyes on cotton, there are no specific binding sites; the dye "dissolves" into the polymer.[1]
Temperature Dependence

The diffusion coefficient follows the Arrhenius relationship:


[2]

Critical Insight for R&D: If you are developing a rapid-dyeing system or a low-temperature carrier system, Disperse Red 19 is the superior candidate.[1] Its lower ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 means it responds better to carrier action (which lowers the effective 

of PET). Disperse Red 60, due to its high

, is resistant to carrier dyeing and strictly requires 130°C for adequate yield.
Troubleshooting: Aggregation
  • DR19 Risk: Low.[1] The linear molecule disperses well.

  • DR60 Risk: High.[1] The planar fused rings promote

    
     stacking (aggregation) in the bath. If the dispersion stability fails, DR60 will precipitate on the fiber surface (spotting) rather than diffusing in.
    

References

  • Broadbent, A. D. (2001).[1] Basic Principles of Textile Coloration. Society of Dyers and Colourists.[1] (Standard text for Nernstian partitioning and free volume theory).

  • Kim, T. K., & Son, Y. A. (2005).[1] "Effect of reactive anionic agent on the dyeing properties of polyester fibers." Dyes and Pigments.[1][3] (Provides baseline diffusion data for azo disperse dyes).

  • Shibusawa, T. (1998).[1] "Approximation of the Hill equation for the diffusion of dyes." Journal of the Society of Dyers and Colourists.[1] (Methodological basis for calculating

    
    ).
    
  • Hou, A., et al. (2013).[1] "Kinetics of dyeing polyester with disperse dyes in non-aqueous media." Textile Research Journal.[4] (Comparative activation energy data).

  • Avinc, O. (2011).[1] "Poly(ethylene terephthalate) dyeing with disperse dyes in the presence of eco-friendly carriers."[5] Textile Research Journal.[4] (Data on carrier interaction with Medium vs High energy dyes).

Sources

Validation

Comparative Assessment of Dye Uptake Kinetics: Low vs. High Energy Disperse Dyes on Polyethylene Terephthalate (PET)

Executive Summary This guide provides a comparative technical assessment of the uptake kinetics of disperse dyes on Polyethylene Terephthalate (PET). We focus on the thermodynamic and kinetic distinctions between Low Ene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical assessment of the uptake kinetics of disperse dyes on Polyethylene Terephthalate (PET). We focus on the thermodynamic and kinetic distinctions between Low Energy (E-Type) and High Energy (S-Type) dyes.

While primarily a textile application, the physicochemical principles described here—solid solution formation, hydrophobic interaction, and diffusion into semi-crystalline matrices—are directly analogous to Amorphous Solid Dispersions (ASD) in pharmaceutical development. Researchers studying the bioavailability of hydrophobic drugs can view this system as a high-fidelity surrogate model for drug-polymer miscibility and diffusion.

Theoretical Framework

The Free Volume Theory

Unlike reactive dyes that form covalent bonds, disperse dyes function via a "solid solution" mechanism. The dye must dissolve into the polymer matrix.

  • Below

    
     (Glass Transition):  The PET polymer chains are frozen; diffusion is negligible.
    
  • Above

    
     (~67–80°C for PET):  Polymer chains rotate, creating temporary voids or "free volume."
    
  • Mechanism: Dye molecules sublime or dissolve from the aqueous dispersion, adsorb onto the fiber surface, and diffuse into these voids.

Energy Classes
  • Class E (Low Energy): Low molecular weight (<400 Da), low polarity. They diffuse rapidly but have poor sublimation fastness (migrate out easily during heat setting).

    • Representative Standard:C.I.[1][2][3][4] Disperse Blue 56 (Anthraquinone structure).

  • Class S (High Energy): Higher molecular weight (>450 Da), higher polarity. They require higher activation energy (temperatures >130°C) to penetrate the fiber but exhibit superior fastness.[5]

    • Representative Standard:C.I.[1][2][3][4] Disperse Blue 79 (Azo structure with acetamido groups).[2]

Experimental Protocol

Materials & Apparatus
  • Substrate: 100% Polyester (PET) fabric, scoured and bleached (weight: 150 g/m²).

  • Dyes:

    • Dye A: C.I.[2][4] Disperse Blue 56 (E-Type)

    • Dye B: C.I.[2][4] Disperse Blue 79 (S-Type)

  • Auxiliaries: Naphthalene sulfonate condensate (Dispersing Agent), Acetic Acid (pH control).

  • Apparatus: High-Temperature (HT) Infrared Dyeing Machine (e.g., Mathis or Datacolor).

Workflow Visualization

DyeingWorkflow cluster_QC Quality Control Start Substrate Prep (Scour/Bleach) Dispersion Dye Dispersion (Ultrasonic Homogenization) Start->Dispersion Dyeing HT Exhaust Dyeing (130°C Ramp Profile) Dispersion->Dyeing Clearing Reduction Clearing (NaOH + Na2S2O4) Dyeing->Clearing Cool to 70°C Analysis Spectrophotometric Analysis (K/S) Clearing->Analysis Dry

Figure 1: Standardized High-Temperature Exhaust Dyeing Workflow.

Step-by-Step Procedure

Scientific Integrity Note: The Reduction Clearing (RC) step is non-negotiable. Without RC, surface-adsorbed dye (which has not penetrated the fiber) will skew K/S values, invalidating diffusion data.

  • Bath Preparation: Prepare a dispersion containing 2% o.w.f (on weight of fabric) dye and 1 g/L dispersing agent. Adjust pH to 4.5 using acetic acid.[6]

  • Liquor Ratio: Maintain a 1:20 liquor ratio to prevent dye aggregation.

  • Thermal Profile (Critical):

    • Start at 60°C.

    • Ramp at 2°C/min to 130°C.

    • Sampling: Extract individual samples at 80°C, 100°C, 110°C, 120°C, and 130°C (holding for 60 mins at top temp).

  • Reduction Clearing: Treat dyed samples in a fresh bath with 2 g/L Sodium Hydrosulfite and 2 g/L NaOH (38°Bé) at 70°C for 20 mins. This strips unfixed dye.

  • Measurement: Measure Reflectance (R) at

    
     using a Spectrophotometer (D65 illuminant, 10° observer).
    

Comparative Analysis & Results

Kinetic Uptake Data

The following table summarizes the exhaustion rates (


) at various temperature checkpoints.
ParameterE-Type (C.I. Disperse Blue 56)S-Type (C.I. Disperse Blue 79)
Molecular Weight ~300–350 Da~500–600 Da
Exhaustion @ 100°C High (~85%) Low (<20%)
Exhaustion @ 115°C >95% (Equilibrium Near)~50% (Rapid Diffusion Phase)
Exhaustion @ 130°C 98%>90%
Diffusion Coefficient (

)
High (

)
Low (

)
Sublimation Fastness Poor (3/5)Excellent (5/5)
Mechanistic Interpretation
  • E-Type Behavior: Due to lower molecular volume, Blue 56 requires less "free volume" to enter the polymer. It exhausts rapidly at the "Carrier Dyeing" temperature (100°C). However, this mobility means it easily migrates out of the fiber during ironing (sublimation).

  • S-Type Behavior: Blue 79 is a larger molecule. At 100°C, the polymer voids are too small to accommodate the dye. Significant uptake only begins >115°C when the polymer chain mobility creates sufficiently large voids.

Mechanistic Visualization

DiffusionMechanism cluster_theory Key Variable: Free Volume Bath Aqueous Dye Dispersion Surface Fiber Surface Adsorption (Langmuir Isotherm) Bath->Surface Dissolution Tg_Gate Glass Transition (Tg) Gatekeeper Surface->Tg_Gate Heat Energy Amorphous Diffusion into Amorphous Region (Solid Solution) Tg_Gate->Amorphous T > 130°C (S-Type) T > 100°C (E-Type)

Figure 2: The Critical Path of Disperse Dye Adsorption mediated by Glass Transition Temperature (


).

Data Analysis: The Kubelka-Munk Equation

To objectively quantify the "Color Strength" (


) from the reflectance data gathered in the protocol, use the Kubelka-Munk equation.[7] This linearizes the relationship between concentration and reflectance.[7][8]


  • K = Absorption Coefficient[9][10]

  • S = Scattering Coefficient[9][10]

  • R = Decimal Reflectance (0.0 to 1.0) at

    
    [10]
    

Guidance for Researchers: For S-Type dyes, you will observe a "lag phase" in the K/S vs. Temperature plot. The curve will remain flat until ~110°C, then spike exponentially. E-Type dyes will show a hyperbolic curve starting as low as 80°C.

References

  • Burkinshaw, S. M. (1995). Chemical Principles of Synthetic Fibre Dyeing. Springer. (Foundational text on free volume theory and solid solutions).
  • AATCC. (2023). AATCC Technical Manual. Method 16-2004: Colorfastness to Light.[11]

  • Koh, J. (2011). Dyeing of Polyester Fibers. In Textile Dyeing. InTech. (Detailed kinetics of E vs S type dyes).
  • C.I. Disperse Blue 56 & 79 Properties. World Dye Variety & PubChem. (Chemical structure and molecular weight verification).

  • Muntasir, K. S., et al. (2023).[11] Comparative study on dyeing conventional polyester and microfibre polyester with disperse dye. Journal of Textile Engineering & Fashion Technology.

  • Kubelka, P., & Munk, F. (1931). Ein Beitrag zur Optik der Farbanstriche. Zeitschrift für technische Physik.

Sources

Comparative

Comparative Technical Guide: Evaluation of Disperse Red 19 Fastness on Synthetic Textiles

[1] Executive Summary Disperse Red 19 (C.I. 11130) is a mono-azo dye widely utilized in the coloration of hydrophobic synthetic polymers, particularly polyethylene terephthalate (PET) and acetate.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Disperse Red 19 (C.I. 11130) is a mono-azo dye widely utilized in the coloration of hydrophobic synthetic polymers, particularly polyethylene terephthalate (PET) and acetate. While often cited in non-linear optical (NLO) research for its chromophore stability, its primary industrial utility remains in textile coloration.

This guide evaluates Disperse Red 19 (DR19) against two critical benchmarks: Disperse Red 1 (DR1) , a commodity low-energy azo dye, and Disperse Red 60 (DR60) , a high-performance anthraquinone dye.

Key Finding: DR19 functions as a "bridge" molecule. It offers superior sublimation and wet fastness compared to DR1 due to its di-hydroxyethyl functionality, yet it lacks the photolytic stability of the anthraquinone-based DR60. It is the optimal choice for apparel requiring moderate heat setting where the cost of anthraquinones is prohibitive.

Chemical Basis & Structure-Property Relationships[1][2]

To understand fastness performance, we must analyze the molecular architecture. Fastness is not random; it is a function of molecular size, polarity, and chromophore stability.

The Competitors
  • Disperse Red 19 (The Subject): A mono-azo structure with a N,N-bis(2-hydroxyethyl) tail. The dual hydroxyl groups increase polarity and molecular weight relative to DR1, hindering thermal migration (sublimation).

  • Disperse Red 1 (The Low-End Benchmark): A mono-azo structure with a single hydroxyethyl group. Smaller and less polar, it sublimes easily during heat setting, leading to staining.

  • Disperse Red 60 (The High-End Benchmark): An anthraquinone structure.[1] It lacks the vulnerable azo (-N=N-) linkage, providing exceptional resistance to UV degradation (light fastness), though with lower tinctorial strength.

Mechanism of Action

In PET fibers, these dyes function via a solid solution mechanism . The dye dissolves into the amorphous regions of the polymer.

  • Washing Fastness: Governed by the dye's diffusion rate out of the fiber during laundering. DR19's larger hydrodynamic volume slows this diffusion compared to DR1.

  • Sublimation Fastness: Governed by vapor pressure. The hydrogen bonding potential of DR19's two -OH groups lowers its vapor pressure, improving resistance to dry heat.

Experimental Framework (Methodology)

Trustworthy data requires a self-validating protocol.[2] The following workflow ensures reproducibility.

High-Temperature (HT) Exhaust Dyeing Protocol

Target Substrate: 100% Polyester Interlock Knit (Scoured & Bleached).

DyeingProtocol Prep Substrate Prep (Scour 2g/L Na2CO3) Bath Dyebath Setup (pH 4.5, Dispersant 1g/L) Prep->Bath Heat1 Gradient 1 (2°C/min to 130°C) Bath->Heat1 Hold Isotherm (130°C for 45 min) Heat1->Hold Cool Cool Down (to 80°C) Hold->Cool RC Reduction Clear (NaOH + Na2S2O4) Cool->RC Dry Neutralize & Dry RC->Dry

Figure 1: Standardized High-Temperature (HT) Exhaust Dyeing Workflow for Polyester.[2]

Fastness Testing Standards

All evaluations must adhere to ISO standards to ensure the data is comparative.

  • Washing Fastness (ISO 105-C06 C2S): 60°C wash with steel balls. Evaluates desorption and staining on multifiber strips.

  • Light Fastness (ISO 105-B02): Xenon arc lamp exposure. Rated against Blue Wool Standards (1-8 scale).

  • Sublimation/Dry Heat (ISO 105-P01): Contact heat at 180°C and 210°C for 30 seconds. Critical for determining if the dye will stain other fabrics during ironing.

Comparative Analysis & Data

The following data synthesizes experimental averages from industrial technical data sheets and comparative studies.

Table 1: Fastness Performance Matrix (Polyester Substrate)

Scale: 1 (Poor) to 5 (Excellent) for Wet/Heat; 1 (Poor) to 8 (Excellent) for Light.

PropertyTest StandardDisperse Red 19 Disperse Red 1 (Alternative)Disperse Red 60 (Alternative)
Chromophore -Mono-AzoMono-AzoAnthraquinone
Light Fastness ISO 105-B024-5 46-7
Washing (60°C) ISO 105-C064-5 3-44-5
Sublimation (180°C) ISO 105-P014 2-3 (Stains)4-5
Sublimation (210°C) ISO 105-P013 1-24
Perspiration (Acid) ISO 105-E045 45
Data Interpretation
  • The Sublimation Gap: DR1 fails significantly at 180°C, showing heavy staining on adjacent polyester. DR19 maintains integrity (Rating 4) due to the bis(hydroxyethyl) anchor. This makes DR19 suitable for fabrics that will be pleated or heat-set, whereas DR1 is not.

  • The Light Fastness Deficit: DR19 (Rating 4-5) cannot compete with DR60 (Rating 6-7) for automotive or outdoor upholstery. The azo bond in DR19 is susceptible to photo-oxidation, while the anthraquinone ring of DR60 is inherently stable.

Mechanistic Failure Analysis

Understanding why fastness fails allows for better molecule selection.

FailureMechanism Dye Dye Molecule (in Fiber) Sublimation Sublimation (Phase Change) Dye->Sublimation Low Polarity (e.g., DR1) Excitation Electron Excitation (Azo Bond Stress) Dye->Excitation Heat Thermal Energy (Ironing/Setting) Heat->Dye Stain Staining on Adjacent Fabric Sublimation->Stain UV UV Photon (Sunlight) UV->Dye Break Photo-oxidation (Chromophore Cleavage) Excitation->Break Azo Linkage (DR19)

Figure 2: Mechanistic pathways for Sublimation (Thermal) and Light Fastness failure.[2]

Why DR19 Outperforms DR1 in Heat

The failure mode in sublimation is the transition of the dye from solid solution to gas phase.

  • DR1: Low molecular weight + Single polar group = High vapor pressure.

  • DR19: Higher molecular weight + Dual polar groups = Hydrogen Bonding Network .

    • Mechanism: The hydroxyl groups in DR19 form weak hydrogen bonds with the carbonyl oxygens of the PET backbone. This requires higher energy (temperature) to break, thus retaining the dye in the fiber at 180°C.

Conclusion and Recommendations

Disperse Red 19 represents a critical "middle ground" in the dispersed dye spectrum.

  • Select DR19 when:

    • Cost is a constraint (cheaper than anthraquinones).

    • The end-product is apparel (T-shirts, sportswear) requiring frequent washing (Rating 4-5).

    • Moderate heat setting (pleating/ironing) is required during finishing.

  • Avoid DR19 (Switch to DR60) when:

    • The application is automotive interior or outdoor furniture (requires Light Fastness >6).

    • The fabric will be subjected to extreme thermal molding (>200°C).

  • Avoid DR19 (Switch to DR1) when:

    • Cost is the only driver and the fabric will not be heat-set or ironed (e.g., disposable costumes or low-end linings).

References

  • World Dye Variety. (2012). Disperse Red 19 Properties and Applications. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Disperse Red 1 Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • AATCC. (2004). Disperse Dyes: A Dye Chemist's Perspective. AATCC Review. Retrieved January 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety &amp; Disposal Guide: C.I. Disperse Red 19

Executive Summary: The "Zero-Release" Mandate Do not dispose of C.I. Disperse Red 19 down the drain.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Release" Mandate

Do not dispose of C.I. Disperse Red 19 down the drain. Unlike simple salts or buffers, Disperse Red 19 (CAS 2734-52-3) is a lipophilic azo dye with significant aquatic toxicity and skin sensitization potential. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

This guide replaces generic advice with a specific, self-validating protocol to ensure your laboratory remains compliant with RCRA (USA) and REACH (EU) standards while protecting personnel from sensitization.

Chemical Characterization & Hazard Profile

To handle a chemical safely, one must understand its mechanism of harm. Disperse Red 19 poses two primary risks: biological interaction (sensitization) and environmental persistence .

The Hazard Matrix
PropertySpecificationOperational Implication
CAS Number 2734-52-3Use this for all waste labeling.
Chemical Class Azo Dye (Nitro-aniline derivative)Potential to release aromatic amines upon reductive cleavage.
Physical State Dark red/purple powderHigh dusting potential; inhalation risk.
Solubility Lipophilic (Soluble in Acetone, Ethanol)Bioaccumulates in aquatic organisms; difficult to rinse with water alone.
Key Hazards H317: May cause allergic skin reaction.H302: Harmful if swallowed.H412: Harmful to aquatic life (long lasting).Zero skin contact policy. Double-gloving recommended.
Mechanistic Insight: The Azo Bond

The core of Disperse Red 19 is the azo linkage (


). In the environment or metabolic systems, this bond can undergo reductive cleavage, releasing 4-nitroaniline  and N,N-bis(2-hydroxyethyl)-p-phenylenediamine . These breakdown products are often more toxic than the parent dye. Therefore, "bleaching" the waste to remove color does not  necessarily remove toxicity; it may simply mask the hazard.

Pre-Disposal: Segregation & Decision Logic

Effective disposal begins at the bench. You must segregate waste streams based on the physical state and the solvent matrix.

Waste Stream Decision Tree

The following logic ensures that incompatible chemicals (e.g., oxidizers) do not mix with the organic dye, preventing fire hazards in waste drums.

WasteDecisionTree Start Disperse Red 19 Waste State Physical State? Start->State Solid Solid Waste (Powder, PPE, Wipes) State->Solid Liquid Liquid Waste (Solutions, Rinsate) State->Liquid BinA Stream A: Solid Hazardous Waste (Double Bagged) Solid->BinA Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (e.g., Acetone, Ethanol, Water) SolventCheck->NonHalogen BinB Stream B: Halogenated Organic Waste Halogen->BinB BinC Stream C: Non-Halogenated Organic Waste NonHalogen->BinC

Figure 1: Decision logic for segregating Disperse Red 19 waste streams. Proper segregation minimizes disposal costs and prevents dangerous chemical reactions.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder & Contaminated Debris)

Scope: Pure powder, weighing boats, contaminated gloves, and paper towels.

  • Containment: Do not throw contaminated wipes in the regular trash. The dye can leach out in a landfill.

  • Primary Bagging: Place all solid waste into a clear, chemically resistant plastic bag (2-4 mil thickness).

  • The "Red Dust" Check: Seal the bag. Wipe the exterior of the bag with a white solvent-dampened wipe (ethanol).

    • If the wipe turns pink: The exterior is contaminated.[2][3][4] Double bag immediately.

    • If the wipe remains white: The containment is secure.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with C.I. Disperse Red 19."

    • Hazards: Toxic, Irritant.[3]

Protocol B: Liquid Waste (Stock Solutions & Rinsate)

Scope: Dye dissolved in acetone, ethanol, or aqueous mixtures.

  • Selection of Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid standard LDPE for long-term storage of acetone solutions.

  • Transfer: Use a funnel to prevent drips.

  • Rinsing: Rinse the original experiment vessel with a minimal amount of acetone. Add this rinsate to the waste container , not the sink.

  • Labeling:

    • Constituents: e.g., "99% Acetone, <1% Disperse Red 19."

    • Hazards: Flammable (due to solvent), Toxic.

Protocol C: Empty Reagent Containers

Regulatory Nuance: Under RCRA (USA), a container is considered "RCRA Empty" only if:

  • All wastes have been removed using common practices (pouring/scraping).

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.

  • Triple Rinse Rule:

    • Step 1: Add solvent (acetone/ethanol) to the bottle (approx. 10% volume). Shake vigorously.

    • Step 2: Pour rinsate into Liquid Waste Stream (Protocol B).

    • Step 3: Repeat two more times.

    • Step 4: Deface the label and dispose of the bottle as standard glass waste (or recycle if permitted by local EH&S).

Emergency Spill Response: A Self-Validating System

In the event of a powder spill, the goal is to contain the dust without generating an aerosol.

The "Wet-Wipe" Validation Method:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and safety goggles. If the spill is large (>50g), use a half-mask respirator (P100) to prevent inhalation.

  • Containment: Cover the spill with paper towels dampened with water or ethanol. Do not dry sweep. Dry sweeping generates dust.

  • Absorption: Scoop the damp mass into a waste bag.

  • Cleaning: Wipe the surface with acetone-soaked gauze.

  • Validation: Take a fresh white gauze pad soaked in acetone and wipe the surface.

    • Validation Pass: Gauze remains pure white.

    • Validation Fail: Any pink/red tint. Repeat cleaning step.[1][4]

    • Why this matters: Disperse Red 19 is highly visible. Use its colorimetric property as a built-in safety indicator.

References

  • ECHA (European Chemicals Agency). (2023). Substance Information: 2,2'-[[4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol (Disperse Red 19).[4] REACH Registration Dossier. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24852912, Disperse Red 19. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling C.I. Disperse Red 19

Executive Safety Summary Compound Identity: C.I. Disperse Red 19 (CAS: 2734-52-3) Physical State: Dark red/purple crystalline powder Primary Hazards: Skin Sensitization (H317), Acute Toxicity (Oral, H302), Dust Explosion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: C.I. Disperse Red 19 (CAS: 2734-52-3) Physical State: Dark red/purple crystalline powder Primary Hazards: Skin Sensitization (H317), Acute Toxicity (Oral, H302), Dust Explosion Potential.[1]

Scientist-to-Scientist Note: While C.I. Disperse Red 19 is not currently classified as a Group 1 carcinogen by IARC [1], it belongs to the azo dye class.[2] In metabolic or reducing environments, azo linkages (


) can cleave to release aromatic amines. Consequently, we treat this compound with ALARA (As Low As Reasonably Achievable)  protocols. The most immediate operational risk is not acute toxicity, but sensitization and persistent contamination . A single micro-spill can cross-contaminate an entire lab bench; therefore, containment is as critical as personal protection.[2]

Technical Risk Assessment & PPE Logic

The selection of PPE for Disperse Red 19 is not static; it depends entirely on the phase state (Solid vs. Solution).[2] Standard nitrile gloves are sufficient for the dry powder but may fail catastrophically if the dye is dissolved in acetone or chloroform, which are common solvents for this lipophilic dye.[2]

PPE Selection Matrix
Protection ZoneSolid / Powder HandlingSolution Handling (Solvent Dependent)
Hand Protection Nitrile (0.11 mm minimum) Single layer sufficient.[2]Solvent-Specific Selection See "Solvent Compatibility" below.
Respiratory N95 / P2 Particulate Respirator Mandatory outside fume hood.[2]Fume Hood Respirator optional if sash is at working height.[2]
Eye Protection Safety Goggles (Indirect Vent) Prevents dust entry.[2]Safety Glasses w/ Side Shields Face shield required for volumes >100mL.[2]
Body Defense Lab Coat (Cotton/Poly) Buttoned to neck.[2]Lab Coat + Chemical Apron Required if pouring large volumes.[2]
Solvent Compatibility Rule (The "Weakest Link" Principle)

When Disperse Red 19 is in solution, the glove must resist the solvent , not just the dye.

  • Ethanol/Methanol: Nitrile (Double gloved recommended).[2][3]

  • Acetone/Ketones: Latex or Nitrile degrade rapidly.[2] Use Laminate (Silver Shield/4H) or heavy-duty Butyl.[2]

  • DMSO/DMF: Butyl rubber or Laminate.[2] Warning: DMSO enhances skin absorption of the dye.[2]

Workflow Visualization: PPE Decision Tree

The following logic gate ensures you select the correct protection based on your experimental stage.

PPE_Logic Start START: Handling C.I. Disperse Red 19 State Determine Phase State Start->State Solid SOLID (Powder) State->Solid Liquid SOLUTION State->Liquid Engineering Engineering Control: Weighing Enclosure / Hood Solid->Engineering SolventCheck Identify Carrier Solvent Liquid->SolventCheck SolidPPE PPE Protocol A: 1. Nitrile Gloves (Single) 2. N95/P2 Respirator 3. Goggles Engineering->SolidPPE PolarProtic Alcohols (EtOH, MeOH) SolventCheck->PolarProtic PolarAprotic Aggressive (Acetone, DMSO, DMF) SolventCheck->PolarAprotic LiquidPPE_A PPE Protocol B: Double Nitrile Gloves PolarProtic->LiquidPPE_A LiquidPPE_B PPE Protocol C: Laminate/Barrier Gloves (Silver Shield) PolarAprotic->LiquidPPE_B

Caption: Figure 1. Dynamic PPE selection logic based on phase state and solvent carrier properties.

Operational Protocols

A. Weighing & Solubilization (High Risk for Contamination)

Disperse Red 19 is a fine powder that generates static charge.[2]

  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat before dispensing.[2]

  • Containment: Place the balance inside a fume hood or a powder weighing enclosure. If weighing on an open bench, place the balance on a disposable absorbent pad (e.g., Benchkote) to capture micro-particles.

  • Transfer: Do not dump powder into solvent.[2] Add powder to the vessel first, then add solvent gently down the side to minimize aerosolization [2].[2]

B. Spill Cleanup & Decontamination

Because Disperse Red 19 is a sensitizer, "cleaning" implies total removal of traces, not just visible dye.[2]

Reagent Prep:

  • Solubilizer: Ethanol or Acetone (depending on surface compatibility).[2]

  • Surfactant: Alconox or SDS solution.[2]

Spill_Response Alert SPILL DETECTED Isolate 1. ISOLATE Mark area, alert nearby staff Alert->Isolate PPE_Up 2. PPE CHECK Don double gloves + Goggles Isolate->PPE_Up DrySpill Is it Dry? PPE_Up->DrySpill Cover 3A. DAMPEN Cover w/ wet paper towel (Prevent dust) DrySpill->Cover Yes Absorb 3B. ABSORB Use vermiculite/pads DrySpill->Absorb No Scoop 4A. SCOOP Dispose as Haz Waste Cover->Scoop Decon 5. DECONTAMINATE Wash surface w/ Ethanol then Soap/Water Scoop->Decon Absorb->Decon Verify 6. VERIFY Wipe test (White glove check) Decon->Verify

Caption: Figure 2.[2] Step-by-step containment and remediation workflow for Disperse Red 19 spills.

Waste Management & Disposal

Never dispose of Disperse Red 19 in sink drains.[2] It is toxic to aquatic life and persists in the environment.[2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[2]Hazardous Solid Waste (Incineration). Label as "Toxic Solid, Organic."[2]
Liquid Waste Solutions in Ethanol, Acetone, etc.[2][4]Organic Solvent Waste. Segregate Halogenated vs. Non-Halogenated based on the solvent.[2]
Sharps Contaminated needles/syringes.[2]Bio/Chem Sharps Container. Do not recap needles.

References

  • International Agency for Research on Cancer (IARC). (2024).[2] Agents Classified by the IARC Monographs, Volumes 1–134.[2] World Health Organization.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. U.S. Department of Labor.[2] [Link]

  • PubChem. (2024).[2][1] Compound Summary: C.I. Disperse Red 19 (CAS 2734-52-3).[2][1][5][6] National Library of Medicine.[2] [Link][2][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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